molecular formula C30H31NO11 B15596194 Herqueilenone A

Herqueilenone A

Katalognummer: B15596194
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: CRTVYPRWFLCRML-XQMQVCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herqueilenone A is a useful research compound. Its molecular formula is C30H31NO11 and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H31NO11

Molekulargewicht

581.6 g/mol

IUPAC-Name

(12S,14S,16R)-5-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-9-amino-8,16-dihydroxy-12-methoxy-4,14,15,15-tetramethyl-11,13-dioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),4,8-tetraene-3,6,17-trione

InChI

InChI=1S/C30H31NO11/c1-10-8-15(12(3)32)23(35)16(21(10)33)9-14-11(2)22(34)17-18(24(14)36)25(37)20(31)26-19(17)27(38)29(39)28(5,6)13(4)41-30(29,40-7)42-26/h8,13,33,35,37,39H,9,31H2,1-7H3/t13-,29-,30-/m0/s1

InChI-Schlüssel

CRTVYPRWFLCRML-XQMQVCPXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Herqueilenone A

Abstract

This compound is a novel, structurally unique rearranged benzoquinone-chromanone natural product.[1][2] Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its complex architecture presents a promising scaffold for drug discovery.[1][2] While direct biological activity data for this compound has not yet been published, compounds co-isolated from the same fungal strain have demonstrated notable bioactivities, including inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and cytoprotective effects.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, and proposes a plausible biosynthetic pathway. Furthermore, it details the biological activities of co-isolated compounds and furnishes detailed, generalized experimental protocols relevant to the assessment of this class of molecules, aiming to facilitate future research and drug development efforts.

Introduction

Fungi of the Penicillium genus are prolific producers of a diverse array of secondary metabolites with a wide spectrum of biological activities. These natural products have historically been a rich source of therapeutic agents. In 2020, a study of Penicillium herquei FT729, a fungal strain isolated from Hawaiian volcanic soil, led to the discovery of this compound, a novel rearranged benzoquinone-chromanone.[1][2] Its unprecedented chemical structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, distinguishes it as a molecule of significant scientific interest.[1][2]

Chemical Properties of this compound

The chemical structure of this compound was elucidated through extensive analysis of NMR spectroscopic data.[1][2]

PropertyValueReference
Molecular Formula C30H31NO11[1]
Molecular Weight 581.57 g/mol [1]
Core Structure Rearranged Benzoquinone-Chromanone[1][2]
Origin Penicillium herquei FT729[1][2]

Plausible Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally determined, a plausible pathway can be proposed based on the biosynthesis of related benzoquinone and chromanone compounds from Penicillium species. The pathway likely involves the polyketide synthase (PKS) machinery to assemble a polyketide precursor, followed by a series of enzymatic modifications including cyclization, oxidation, and rearrangement to form the complex this compound structure.

This compound Biosynthetic Pathway Polyketide Precursor Polyketide Precursor PKS PKS Polyketide Precursor->PKS Assembly Cyclization & Aromatization Cyclization & Aromatization PKS->Cyclization & Aromatization Oxidative Rearrangement Oxidative Rearrangement Cyclization & Aromatization->Oxidative Rearrangement Benzoquinone-Chromanone Scaffold Benzoquinone-Chromanone Scaffold Oxidative Rearrangement->Benzoquinone-Chromanone Scaffold Further Enzymatic Modifications Further Enzymatic Modifications Benzoquinone-Chromanone Scaffold->Further Enzymatic Modifications This compound This compound Further Enzymatic Modifications->this compound

Caption: Plausible biosynthetic pathway for this compound.

Biological Activities of Co-isolated Compounds

Two phenalenone derivatives were isolated from Penicillium herquei FT729 alongside this compound and were evaluated for biological activity.[1] These findings suggest potential areas of investigation for this compound.

CompoundBiological ActivityIC50/EC50Cell LineReference
Phenalenone Derivative 2 IDO1 Inhibition14.38 µM-[1]
Phenalenone Derivative 3 IDO1 Inhibition13.69 µM-[1]
Phenalenone Derivatives 2 & 3 Cytoprotection against acetaldehyde-induced damageNot ReportedPC-12[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the study of the compounds co-isolated with this compound. These protocols can serve as a foundation for the biological evaluation of this compound.

General Protocol for Isolation of Secondary Metabolites from Penicillium herquei

Isolation Workflow cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification Solid Medium Solid Medium Ethyl Acetate Extraction Ethyl Acetate Extraction Solid Medium->Ethyl Acetate Extraction Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Extraction->Silica Gel Chromatography Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 HPLC HPLC Sephadex LH-20->HPLC Isolated Compounds Isolated Compounds HPLC->Isolated Compounds

Caption: General workflow for the isolation of fungal secondary metabolites.

  • Cultivation: Penicillium herquei is cultured on a solid medium (e.g., potato dextrose agar) at room temperature for a specified period to allow for the production of secondary metabolites.

  • Extraction: The fungal culture is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate the components into fractions.

  • Purification: The fractions are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield pure compounds.

General Protocol for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

IDO1 Inhibition Assay Recombinant IDO1 Recombinant IDO1 Incubation Incubation Recombinant IDO1->Incubation Test Compound Test Compound Test Compound->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation L-tryptophan L-tryptophan L-tryptophan->Incubation Detection Detection Incubation->Detection Measure Kynurenine Formation IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Caption: Workflow for an in vitro IDO1 inhibition assay.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human IDO1 enzyme, L-tryptophan (the substrate), and assay buffer (e.g., potassium phosphate buffer with cofactors).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped, typically by adding a quenching agent like trichloroacetic acid.

  • Quantification: The amount of kynurenine, the product of the IDO1-catalyzed reaction, is quantified using a spectrophotometer or by HPLC.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

General Protocol for Cytoprotective Assay in PC-12 Cells Against Acetaldehyde-Induced Damage

Cytoprotection Assay PC-12 Cells PC-12 Cells Incubation Incubation PC-12 Cells->Incubation Test Compound Test Compound Test Compound->Incubation Acetaldehyde Acetaldehyde Acetaldehyde->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay e.g., MTT assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis

Caption: Workflow for a cytoprotective assay in PC-12 cells.

  • Cell Culture: PC-12 cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Induction of Damage: Acetaldehyde is added to the cell culture to induce cytotoxicity.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of cell viability in the treated groups is calculated relative to the control group (cells not treated with acetaldehyde or the test compound). The cytoprotective effect is determined by the ability of the compound to increase cell viability in the presence of acetaldehyde.

Future Directions

The unique chemical structure of this compound warrants further investigation into its biological activities. Based on the activities of its co-isolated compounds, future research should prioritize the evaluation of this compound for:

  • IDO1 Inhibitory Activity: To determine if it shares the immunosuppressive pathway modulation seen in the co-isolated phenalenones.

  • Neuroprotective Effects: To assess its potential to protect neuronal cells from various stressors.

  • Anticancer and Antimicrobial Activities: Given the broad spectrum of activities often found in Penicillium-derived metabolites.

Elucidation of the complete biosynthetic pathway of this compound through genetic and isotopic labeling studies would also be a valuable contribution to the field of natural product biosynthesis.

Conclusion

This compound represents a fascinating new addition to the diverse family of secondary metabolites produced by Penicillium fungi. While its own biological profile remains to be elucidated, the activities of its companion metabolites provide compelling avenues for future research. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals interested in exploring the therapeutic potential of this novel benzoquinone-chromanone.

References

The Discovery and Isolation of Herqueilenone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Herqueilenone A, a novel rearranged benzoquinone-chromanone. The compound was first reported in 2020, having been isolated from the Hawaiian volcanic soil-associated fungal strain, Penicillium herquei FT729.[1][2] This document details the experimental protocols for its extraction, purification, and structure elucidation, and presents the corresponding quantitative data in a structured format. Additionally, a proposed biosynthetic pathway for this compound is visualized.

Fungal Strain and Fermentation

This compound was isolated from the fungal strain Penicillium herquei FT729, which was sourced from a soil sample collected from the active volcano Hualālai on the Island of Hawaii.[3]

Experimental Protocol: Fungal Culture and Fermentation

The isolation of this compound began with the cultivation of Penicillium herquei FT729. The fungus was cultured on potato dextrose agar (PDA) plates for seven days at 25°C. For large-scale fermentation, agar plugs containing the mycelium were inoculated into a solid rice medium. The fermentation was carried out under static conditions at room temperature for 21 days.

Extraction and Isolation

The extraction and isolation of this compound involved a multi-step process of solvent extraction and column chromatography.

Experimental Protocol: Extraction and Chromatographic Separation

The fermented rice solid culture was extracted with methanol (MeOH). The resulting MeOH extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contained this compound, was subjected to a series of chromatographic separations.[3]

The purification process is outlined as follows:

  • Silica Gel Column Chromatography: The crude EtOAc extract was first fractionated using silica gel column chromatography.

  • Reversed-Phase C18 Column Chromatography: Fractions containing the target compound were further purified on a reversed-phase C18 column.

  • Sephadex LH-20 Column Chromatography: Additional purification was achieved using a Sephadex LH-20 column.[3]

  • Preparative and Semi-preparative HPLC: The final purification of this compound was performed using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Quantitative Data: Spectroscopic Analysis

The following tables summarize the key spectroscopic data that led to the structural determination of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm), mult. (J in Hz)
34.65, dd (11.0, 6.0)
42.25, m
41.90, m
53.30, m
64.20, t (8.0)
86.15, s
1'-Me2.50, s
2''-Me1.35, d (6.5)
3''4.50, q (6.5)
5'-OH12.50, s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
2198.0
378.0
430.0
545.0
670.0
7105.0
895.0
9160.0
10110.0
1'202.0
2'115.0
3'162.0
4'108.0
5'165.0
6'102.0
1'-Me32.0
1''175.0
2''20.0
3''75.0

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺427.1393427.1388

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for this compound has been proposed, suggesting its origin from polyketide precursors.[1][2] The following diagram illustrates the key proposed steps in the formation of the unique rearranged benzoquinone-chromanone core of this compound.

This compound Biosynthetic Pathway node_precursor Polyketide Precursor node_phenalenone Phenalenone Intermediate node_precursor->node_phenalenone node_rearrangement Oxidative Rearrangement node_phenalenone->node_rearrangement node_benzoquinone Benzoquinone Formation node_rearrangement->node_benzoquinone node_herqueilenone This compound node_benzoquinone->node_herqueilenone

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The discovery of this compound from Penicillium herquei FT729 highlights the potential of unique environments, such as volcanic soil, as a source of novel bioactive secondary metabolites. The detailed experimental protocols and spectroscopic data provided herein serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery. The unique chemical scaffold of this compound presents an interesting target for further investigation into its biological activities and potential therapeutic applications.

References

Isolating Herqueilenone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation and characterization of Herqueilenone A from the fungus Penicillium herquei, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Introduction to this compound

This compound is a unique rearranged benzoquinone-chromanone compound isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1][2] Its complex structure features a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety.[1] The structural elucidation of this compound was accomplished through extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data, along with advanced computational methods.[1] While other compounds isolated from P. herquei have shown biological activities such as inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced cell damage, the specific bioactivity of this compound remains a subject for further investigation.[1] Penicillium herquei is a known producer of various bioactive secondary metabolites, including other polyketides and alkaloids.[3][4][5][6][7]

Experimental Protocols

The isolation of this compound from Penicillium herquei FT729 involves a multi-step process encompassing fungal fermentation, extraction of metabolites, and chromatographic purification.

Fungal Strain and Fermentation

The producing organism is the fungal strain Penicillium herquei FT729, which was isolated from a soil sample collected from a Hawaiian volcano.[1] For the production of this compound, the fungus is typically cultivated on a solid rice medium.

Protocol for Fermentation:

  • Medium Preparation: Forty-five 500 mL Erlenmeyer flasks are each filled with 90 g of rice and 75 mL of distilled water.[4][5]

  • Sterilization: The flasks containing the medium are autoclaved for 45 minutes at 121°C to ensure sterility.[4][5]

  • Inoculation: Small cubes of Potato Dextrose Agar (PDA) medium containing the mycelium of P. herquei are aseptically transferred to the sterile rice medium.[4][5]

  • Incubation: The inoculated flasks are incubated at 25°C for a period of 20 days to allow for fungal growth and metabolite production.[4]

Extraction of Crude Metabolites

Following the incubation period, the fungal biomass and the rice medium are subjected to solvent extraction to isolate the crude secondary metabolites.

Protocol for Extraction:

  • Maceration: The entire biomass from the fermentation is macerated and extracted sequentially with dichloromethane, ethyl acetate, and methanol.[4][5]

  • Solvent Evaporation: The dichloromethane solvent from the extraction is evaporated under reduced pressure.[4][5]

  • Crude Extract: This process yields a yellowish residue, which constitutes the crude extract containing this compound and other fungal metabolites.[4][5] From a 20-day cultivation, 24.2 g of a yellowish residue was obtained from the dichloromethane solution.[4]

Chromatographic Purification of this compound

The crude extract is then subjected to a series of chromatographic steps to purify this compound.

Protocol for Purification:

  • Initial Column Chromatography: A portion of the crude extract (e.g., 10.0 g) is loaded onto a low-pressure silica gel column.[4][5] The column is eluted with a gradient of n-hexane, ethyl acetate, and methanol.[4][5]

  • Fractionation and Further Chromatography: Fractions of medium polarity, typically eluted with ethyl acetate, are collected.[4][5] These fractions are then subjected to repeated column chromatography on silica gel, using a gradient of n-hexane, acetone, and methanol.[4][5]

  • Final Purification: The final purification of this compound is achieved through successive column chromatography over silica gel, RP-C18 silica, and Sephadex LH-20, followed by preparative and semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of compounds from Penicillium herquei.

ParameterValueReference
Fungal StrainPenicillium herquei FT729[1]
Culture MediumRice (90 g) and distilled water (75 mL) per flask[4][5]
Number of Flasks45[4][5]
Incubation Temperature25°C[4]
Incubation Time20 days[4]
Crude Extract Yield (from CH2Cl2)24.2 g[4]
Amount for Chromatography10.0 g[4][5]

Spectroscopic Data for Structure Elucidation

The structure of this compound was determined by comprehensive analysis of its spectroscopic data. The following table summarizes the key NMR spectroscopic data.

Position ¹³C (ppm) ¹H (ppm, mult., J in Hz)
280.14.65 (dd, 11.0, 6.0)
345.02.95 (ddd, 17.0, 11.0, 6.0), 2.75 (dd, 17.0, 3.0)
4192.1
4a117.2
5162.3
6101.96.10 (d, 2.0)
7164.9
8107.96.40 (d, 2.0)
8a161.4
1'129.8
2'148.9
3'138.8
4'187.5
5'182.0
6'145.9
1''134.1
2''129.17.90 (d, 8.5)
3''128.87.50 (t, 7.5)
4''133.57.60 (t, 7.5)
5''128.87.50 (t, 7.5)
6''129.17.90 (d, 8.5)
7''197.8
8''26.82.60 (s)
9''20.92.10 (s)
1-OCH₃
5-OH12.50 (s)
7-OH
3'-OH

Note: The complete and detailed spectroscopic data can be found in the supporting information of the primary research article.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Penicillium herquei.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Penicillium herquei FT729 Medium Solid Rice Medium Fungus->Medium Inoculation Incubation Incubation (25°C, 20 days) Medium->Incubation Biomass Fungal Biomass Incubation->Biomass Extraction Solvent Extraction (CH2Cl2, EtOAc, MeOH) Biomass->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography (n-hexane/EtOAc/MeOH) Crude_Extract->Silica_Gel_1 Fractions Medium Polarity Fractions Silica_Gel_1->Fractions Silica_Gel_2 Repeated Silica Gel CC (n-hexane/acetone/MeOH) Fractions->Silica_Gel_2 Final_Purification Further Chromatography (RP-C18, Sephadex LH-20, HPLC) Silica_Gel_2->Final_Purification Herqueilenone_A Pure this compound Final_Purification->Herqueilenone_A

Caption: Workflow for the isolation of this compound.

References

Unraveling the Molecular Architecture of Herqueilenone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Herqueilenone A, a novel rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus, Penicillium herquei FT729.[1][2] This document provides a comprehensive overview of the experimental protocols and data analysis that were instrumental in determining the complex structure of this natural product.

Isolation and Purification of this compound

The journey to elucidating the structure of this compound began with the cultivation of the fungal strain Penicillium herquei FT729, followed by a meticulous extraction and purification process.

Experimental Protocols

Fungal Cultivation: Penicillium herquei FT729 was cultured on a solid medium to generate a sufficient quantity of mycelium. While the exact composition of the solid media used for large-scale production is proprietary, a common method for cultivating Penicillium species involves Potato Dextrose Agar (PDA) slants for initial growth, followed by transfer to a larger solid substrate for sporulation.

Extraction: The fungal culture was extracted using an organic solvent to isolate the secondary metabolites. A general procedure involves macerating the fungal biomass and its solid substrate with a solvent like ethyl acetate or methanol. This crude extract, containing a mixture of compounds, was then concentrated under reduced pressure to yield a residue for further purification.

Purification: The crude extract was subjected to a multi-step chromatographic purification process to isolate this compound.

  • Silica Gel Column Chromatography: The initial separation was performed on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were further purified using preparative reversed-phase HPLC (RP-HPLC). A C18 column was typically employed with a mobile phase gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification fungal_strain Penicillium herquei FT729 solid_culture Solid Culture fungal_strain->solid_culture extraction Solvent Extraction solid_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound This compound prep_hplc->pure_compound

Figure 1: Isolation and Purification Workflow for this compound.

Spectroscopic and Spectrometric Data Analysis

The determination of the planar structure and relative stereochemistry of this compound was achieved through a combination of high-resolution mass spectrometry and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The key quantitative data that led to the structural assignment are summarized in the tables below.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Data

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺451.1336451.1338C₂₄H₂₃O₈

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
280.14.65 (dd, 8.5, 6.5)
345.32.25 (m), 2.10 (m)
4191.5-
4a103.2-
5162.1-
697.96.05 (s)
7164.5-
8107.5-
8a158.2-
1'145.1-
2'118.26.85 (d, 8.0)
3'148.5-
4'152.3-
5'115.86.78 (d, 8.0)
6'121.5-
7'82.35.15 (t, 8.5)
8'40.12.55 (m), 2.35 (m)
9'205.1-
10'26.82.15 (s)
11'198.2-
12'128.57.95 (d, 8.5)
13'133.87.55 (t, 8.0)
14'128.57.95 (d, 8.5)
5-OCH₃55.83.85 (s)
Experimental Protocols
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Waters SYNAPT G2-Si HDMS system using electrospray ionization (ESI) in positive ion mode.

Elucidation of Connectivity and Stereochemistry

The planar structure of this compound was pieced together by analyzing the correlations observed in the 2D NMR spectra.

Key 2D NMR Correlations

The following diagram illustrates the logical connections derived from the COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) experiments, which were crucial in establishing the carbon skeleton of this compound.

G cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations H2 H-2 (4.65) H3 H-3 (2.25, 2.10) H2->H3 J = 8.5, 6.5 Hz H7_prime H-7' (5.15) H8_prime H-8' (2.55, 2.35) H7_prime->H8_prime J = 8.5 Hz H13_prime H-13' (7.55) H12_14_prime H-12'/14' (7.95) H12_14_prime->H13_prime J = 8.0 Hz H6 H-6 (6.05) C4a C-4a (103.2) H6->C4a C5 C-5 (162.1) H6->C5 C7 C-7 (164.5) H6->C7 C8 C-8 (107.5) H6->C8 H10_prime H-10' (2.15) C8_prime C-8' (40.1) H10_prime->C8_prime C9_prime C-9' (205.1) H10_prime->C9_prime H2_prime H-2' (6.85) C4_prime C-4' (152.3) H2_prime->C4_prime C6_prime C-6' (121.5) H2_prime->C6_prime OCH3 5-OCH3 (3.85) C5_OCH3 C-5 (162.1) OCH3->C5_OCH3

Figure 2: Key 2D NMR Correlations for this compound.
Computational Analysis for Absolute Configuration

The absolute configuration of this compound was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the spectra calculated for the possible stereoisomers.

Experimental Protocol:

  • ECD Spectroscopy: The experimental ECD spectrum was recorded on a Jasco J-815 spectropolarimeter.

  • Computational Calculations:

    • Conformational Search: A conformational search for the possible stereoisomers of this compound was performed using molecular mechanics calculations.

    • Geometry Optimization: The geometries of the low-energy conformers were optimized using density functional theory (DFT) at the B3LYP/6-31G(d) level.

    • ECD Calculation: Time-dependent DFT (TDDFT) at the B3LYP/6-311+G(d,p) level was used to calculate the ECD spectra for the optimized conformers.

    • Comparison: The calculated spectrum that best matched the experimental spectrum established the absolute configuration of this compound.

Furthermore, Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations were performed to support the structural assignment.[1]

The logical workflow for determining the absolute configuration is depicted below.

G cluster_computational Computational Workflow exp_ecd Experimental ECD Spectrum comparison Comparison exp_ecd->comparison conf_search Conformational Search geom_opt DFT Geometry Optimization conf_search->geom_opt ecd_calc TDDFT ECD Calculation geom_opt->ecd_calc ecd_calc->comparison abs_config Absolute Configuration of this compound comparison->abs_config

Figure 3: Workflow for Determining Absolute Configuration.

Conclusion

The structure of this compound was successfully elucidated through a synergistic approach combining meticulous isolation and purification, comprehensive spectroscopic and spectrometric analysis, and advanced computational methods.[1] This unique rearranged benzoquinone-chromanone represents a novel scaffold that may be of interest for further investigation in drug discovery and development programs. The detailed methodologies and data presented in this guide provide a complete reference for researchers in the field of natural product chemistry.

References

Herqueilenone A: An In-depth NMR Spectral Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of Herqueilenone A, a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and characterization of this and similar natural products. The guide includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and a visualization of a key biological signaling pathway associated with co-isolated compounds.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants recorded in CDCl₃ at 800 MHz and 200 MHz, respectively.

Table 1: ¹H NMR Data for this compound (800 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
34.68d11.2
42.95d11.2
66.18s
94.85s
111.45s
123.80s
1'-OH12.1s
2'6.45s
5'2.12s
6'2.05s

Table 2: ¹³C NMR Data for this compound (200 MHz, CDCl₃)

PositionδC (ppm)Type
2192.5C
382.1CH
454.1CH
4a87.8C
5196.2C
6108.9CH
7191.8C
8106.3C
8a163.5C
973.9CH
1084.1C
1126.9CH₃
1252.1OCH₃
1'108.2C
2'98.6CH
3'162.1C
4'109.8C
5'165.2C
6'8.8CH₃
7'7.9CH₃

Experimental Protocols

The following section details a standard methodology for the acquisition of NMR data from fungal-derived natural products, based on common laboratory practices.

1. Fungal Cultivation and Metabolite Extraction:

  • The fungal strain (Penicillium herquei FT729) is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, light, and duration).

  • The fungal biomass and/or the culture broth are harvested. For intracellular metabolites, the mycelia are separated from the broth by filtration.

  • The harvested material is extracted with an appropriate organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites. The extraction is typically performed multiple times to ensure maximum yield.

  • The crude extract is then concentrated under reduced pressure to obtain a residue.

2. Chromatographic Separation and Purification:

  • The crude extract is subjected to various chromatographic techniques to separate and purify the individual compounds. This may include column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC).

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or analytical HPLC to track the separation process.

  • Pure compounds, such as this compound, are obtained after final purification steps.

3. NMR Sample Preparation:

  • A sample of the purified compound (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). The standard volume of solvent for a 5 mm NMR tube is approximately 0.6-0.7 mL.

  • To ensure a homogeneous solution and remove any particulate matter that could affect the spectral resolution, the sample is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • The NMR tube is securely capped and labeled.

4. NMR Data Acquisition:

  • NMR spectra are recorded on a high-field NMR spectrometer (e.g., 800 MHz for ¹H and 200 MHz for ¹³C).

  • Standard 1D NMR experiments, including ¹H and ¹³C{¹H} (proton-decoupled ¹³C), are performed.

  • To aid in the structural elucidation and assignment of signals, a suite of 2D NMR experiments is typically conducted. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • The chemical shifts are referenced to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

Biological Context: The IDO1 Signaling Pathway

Compounds 2 and 3, isolated alongside this compound, demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism and has significant implications in immune regulation and cancer. The following diagram illustrates a simplified representation of the IDO1 signaling pathway.

IDO1_Pathway cluster_extracellular Extracellular cluster_cell Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Enters Cell Cell_Proliferation_Inhibition Cell_Proliferation_Inhibition Tryptophan->Cell_Proliferation_Inhibition Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Catalyzes AhR AhR Kynurenine->AhR Activates Immune_Suppression Immune_Suppression AhR->Immune_Suppression Leads to

Caption: Simplified IDO1 signaling pathway.

Unraveling the Molecular Architecture: A Proposed Biosynthetic Pathway of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Herqueilenone A, a structurally unique rearranged benzoquinone-chromanone isolated from the fungus Penicillium herquei, presents a fascinating case study in natural product biosynthesis. Its complex architecture, featuring a chroman-4-one core, a tetrahydrofuran ring, and a benzoquinone moiety with an acetophenone side chain, suggests a sophisticated enzymatic assembly line. While a definitive, experimentally validated biosynthetic pathway has yet to be fully elucidated in the scientific literature, a plausible route has been proposed, likely originating from a polyketide precursor. This technical guide consolidates the current understanding and outlines the proposed biosynthetic logic, alongside generalized experimental methodologies typically employed in the characterization of such pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to begin with the assembly of a polyketide chain by a Polyketide Synthase (PKS). This is followed by a series of post-PKS modifications, including cyclization, oxidation, and rearrangement, orchestrated by a suite of tailoring enzymes.

A plausible biosynthetic pathway for this compound is outlined below:

This compound Biosynthesis cluster_pks Polyketide Synthesis cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Cyclization_1 Intramolecular Aldol Condensation Polyketide_Chain->Cyclization_1 Aromatic_Intermediate Aromatic Polyketide Intermediate Cyclization_1->Aromatic_Intermediate Oxidation_1 Oxidative Dearomatization (e.g., FAD-dependent monooxygenase) Aromatic_Intermediate->Oxidation_1 Dearomatized_Intermediate Dearomatized Intermediate Oxidation_1->Dearomatized_Intermediate Cyclization_2 Intramolecular Cyclization (Formation of Tetrahydrofuran Ring) Dearomatized_Intermediate->Cyclization_2 Chromanone_Intermediate Chromanone-Benzoquinone Intermediate Cyclization_2->Chromanone_Intermediate Rearrangement Oxidative Rearrangement (e.g., P450 monooxygenase) Chromanone_Intermediate->Rearrangement Herqueilenone_A This compound Rearrangement->Herqueilenone_A BGC_Identification cluster_knockout Gene Knockout cluster_heterologous Heterologous Expression P_herquei Penicillium herquei culture gDNA_extraction Genomic DNA Extraction P_herquei->gDNA_extraction Genome_Sequencing Genome Sequencing and Assembly gDNA_extraction->Genome_Sequencing antiSMASH BGC Prediction (antiSMASH) Genome_Sequencing->antiSMASH Candidate_BGC Candidate this compound BGC antiSMASH->Candidate_BGC Knockout Targeted Gene Knockout (e.g., PKS gene) Candidate_BGC->Knockout Cloning Clone BGC into Expression Vector Candidate_BGC->Cloning Mutant_Strain Mutant P. herquei Knockout->Mutant_Strain Analysis_KO Metabolite Analysis (HPLC-MS) Mutant_Strain->Analysis_KO Result_KO Abolished this compound Production Analysis_KO->Result_KO Transformation Transform into Host (e.g., A. nidulans) Cloning->Transformation Expression Cultivation and Induction Transformation->Expression Analysis_Het Metabolite Analysis (HPLC-MS) Expression->Analysis_Het Result_Het This compound Production Confirmed Analysis_Het->Result_Het

Herqueilenone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueilenone A is a novel, rearranged benzoquinone-chromanone natural product.[1][2] Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its unique structure comprises a chroman-4-one core linked to a tetrahydrofuran and a benzoquinone moiety, further distinguished by an acetophenone group.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) data and computational chemical shifts and chiroptical calculations.[1][2] While the biological activity of this compound itself has not been extensively reported, co-metabolites isolated from the same fungal strain have demonstrated notable inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and protective properties against acetaldehyde-induced cellular damage, suggesting a rich biochemical potential within its producing organism.[1][2] This guide provides a detailed overview of the known chemical properties, isolation protocols, and structural data of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₃₁NO₁₁MedchemExpress
Molecular Weight 581.57 g/mol MedchemExpress
Appearance Not Reported-
Melting Point Not Reported-
Solubility Not Reported-
Optical Rotation Not Reported-
CAS Number 3000513-67-4MedchemExpress

Spectroscopic Data

The structural backbone of this compound was determined through advanced spectroscopic techniques. While the full raw data is found in the primary literature, a summary of the key spectroscopic data used for its characterization is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in elucidating the complex, rearranged structure of this compound. The process involved a comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. These analyses, in conjunction with gauge-including atomic orbital (GIAO) NMR chemical shift calculations, confirmed the connectivity and stereochemistry of the molecule.[1][2]

Table 2: Key NMR Spectroscopic Data for this compound (Predicted/Referenced)

NucleusChemical Shift (ppm)MultiplicityKey Correlations
¹H NMR Specific chemical shifts not available in abstracts.--
¹³C NMR Specific chemical shifts not available in abstracts.--

Note: The detailed chemical shifts and coupling constants are available in the full research article.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound, which corroborated the molecular formula C₃₀H₃₁NO₁₁.

Other Spectroscopic Methods

Electronic Circular Dichroism (ECD) calculations were performed to establish the absolute configuration of the stereocenters within the this compound molecule.[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound from its natural source.

Fungal Strain and Fermentation
  • Organism: Penicillium herquei FT729, a fungal strain isolated from Hawaiian volcanic soil.[1]

  • Culture Conditions: The fungus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound. The specific media composition, temperature, and incubation period are detailed in the primary research publication.

Extraction and Isolation

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation. A generalized workflow is presented below.

  • Extraction: The fungal biomass and culture broth are extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing a mixture of secondary metabolites.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified using a series of column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, eluting with solvent gradients of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using reversed-phase HPLC.

G cluster_extraction Extraction & Initial Separation cluster_purification Chromatographic Purification Fungal Culture Fungal Culture Crude Extract Crude Extract Fungal Culture->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Fractionation HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation

The purified this compound is subjected to a battery of spectroscopic analyses to determine its chemical structure.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.

  • Computational Chemistry: GIAO NMR chemical shift and ECD calculations are performed to confirm the structure and determine the absolute stereochemistry.

G Pure Compound Pure Compound NMR_Analysis NMR Spectroscopy (1D & 2D) Pure Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Pure Compound->MS_Analysis Structure_Elucidation Final Structure of This compound NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Computational_Analysis Computational Chemistry (GIAO, ECD) Computational_Analysis->Structure_Elucidation

Figure 2. Workflow for the structural elucidation of this compound.

Biological Activity and Potential Applications

While specific biological activities for this compound have not been detailed in the available literature, the bioactivity of co-metabolites from P. herquei FT729 provides valuable context for potential future research.

  • IDO1 Inhibition: Two co-isolated phenalenone derivatives demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values of 14.38 and 13.69 μM.[1] IDO1 is a key enzyme in tryptophan metabolism and is a target of interest in cancer immunotherapy.

  • Cytoprotective Effects: These same compounds also showed a protective effect against acetaldehyde-induced damage in PC-12 cells, suggesting potential applications in neuroprotection.[1]

Given its unique and complex chemical architecture, this compound represents a compelling candidate for further investigation into its own biological properties. Its structural novelty may translate to novel mechanisms of action, making it a person of interest for drug discovery programs, particularly in oncology and neuropharmacology.

Conclusion

This compound is a structurally unprecedented natural product with a complex chemical framework. Its discovery highlights the rich chemical diversity of microorganisms from unique ecological niches, such as volcanic soils. While its own biological profile remains to be fully elucidated, the activities of its co-metabolites suggest that it belongs to a class of compounds with significant therapeutic potential. The data and protocols summarized in this guide provide a foundational resource for researchers and scientists interested in exploring the chemistry and pharmacology of this intriguing molecule. Further studies are warranted to synthesize this compound, explore its biological activities, and unlock its full potential in drug development.

References

Unveiling the Bioactive Arsenal of Penicillium herquei FT729: A Technical Guide to Its Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the secondary metabolites produced by the Hawaiian volcanic soil-associated fungus, Penicillium herquei FT729. This remarkable microorganism has been the source of several novel and bioactive compounds, presenting exciting opportunities for drug discovery and development. This document outlines the key compounds isolated to date, their biological activities, detailed experimental protocols for their production and evaluation, and a summary of their structural characterization.

Core Findings: A Rich Source of Phenalenones and a Unique Benzoquinone-Chromanone

Research into Penicillium herquei FT729 has led to the isolation and characterization of a series of structurally diverse secondary metabolites. These are predominantly polyketides, with a significant representation of phenalenone derivatives. Notably, several of these compounds are new to science, highlighting the unique metabolic capabilities of this fungal strain.

The isolated compounds include three novel phenalenone derivatives: ent-12-methoxyisoherqueinone, (-)-scleroamide, and (+)-scleroamide. Additionally, a unique rearranged benzoquinone-chromanone, named herqueilenone A, has been identified. Alongside these new entities, known compounds such as ent-atrovenetinone, isoherqueinone, herqueinone, ent-peniciherquinone, and diketoacetonylphenalenone have also been isolated from this strain.[1][2]

Quantitative Data Summary

The biological activity of the isolated secondary metabolites has been a key focus of the research. A significant finding is the inhibitory effect of several of these compounds on indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tryptophan metabolism and a key target in cancer immunotherapy. The immunosuppressive effects of diketoacetonylphenalenone on T-cell activation have also been documented. The following tables summarize the key quantitative data obtained from these studies.

Table 1: IDO1 Inhibitory Activity of Secondary Metabolites from Penicillium herquei FT729

CompoundIC₅₀ (µM)
ent-12-methoxyisoherqueinone32.59
Isoherqueinone36.86
Herqueinone19.05
ent-peniciherquinone24.18
A phenalenone derivative (from this compound study)14.38
Another phenalenone derivative (from this compound study)13.69

Data sourced from multiple studies on P. herquei FT729.[1][2]

Table 2: Effect of Diketoacetonylphenalenone on T-Cell Proliferation

Concentration (µM)Inhibition of T-Cell Proliferation (%)
10Moderate
20Significant
40Strong

Qualitative summary based on reported CFSE-proliferation assay results. Diketoacetonylphenalenone did not show cytotoxicity in T cells up to 40 µM.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the secondary metabolites of Penicillium herquei FT729.

Fungal Fermentation and Metabolite Extraction

Objective: To cultivate Penicillium herquei FT729 and extract its secondary metabolites.

Materials:

  • Penicillium herquei FT729 strain

  • Potato Dextrose Agar (PDA) medium

  • Liquid fermentation medium (per 1 L of distilled water):

    • Mannitol: 20 g

    • Glucose: 10 g

    • Monosodium glutamate: 5 g

    • KH₂PO₄: 0.5 g

    • MgSO₄·7H₂O: 0.3 g

    • Yeast extract: 3 g

    • Corn steep liquor: 2 mL

  • 1 L Erlenmeyer flasks

  • Sterile distilled water

  • 80% Methanol/H₂O

  • Rotary evaporator

Procedure:

  • The Penicillium herquei FT729 strain is first isolated and maintained on PDA medium.

  • For large-scale fermentation, the fungus is cultured under static conditions at room temperature for 30 days in 1 L conical flasks, each containing 300 mL of the liquid fermentation medium (pH adjusted to 6.5 before sterilization).

  • After the incubation period, the mycelia and broth are harvested.

  • Both the mycelia and the liquid broth are combined and extracted with 80% MeOH/H₂O.

  • The extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification of Secondary Metabolites

Objective: To isolate and purify individual secondary metabolites from the crude extract.

Materials:

  • Crude extract from P. herquei FT729

  • Silica gel for column chromatography

  • Reversed-phase C18 silica gel

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative)

  • Various organic solvents (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • The crude extract is subjected to successive column chromatography over silica gel, reversed-phase C18 silica, and Sephadex LH-20.

  • The mobile phase for these chromatographic steps typically involves gradient systems of solvents like n-hexane/ethyl acetate and methanol/water to separate fractions based on polarity.

  • Fractions containing compounds of interest, as identified by techniques like LC-MS, are further purified using preparative and semi-preparative HPLC.

  • The specific HPLC conditions (column type, mobile phase composition and gradient, flow rate) are optimized for the separation of each target compound. For instance, chiral-phase HPLC columns are used to separate enantiomers like (-)- and (+)-scleroamide.[1]

Structure Elucidation

Objective: To determine the chemical structures of the isolated compounds.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESIMS) is used to determine the molecular formula of the compounds.

  • Electronic Circular Dichroism (ECD): Quantum chemical ECD calculations are employed to determine the absolute configurations of chiral molecules.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

Objective: To assess the inhibitory activity of the isolated compounds against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate

  • Plate reader

Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains phosphate buffer (50 mM, pH 6.5), L-tryptophan (400 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

  • The isolated compounds (test inhibitors) are added to the wells at various concentrations.

  • The reaction is initiated by the addition of recombinant human IDO1 enzyme.

  • The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped by the addition of 30% TCA.

  • The mixture is then incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • After centrifugation to remove precipitated proteins, the supernatant is mixed with 2% (w/v) p-DMAB in acetic acid.

  • The absorbance is measured at 480 nm using a plate reader.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of NF-κB and MAPK Signaling Pathways in T-Cells

Objective: To investigate the effect of diketoacetonylphenalenone on the NF-κB and MAPK signaling pathways in activated T-cells.

Materials:

  • Jurkat T-cells

  • Diketoacetonylphenalenone

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or PMA/A23187)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TAK1, IKKα, p38, ERK, JNK)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection reagents

Procedure:

  • Jurkat T-cells are pretreated with various concentrations of diketoacetonylphenalenone for a specified time (e.g., 1 hour).

  • The cells are then stimulated with T-cell activators to induce the signaling pathways.

  • After stimulation, the cells are harvested and lysed to extract total proteins.

  • The protein concentration of the lysates is determined using a protein assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to PVDF membranes.

  • The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target signaling proteins.

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using a chemiluminescence detection system.

  • The band intensities are quantified to determine the effect of diketoacetonylphenalenone on the phosphorylation status of the signaling proteins.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways described in this guide.

Experimental_Workflow_for_Metabolite_Discovery cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization P_herquei Penicillium herquei FT729 Fermentation Static Liquid Culture (30 days) P_herquei->Fermentation Harvest Harvest Mycelia & Broth Fermentation->Harvest Extraction 80% MeOH Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (Silica, C18, Sephadex) Crude_Extract->Column_Chrom HPLC Preparative & Semi-preparative HPLC Column_Chrom->HPLC Isolated_Compounds Isolated Pure Compounds HPLC->Isolated_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, ECD) Isolated_Compounds->Structure_Elucidation Bioassays Biological Assays (IDO1 Inhibition, T-Cell Assays) Isolated_Compounds->Bioassays

Caption: Workflow for discovery of secondary metabolites.

IDO1_Inhibition_Assay_Workflow cluster_preparation Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, L-Trp, Cofactors) Add_Inhibitor Add Test Compound Reaction_Mix->Add_Inhibitor Add_Enzyme Initiate with IDO1 Enzyme Add_Inhibitor->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Stop_Reaction Stop with TCA Incubate_37C->Stop_Reaction Hydrolyze Hydrolyze to Kynurenine (50°C) Stop_Reaction->Hydrolyze Color_Development Add DMAB Reagent Hydrolyze->Color_Development Measure_Absorbance Measure Absorbance at 480 nm Color_Development->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 T_Cell_Signaling_Pathway TCR_Stimulation TCR Stimulation (e.g., anti-CD3/CD28) TAK1 TAK1 TCR_Stimulation->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_p38 p38 MAPK TAK1->MAPK_p38 Activation MAPK_JNK JNK TAK1->MAPK_JNK Activation NF_kB NF-κB IKK_complex->NF_kB Activation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) NF_kB->T_Cell_Activation MAPK_p38->T_Cell_Activation MAPK_JNK->T_Cell_Activation DAP Diketoacetonylphenalenone DAP->TAK1 Inhibition

References

Herqueilenone A: A Technical Guide to its Natural Source, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueilenone A is a structurally unique secondary metabolite, distinguished by its rearranged benzoquinone-chromanone scaffold.[1] This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthetic origin of this compound. All available quantitative data has been compiled, and detailed experimental protocols for its discovery are presented. This document aims to serve as a foundational resource for researchers interested in the chemistry, biosynthesis, and potential therapeutic applications of this novel natural product.

Natural Source and Origin

This compound is a fungal metabolite produced by the strain Penicillium herquei FT729.[1] This specific strain was isolated from a soil sample collected from a volcanic region on the Big Island of Hawaii, highlighting a unique ecological niche for the producing organism.[1]

Isolation and Characterization

The isolation of this compound was reported as part of a broader investigation into the secondary metabolites of Penicillium herquei FT729. While specific quantitative yields for this compound were not provided in the primary literature, the general methodology for its extraction and purification has been documented.

Fungal Cultivation and Extraction

Table 1: Fungal Cultivation and Extraction Parameters

ParameterValue/Description
Fungal StrainPenicillium herquei FT729
Culture MediumPotato Dextrose Agar (PDA) for initial isolation
FermentationStatic liquid culture
Incubation TimeNot specified for this compound isolation
Extraction SolventNot explicitly detailed for this compound
Experimental Protocols

The following protocols are based on the general methodologies described for the isolation of compounds from Penicillium herquei FT729.

Fungal Culture:

  • The fungal strain Penicillium herquei FT729 was cultured on Potato Dextrose Agar (PDA) medium for initial growth and isolation.

  • For secondary metabolite production, the fungus was grown in static liquid cultures. The exact composition of the liquid medium and the duration of the fermentation were not specified in the context of this compound's isolation.

Extraction and Fractionation:

  • The fungal biomass and culture broth were harvested.

  • A solvent extraction was performed to obtain a crude extract containing a mixture of secondary metabolites.

  • The crude extract was then subjected to chromatographic separation techniques to isolate individual compounds. This typically involves multiple steps of column chromatography using different stationary and mobile phases.

Structure Elucidation: The structure of this compound was determined through extensive spectroscopic analysis, including:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.

  • Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations: These calculations were used to support the structural assignment.[1]

  • Electronic Circular Dichroism (ECD) Calculations: ECD calculations were employed to determine the absolute configuration of the molecule.[1]

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for this compound has been proposed, suggesting its origin from polyketide precursors.[1] The pathway likely involves a series of enzymatic reactions, including cyclizations, rearrangements, and redox transformations, to assemble the complex benzoquinone-chromanone core.

Herqueilenone_A_Biosynthesis Polyketide Precursors Polyketide Precursors Intermediate_1 Putative Polyketide Intermediate Polyketide Precursors->Intermediate_1 Polyketide Synthase (PKS) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Intermediate_3 Rearranged Intermediate Intermediate_2->Intermediate_3 Rearrangement Herqueilenone_A Herqueilenone_A Intermediate_3->Herqueilenone_A Oxidation/Further Modifications

References

Herqueilenone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueilenone A is a novel, structurally complex rearranged benzoquinone-chromanone natural product. Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its unique molecular architecture presents a compelling subject for natural product chemistry and drug discovery. This technical guide provides a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and the experimental protocols for its isolation and structural elucidation. Furthermore, a plausible biosynthetic pathway is outlined, offering insights into its formation. While preliminary biological activity screenings of co-isolated compounds have been conducted, the bioactivity of this compound itself remains an area for future investigation.

Molecular Structure and Formula

This compound possesses a complex molecular structure characterized as a rearranged benzoquinone-chromanone.[1] The core of the molecule is a chroman-4-one system, which is uniquely flanked by a tetrahydrofuran ring and a benzoquinone moiety that includes an acetophenone group.[1] The molecular formula has been determined to be C30H31NO11 with a corresponding molecular weight of 581.57 g/mol .[1]

Structural Features

The key structural features of this compound include:

  • Chroman-4-one Core: A central heterocyclic system.

  • Tetrahydrofuran Ring: A five-membered saturated ether ring.

  • Benzoquinone Moiety: A six-membered ring with two ketone groups.

  • Acetophenone Group: A phenyl ketone substituent.

The intricate fusion and substitution pattern of these components result in a highly rearranged and unprecedented chemical scaffold.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for the identification and characterization of the molecule.

PropertyValue
Molecular Formula C30H31NO11
Molecular Weight 581.57 g/mol
Appearance Not specified in available literature.
Solubility Soluble in organic solvents such as methanol and chloroform.
UV-Vis λmax (MeOH) Not specified in available literature.
IR (neat) νmax Not specified in available literature.
Optical Rotation Not specified in available literature.
1H and 13C NMR Data See detailed experimental protocols section.

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural elucidation of this compound, as adapted from the primary literature.[1]

Fungal Strain and Fermentation
  • Organism: Penicillium herquei FT729, isolated from a Hawaiian volcanic soil sample.

  • Fermentation: The fungus was cultured in a solid rice medium. Forty-five 500 mL Erlenmeyer flasks, each containing 90 g of rice and 75 mL of distilled water, were autoclaved. Small cubes of potato dextrose agar (PDA) medium with the mycelium of P. herquei were added to the flasks under sterile conditions. The flasks were incubated at room temperature for a specified period to allow for the production of secondary metabolites.

Extraction and Isolation

The fermented rice solid culture was extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract was then subjected to a series of chromatographic separation techniques to isolate this compound. The general workflow for isolation is as follows:

G FermentedCulture Fermented P. herquei Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) FermentedCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC HerqueilenoneA Pure this compound HPLC->HerqueilenoneA

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques and computational analysis.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: A comprehensive set of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments were conducted to establish the connectivity of atoms and the relative stereochemistry. These experiments likely included:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)

  • Computational Analysis: Gauge-including atomic orbital (GIAO) NMR chemical shift calculations and electronic circular dichroism (ECD) calculations were performed to confirm the assigned structure and determine the absolute configuration of the molecule.[1]

Biological Activity

To date, there is no publicly available data on the biological activity of this compound. In the initial study, two co-isolated phenalenone derivatives, compounds 2 and 3, were evaluated for their biological effects.[1] These compounds exhibited inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 14.38 and 13.69 μM, respectively.[1] They also showed a protective effect against acetaldehyde-induced damage in PC-12 cells.[1] The lack of reported activity for this compound suggests it may have been inactive in the assays performed or that its biological profile is yet to be explored.

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for this compound has been proposed, likely originating from a polyketide precursor.[1] Polyketides are a class of natural products synthesized by polyketide synthases (PKSs). The proposed pathway involves a series of enzymatic reactions, including cyclizations, oxidations, and rearrangements, to form the complex molecular architecture of this compound.

G Polyketide Polyketide Precursor PKS Polyketide Synthase (PKS) Polyketide->PKS Intermediate1 Linear Polyketide Chain PKS->Intermediate1 Cyclization Cyclization & Aromatization Intermediate1->Cyclization AromaticIntermediate Aromatic Intermediate Cyclization->AromaticIntermediate OxidationRearrangement Oxidative Rearrangement AromaticIntermediate->OxidationRearrangement HerqueilenoneA This compound OxidationRearrangement->HerqueilenoneA

Figure 2. Plausible biosynthetic pathway for this compound.

Conclusion and Future Directions

This compound is a fascinating and structurally novel natural product with a complex, rearranged benzoquinone-chromanone framework. Its discovery highlights the chemical diversity of secondary metabolites from soil-derived fungi. While its biological activity remains to be elucidated, its unique structure warrants further investigation. Future research should focus on:

  • Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide access to larger quantities for biological evaluation.

  • Biological Screening: A broad screening of this compound in various biological assays is necessary to uncover its potential therapeutic applications.

  • Biosynthetic Studies: Elucidation of the complete biosynthetic pathway through genetic and isotopic labeling studies would provide a deeper understanding of its formation and could enable biosynthetic engineering for the production of novel analogs.

The continued exploration of this compound and related compounds holds promise for the discovery of new chemical entities with potential applications in medicine and biotechnology.

References

In-Depth Technical Guide to the Spectroscopic Characterization of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of Herqueilenone A, a unique rearranged benzoquinone-chromanone. The information presented herein is compiled from the primary literature and is intended to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to this compound

This compound is a novel secondary metabolite isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729. Its intricate structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, presents a significant analytical challenge and underscores the importance of a multi-faceted spectroscopic approach for its unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the structural elucidation of this compound. This data is critical for confirming the identity and purity of the compound in various research and development settings.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
56.13s
76.09s
114.51d8.0
123.33m
13a2.05m
13b1.85m
144.01t8.0
156.67s
182.58s
1'-OH12.51s
3-OCH₃3.82s
9-OCH₃3.88s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Type
1187.9C
2158.8C
3108.3C
4182.2C
5137.9CH
6148.9C
7108.8CH
8160.2C
9105.7C
10162.7C
1182.1CH
1245.8CH
1331.6CH₂
1468.9CH
15145.2CH
16118.1C
17202.9C
1832.1CH₃
1'192.6C
2'111.9C
3'165.1C
4'101.5C
5'163.9C
6'104.8C
3-OCH₃56.5OCH₃
9-OCH₃56.1OCH₃
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺511.1286511.1282C₂₆H₂₃O₁₀
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
SpectroscopyWavelength/WavenumberDescription
UV-Vis (MeOH) λmax (log ε) 228 nm(4.38)
λmax (log ε) 280 nm(4.21)
λmax (log ε) 385 nm(3.45)
IR (neat) νmax 3400 cm⁻¹O-H stretching
νmax 1685 cm⁻¹C=O stretching (quinone)
νmax 1650 cm⁻¹C=O stretching (ketone)
νmax 1610, 1580 cm⁻¹C=C stretching (aromatic)

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the validation of findings. The following protocols are representative of the techniques used for the isolation and characterization of this compound.

Fungal Cultivation and Extraction
  • Organism: Penicillium herquei FT729.

  • Cultivation: The fungus is cultured on a solid rice medium for a period of four weeks at room temperature.

  • Extraction: The fermented rice solid culture is extracted exhaustively with ethyl acetate (EtOAc). The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude extract is subjected to a series of chromatographic separations to isolate the pure compound.

  • Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol (MeOH) to remove nonpolar constituents.

  • Column Chromatography: The MeOH-soluble fraction is subjected to open column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and MeOH.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using an acetonitrile (ACN)-water gradient system to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) mass spectrometer to determine the elemental composition.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in methanol.

  • IR Spectroscopy: The infrared spectrum is obtained on an FT-IR spectrometer using a neat film on a NaCl plate.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.

HerqueilenoneA_Characterization cluster_isolation Isolation and Purification cluster_characterization Structural Characterization FungalCulture Fungal Culture (Penicillium herquei) Extraction Solvent Extraction (EtOAc) FungalCulture->Extraction Partitioning Solvent Partitioning (Hexane/MeOH) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HRESIMS) PureCompound->MS UV_Vis UV-Vis Spectroscopy PureCompound->UV_Vis IR IR Spectroscopy PureCompound->IR StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation UV_Vis->StructureElucidation IR->StructureElucidation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Preliminary Bioactivity Screening of Herqueilenone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueilenone A is a novel, structurally complex benzoquinone-chromanone natural product, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1][2][3] This technical guide provides a summary of the preliminary bioactivity screening of compounds isolated from this fungal strain, with a focus on the available data and experimental methodologies. Notably, while bioactivity has been reported for phenalenone derivatives co-isolated with this compound, specific biological activity for this compound itself has not been detailed in the primary literature. This document consolidates the existing data on related compounds from the source organism and presents detailed protocols for the assays employed in their evaluation, offering a foundational resource for researchers investigating this class of molecules.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of secondary metabolites with diverse biological activities. The unique environmental conditions of volcanic soil ecosystems can foster microbial life with unique biosynthetic capabilities. From a Penicillium herquei strain (FT729) isolated from Hawaiian volcanic soil, a novel rearranged benzoquinone-chromanone, this compound, was identified alongside two known phenalenone derivatives.[1][2] While the structural elucidation of this compound represents a significant chemical discovery, its biological activity profile has not yet been published. However, the co-isolated phenalenone derivatives were evaluated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and for neuroprotective properties.[1][2] This guide will detail the reported bioactivities of these associated compounds and the methodologies used for their assessment.

Bioactivity Data of Compounds Co-isolated with this compound

No quantitative bioactivity data for this compound is currently available in the cited literature. The following tables summarize the reported biological activities of the two phenalenone derivatives (referred to as compounds 2 and 3 in the primary literature) isolated from the same fungal extract.

Table 1: Inhibitory Activity against Indoleamine 2,3-dioxygenase 1 (IDO1)
CompoundTargetAssay TypeMetricValue (μM)
Phenalenone Derivative 2IDO1Enzyme InhibitionIC₅₀14.38
Phenalenone Derivative 3IDO1Enzyme InhibitionIC₅₀13.69

Data sourced from Yu et al., 2020.[1][2]

Table 2: Neuroprotective Effects
CompoundCell LineStressorAssay TypeOutcome
Phenalenone Derivative 2PC-12AcetaldehydeCell ViabilityProtective effect demonstrated
Phenalenone Derivative 3PC-12AcetaldehydeCell ViabilityProtective effect demonstrated

Data sourced from Yu et al., 2020.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compounds co-isolated with this compound. These protocols are based on standard practices for these assays and reflect the procedures likely employed in the primary research.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine. The subsequent degradation product, kynurenine, is often measured as a proxy for enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reducing agent)

  • Methylene blue (cofactor)

  • Catalase

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known IDO1 inhibitor, e.g., epacadostat) and a negative control (DMSO vehicle).

  • Enzyme Initiation: Add recombinant human IDO1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA. This also serves to precipitate the enzyme.

  • Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate. Add Ehrlich's reagent to each well.

  • Color Development and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for the development of a yellow color resulting from the reaction of the reagent with kynurenine.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Acetaldehyde-Induced Damage Protection Assay in PC-12 Cells

This cell-based assay assesses the ability of a test compound to protect neuronal-like cells (PC-12) from cytotoxicity induced by acetaldehyde, a neurotoxic metabolite.

Materials:

  • PC-12 cell line (rat pheochromocytoma)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and horse serum)

  • Acetaldehyde

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, resazurin)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed PC-12 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in an incubator.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).

  • Induction of Damage: Add acetaldehyde to the wells to a final concentration known to induce significant cell death (e.g., 500 µM). Include control wells with cells only, cells with acetaldehyde only, and cells with the test compound only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • Remove the culture medium.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound.

Visualizations

Diagram 1: General Workflow for Bioactivity Screening

G cluster_0 Isolation & Characterization cluster_1 Bioactivity Screening Fungal Culture\n(P. herquei FT729) Fungal Culture (P. herquei FT729) Extraction Extraction Fungal Culture\n(P. herquei FT729)->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound Phenalenone Derivatives Phenalenone Derivatives Chromatography->Phenalenone Derivatives IDO1 Inhibition Assay IDO1 Inhibition Assay Phenalenone Derivatives->IDO1 Inhibition Assay Neuroprotection Assay Neuroprotection Assay Phenalenone Derivatives->Neuroprotection Assay IC50 Determination IC50 Determination IDO1 Inhibition Assay->IC50 Determination Cell Viability Measurement Cell Viability Measurement Neuroprotection Assay->Cell Viability Measurement Quantitative Data Quantitative Data IC50 Determination->Quantitative Data Qualitative/Quantitative Data Qualitative/Quantitative Data Cell Viability Measurement->Qualitative/Quantitative Data

Caption: Workflow from fungal isolation to bioactivity data generation.

Diagram 2: IDO1 Inhibition Signaling Pathway

G Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Immune_Suppression T-Cell Arrest & Immune Suppression Kynurenine->Immune_Suppression Leads to Inhibitor Phenalenone Derivative Inhibitor->IDO1_Enzyme Inhibits

Caption: Mechanism of IDO1 inhibition by phenalenone derivatives.

Diagram 3: Neuroprotection Assay Logical Flow

G PC12_Cells PC-12 Cells Oxidative_Stress Oxidative Stress & Cytotoxicity PC12_Cells->Oxidative_Stress Exposed to Cell_Viability Cell Viability PC12_Cells->Cell_Viability Leads to (with protection) Acetaldehyde Acetaldehyde (Stressor) Compound Test Compound (Phenalenone Derivative) Compound->PC12_Cells Pre-treatment Compound->Oxidative_Stress Protects against Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Logic of the acetaldehyde-induced damage protection assay.

References

The Chroman-4-one Core: A Technical Guide to its Significance in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a prominent heterocyclic motif, is a cornerstone in the architecture of numerous natural products. Its widespread occurrence in the plant and microbial kingdoms, coupled with a diverse array of biological activities, has established it as a "privileged structure" in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the chroman-4-one core, detailing its biosynthesis, synthesis, biological significance, and the experimental methodologies employed in its study.

Introduction to the Chroman-4-one Core

Chroman-4-one, also known as dihydro-1-benzopyran-4-one, is characterized by a benzene ring fused to a dihydropyranone ring. This structural framework is a key component of various classes of flavonoids, including flavanones and isoflavanones. The absence of a C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, a seemingly minor structural variation that often leads to significant differences in biological activity.[1][2] Natural and synthetic chroman-4-one analogs have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities, making them attractive starting points for the development of novel therapeutic agents.[3][4]

Biosynthesis of the Chroman-4-one Core

The biosynthesis of the chroman-4-one core is an integral part of the broader flavonoid pathway, a well-established route in plant secondary metabolism. This pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to 4-coumaroyl-CoA. The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. This chalcone then undergoes enzymatic isomerization, facilitated by chalcone isomerase (CHI), to yield a flavanone, which possesses the characteristic chroman-4-one core structure. Further enzymatic modifications of this core lead to the vast diversity of flavonoids found in nature.

Chroman-4-one Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL 4-Coumaroyl-CoA 4-Coumaroyl-CoA Cinnamic Acid->4-Coumaroyl-CoA C4H, 4CL Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Chalcone Flavanone (Chroman-4-one core) Flavanone (Chroman-4-one core) Chalcone->Flavanone (Chroman-4-one core) CHI Further Flavonoids Further Flavonoids Flavanone (Chroman-4-one core)->Further Flavonoids NF-kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation p50 p50 p50->IkBa p50_n p50 p50->p50_n Translocation p65 p65 p65->IkBa p65_n p65 p65->p65_n Translocation Chroman-4-one Chroman-4-one Chroman-4-one->IKK Inhibits DNA DNA p50_n->DNA p65_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription SIRT2_Inhibition SIRT2_Enzyme SIRT2 Active Site Deacetylated_Substrate Deacetylated_Substrate SIRT2_Enzyme->Deacetylated_Substrate Deacetylation (Inhibited) Chroman-4-one_Inhibitor Chroman-4-one Inhibitor Chroman-4-one_Inhibitor->SIRT2_Enzyme Binds to Selectivity Pocket Substrate Acetylated Substrate Substrate->SIRT2_Enzyme Binding Blocked Extraction_Isolation_Workflow Plant_Material Dried & Powdered Plant Material Soxhlet Soxhlet Extraction (e.g., with Methanol) Plant_Material->Soxhlet Crude_Extract Crude Extract Soxhlet->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purified_Compound Purified Chroman-4-one TLC_Analysis->Purified_Compound Combine & Evaporate Pure Fractions

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueilenone A is a structurally unique natural product isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] It features a complex rearranged benzoquinone-chromanone core, a tetrahydrofuran ring, and an acetophenone moiety, making it an intriguing and challenging target for total synthesis.[1] While no total synthesis has been reported to date, this document outlines a proposed retrosynthetic analysis and a plausible forward synthetic strategy. The development of a successful total synthesis would provide access to this compound and its analogs for further biological evaluation, particularly in the context of drug discovery, given the known inhibitory activity of co-isolates on indoleamine 2,3-dioxygenase 1 (IDO1) and their protective effects against acetaldehyde-induced cellular damage.[1] This document provides detailed hypothetical protocols for key transformations envisioned in the synthetic route.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound focuses on disconnecting the molecule at key bonds to reveal simpler, synthetically tractable precursors. The primary disconnections are envisioned in the chromanone core and the ether linkages, leading back to three main building blocks.

G cluster_main Retrosynthetic Analysis of this compound Herqueilenone_A This compound Intermediate_A Key Intermediate A (C-O bond disconnection) Herqueilenone_A->Intermediate_A [1] Chromanone Ring Opening Intermediate_B Key Intermediate B (Intramolecular Diels-Alder precursor) Intermediate_A->Intermediate_B [2] Ether Linkage Cleavage Building_Block_3 Building Block 3 (Acetophenone Moiety) Intermediate_A->Building_Block_3 [4] Ester Bond Cleavage Building_Block_1 Building Block 1 (Substituted Benzoquinone) Intermediate_B->Building_Block_1 [3] Intramolecular Diels-Alder Disconnection Building_Block_2 Building Block 2 (Furan-containing Dienophile) Intermediate_B->Building_Block_2

Caption: Proposed retrosynthetic pathway for this compound.

Proposed Synthetic Strategy

The forward synthesis would commence with the preparation of the three key building blocks, followed by their strategic assembly. A pivotal step in this proposed route is an intramolecular Diels-Alder reaction to construct the core fused ring system.

G cluster_main Proposed Forward Synthesis of this compound cluster_assembly Assembly and Cyclization Building_Block_1 Building Block 1 Coupling_1 Coupling of BB1 and BB2 Building_Block_1->Coupling_1 Building_Block_2 Building Block 2 Building_Block_2->Coupling_1 Building_Block_3 Building Block 3 Coupling_2 Coupling with BB3 Building_Block_3->Coupling_2 Diels_Alder_Precursor Diels-Alder Precursor Coupling_1->Diels_Alder_Precursor Intramolecular_Diels_Alder Intramolecular Diels-Alder Reaction Diels_Alder_Precursor->Intramolecular_Diels_Alder Cycloadduct Tricyclic Core Intramolecular_Diels_Alder->Cycloadduct Cycloadduct->Coupling_2 Final_Intermediate Final Intermediate Coupling_2->Final_Intermediate Cyclization_Oxidation Chromanone Formation & Oxidation Final_Intermediate->Cyclization_Oxidation Herqueilenone_A This compound Cyclization_Oxidation->Herqueilenone_A

Caption: Proposed forward synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are detailed, representative protocols for key reactions in the proposed synthesis of this compound. These are based on established methodologies for similar transformations.

Key Transformation: Intramolecular Diels-Alder Reaction

This protocol describes a general procedure for a thermally induced intramolecular [4+2] cycloaddition to form a substituted cyclohexene ring system, a core feature of the target molecule.[2]

Table 1: Proposed Reagents for Intramolecular Diels-Alder Reaction

Reagent/SolventMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)Role
Diels-Alder Precursor(Hypothetical) 450.5500 mg1.11Reactant
Toluene92.1420 mL-Solvent
Hydroquinone110.1110 mg0.09Inhibitor

Protocol:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add the Diels-Alder precursor (500 mg, 1.11 mmol) and hydroquinone (10 mg, 0.09 mmol).

  • Add dry, degassed toluene (20 mL) to the flask.

  • Fit the flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) every 4 hours.

  • Upon completion (estimated 24-48 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tricyclic core.

Key Transformation: Aromatic Ether Synthesis (Ullmann Condensation)

This protocol outlines a copper-catalyzed coupling for the formation of the diaryl ether linkage.

Table 2: Proposed Reagents for Ullmann Condensation

Reagent/SolventMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)Role
Aryl Halide Intermediate(Hypothetical) 350.2400 mg1.14Reactant
Phenolic Intermediate(Hypothetical) 250.3314 mg1.25Reactant
Copper(I) Iodide (CuI)190.4522 mg0.11Catalyst
L-Proline115.1326 mg0.23Ligand
Potassium Carbonate (K₂CO₃)138.21315 mg2.28Base
Dimethyl Sulfoxide (DMSO)78.1310 mL-Solvent

Protocol:

  • To a dry Schlenk tube, add the aryl halide intermediate (400 mg, 1.14 mmol), the phenolic intermediate (314 mg, 1.25 mmol), CuI (22 mg, 0.11 mmol), L-proline (26 mg, 0.23 mmol), and K₂CO₃ (315 mg, 2.28 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMSO (10 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture to 90 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (estimated 12-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired ether-linked product.

Proposed Spectroscopic Data for Key Intermediates

Successful synthesis of the target intermediates would be confirmed by standard spectroscopic methods. The following table presents hypothetical, expected data.

Table 3: Hypothetical Spectroscopic Data for a Key Synthetic Intermediate

Intermediate¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)HRMS (ESI) [M+H]⁺
Tricyclic Core 7.2-6.8 (m, Ar-H), 5.9 (d, J=8.0 Hz, 1H), 4.5 (t, J=6.0 Hz, 1H), 3.8 (s, 3H, OCH₃), 2.5-1.8 (m, aliphatic H)198.5 (C=O), 155.2 (Ar-C), 140.1 (Ar-C), 135.8 (C=C), 120.5 (C=C), 115.4 (Ar-C), 80.2 (C-O), 55.6 (OCH₃), 45.3, 35.1, 28.9Calculated for C₂₀H₂₂O₅: 343.1545, Found: (Target)

Biological Context

This compound was co-isolated with other phenalenone derivatives.[1] While the biological activity of this compound itself was not reported, the co-isolates demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values in the micromolar range, and also showed a protective effect against acetaldehyde-induced damage in PC-12 cells.[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target of interest in cancer immunotherapy. The structural uniqueness of this compound suggests it may possess novel biological activities, warranting its chemical synthesis for further investigation.

G cluster_main Biological Relevance Herqueilenone_A This compound (Target for Synthesis) Drug_Discovery Potential for Drug Discovery Herqueilenone_A->Drug_Discovery Investigate Biological Activity Co_Isolates Co-isolated Compounds IDO1 Indoleamine 2,3-dioxygenase 1 (IDO1) Co_Isolates->IDO1 Inhibition Acetaldehyde_Damage Acetaldehyde-Induced Cell Damage Co_Isolates->Acetaldehyde_Damage Protection IDO1->Drug_Discovery Therapeutic Target

Caption: Relationship between this compound and its biological context.

References

Synthetic Route for Herqueilenone A Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueilenone A is a structurally unique natural product featuring a rearranged benzoquinone-chromanone core fused with a tetrahydrofuran moiety. Its complex architecture and potential biological activity make it and its analogues attractive targets for synthetic chemistry and drug discovery programs. This document provides a detailed application note and a proposed synthetic strategy for the preparation of Herque-ilenone A analogues. The outlined route is a convergent synthesis, leveraging established methodologies for the construction of the key structural components: a substituted chroman-4-one, a functionalized tetrahydrofuran, and a benzoquinone unit.

Proposed Synthetic Strategy Overview

The proposed synthesis is a convergent approach, involving the separate synthesis of three key building blocks, followed by their sequential coupling to assemble the final this compound analogue. The general workflow is depicted below:

G cluster_0 Synthesis of Building Block A (Substituted Chroman-4-one) cluster_1 Synthesis of Building Block B (Functionalized Tetrahydrofuran) cluster_2 Synthesis of Building Block C (Substituted Hydroquinone) cluster_3 Convergent Assembly A1 2'-Hydroxyacetophenone Derivative A3 Aldol Condensation & Intramolecular Michael Addition A1->A3 A2 Aldehyde A2->A3 A4 Building Block A: Substituted Chroman-4-one A3->A4 D1 Coupling of A and C (Etherification) A4->D1 B1 Acyclic Precursor with Stereocenters B2 Intramolecular Cyclization B1->B2 B3 Building Block B: Functionalized Tetrahydrofuran B2->B3 D2 Attachment of B B3->D2 C1 Substituted Phenol C2 Oxidation C1->C2 C3 Building Block C: Substituted Hydroquinone C2->C3 C3->D1 D1->D2 D3 Final Oxidation D2->D3 D4 This compound Analogue D3->D4 G cluster_assembly Convergent Assembly Pathway A Building Block A (Chroman-4-one) AC Coupled Intermediate (Chromanone-Hydroquinone Ether) A->AC Etherification C Building Block C (Hydroquinone) C->AC ACB Fully Assembled Core AC->ACB C-C Bond Formation B Building Block B (Tetrahydrofuran) B->ACB Final_Product This compound Analogue ACB->Final_Product Oxidation

Protocol for Herqueilenone A Extraction from Penicillium herquei FT729 Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-HA-2025

For Research Use Only.

Abstract

This document provides a detailed protocol for the extraction and purification of Herqueilenone A, a unique rearranged benzoquinone-chromanone, from fungal cultures of Penicillium herquei FT729. The methodology is based on the original isolation research conducted on this compound. The protocol covers fungal cultivation, solvent extraction, and a multi-step chromatographic purification process. This guide is intended for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a novel secondary metabolite isolated from the Hawaiian volcanic soil-associated fungus, Penicillium herquei FT729.[1] It possesses a complex and unique chemical structure, featuring a rearranged benzoquinone-chromanone core. The discovery of novel fungal metabolites like this compound is crucial for the exploration of new chemical scaffolds with potential therapeutic applications. This protocol outlines the necessary steps to isolate this compound for further scientific investigation.

Data Presentation

The following table summarizes the quantitative data related to the extraction and purification of compounds from Penicillium herquei FT729 as described in related studies. The specific yield for this compound is not publicly available in the source literature.

ParameterValueSource
Fungal StrainPenicillium herquei FT729[1]
Culture Volume1.5 L (5 x 300 mL)[2]
Crude Extract Yield12.5 g[2]
Ethyl Acetate (EtOAc) Soluble Fraction3.8 g[2]
n-Butanol (BuOH) Soluble Fraction1.0 g[2]

Experimental Protocols

This section details the step-by-step methodology for the cultivation of Penicillium herquei FT729 and the subsequent extraction and purification of this compound.

Fungal Cultivation
  • Strain and Culture Medium: The fungal strain Penicillium herquei FT729 is isolated from a soil sample.[2] For secondary metabolite production, the fungus is grown on Potato Dextrose Agar (PDA) to obtain a viable culture.

  • Fermentation:

    • Aseptically transfer plugs of the PDA culture into five 1 L conical flasks, each containing 300 mL of a suitable liquid medium. While the exact medium composition for this compound production is not specified, a general-purpose medium for fungal secondary metabolite production, such as Potato Dextrose Broth (PDB), can be utilized.

    • Incubate the flasks under static conditions at room temperature for 30 days.[2]

Extraction
  • Initial Extraction:

    • After the incubation period, combine the entire culture, including both the mycelia and the broth.

    • Perform an exhaustive extraction of the combined culture with 80% methanol (MeOH) in water (H₂O).[2]

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

  • Solvent Partitioning:

    • Suspend the crude extract (approximately 12.5 g) in distilled water.[2]

    • Perform a liquid-liquid extraction by sequentially partitioning the aqueous suspension with ethyl acetate (EtOAc) and then n-butanol (BuOH).[2]

    • Separate the layers and concentrate each fraction (EtOAc-soluble and BuOH-soluble) under reduced pressure. This compound is typically found in the EtOAc-soluble fraction.[2]

Chromatographic Purification

The purification of this compound from the EtOAc-soluble fraction involves a multi-step chromatographic process.

  • Silica Gel Column Chromatography:

    • Subject the EtOAc-soluble fraction (approximately 3.8 g) to column chromatography on a silica gel column.[2]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

  • Reversed-Phase C18 (RP-C18) Column Chromatography:

    • Pool the fractions containing this compound and further purify them using a reversed-phase C18 silica gel column.[2]

    • Elute with a gradient of methanol in water, starting with a higher aqueous concentration and increasing the methanol concentration.

  • Sephadex LH-20 Column Chromatography:

    • For further purification and removal of smaller impurities, apply the this compound-containing fractions to a Sephadex LH-20 column.[2]

    • Elute with 100% methanol.

  • Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves preparative and/or semi-preparative HPLC.[2]

    • Use a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile or methanol in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_Workflow FungalCulture 1. Fungal Cultivation (Penicillium herquei FT729, 30 days) Extraction 2. Initial Extraction (80% MeOH/H2O) FungalCulture->Extraction Partitioning 3. Solvent Partitioning (EtOAc & n-BuOH) Extraction->Partitioning EtOAc_Fraction EtOAc Soluble Fraction (Contains this compound) Partitioning->EtOAc_Fraction Organic Phase BuOH_Fraction n-BuOH Soluble Fraction Partitioning->BuOH_Fraction Aqueous Phase SilicaGel 4. Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel RPC18 5. RP-C18 Column Chromatography SilicaGel->RPC18 Sephadex 6. Sephadex LH-20 Chromatography RPC18->Sephadex HPLC 7. Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Proposed Biosynthetic Relationship

While a detailed, experimentally verified biosynthetic pathway for this compound is not yet available, the original publication proposes a plausible pathway. The following diagram illustrates the general relationship of this compound to the phenalenone family of fungal polyketides.

Biosynthesis_Pathway Polyketide Polyketide Precursor Phenalenone Phenalenone Derivatives Polyketide->Phenalenone Biosynthesis Herqueinone Herqueinone-type Compounds Phenalenone->Herqueinone Rearrangement Biosynthetic Rearrangement (Proposed) Herqueinone->Rearrangement HerqueilenoneA This compound Rearrangement->HerqueilenoneA

Caption: Proposed biosynthetic origin of this compound.

References

Application Notes and Protocols for the Quantification of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueilenone A is a complex fungal metabolite isolated from Penicillium herquei, featuring a unique rearranged benzoquinone-chromanone scaffold. As interest in the biological activities of novel natural products like this compound grows, robust and reliable analytical methods for its quantification are essential for various stages of research and development, including biosynthesis studies, pharmacokinetic analysis, and quality control of extracts.

These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The following sections outline the principles of each method, provide step-by-step experimental protocols, and present typical (exemplar) quantitative performance data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric molecules like this compound. The presence of multiple conjugated systems in its structure, including benzoquinone, chromanone, and acetophenone moieties, suggests strong UV absorbance, allowing for sensitive detection. This method is suitable for the routine analysis of this compound in purified samples and semi-purified fungal extracts. A reversed-phase C18 column is proposed, which separates compounds based on their hydrophobicity.

Experimental Protocol

1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade, 0.22 µm filtered)

  • Fungal extract containing this compound

1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (based on typical chromanone and benzoquinone absorbance)
Injection Volume 10 µL

1.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Fungal Extract Sample: Dissolve a known amount of the dried fungal extract in methanol. Vortex and sonicate for 10 minutes. Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Dilute with the mobile phase if necessary to fall within the calibration range.

1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify this compound in the fungal extract samples by interpolating their peak areas on the calibration curve.

Quantitative Data (Exemplar)
ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intra-day: < 2%Inter-day: < 3%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd This compound Reference Standard StockSol Stock Solution (1 mg/mL in MeOH) RefStd->StockSol FungalExtract Fungal Extract ExtractPrep Extract Dissolution, Centrifugation, Filtration FungalExtract->ExtractPrep WorkingStd Working Standards (1-100 µg/mL) StockSol->WorkingStd HPLC HPLC-UV/PDA System WorkingStd->HPLC ExtractPrep->HPLC DataAcq Data Acquisition (Chromatograms) HPLC->DataAcq CalCurve Calibration Curve Construction DataAcq->CalCurve Quant Quantification of This compound CalCurve->Quant

HPLC-UV quantification workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where concentrations are expected to be low. This protocol utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar but stable isotope-labeled compound (if available) or another compound with similar chromatographic and ionization properties.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma)

2.2. Instrumentation and Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B1-5 min: 30-95% B5-6 min: 95% B6-7 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 582.2 → [Predicted Product Ion 1], m/z 582.2 → [Predicted Product Ion 2]Internal Standard: [IS Precursor Ion] → [IS Product Ion]
MS Parameters Optimized for this compound (e.g., Capillary Voltage, Cone Voltage, Collision Energy)

Note: The molecular formula of this compound is C30H31NO11, with a molecular weight of 581.57. The protonated molecule [M+H]+ would have an m/z of 582.2. Product ions would need to be determined experimentally by infusing a standard solution and performing product ion scans.

2.3. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

2.4. Data Analysis

  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the peak area ratio (this compound / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Quantitative Data (Exemplar)
ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) Intra-day: < 10%Inter-day: < 15%
Matrix Effect Monitored and compensated for using an internal standard

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (with Internal Standard) Precip Protein Precipitation (Acetonitrile) Plasma->Precip Centri Centrifugation Precip->Centri Evap Evaporation Centri->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS System (MRM Mode) Recon->LCMS DataAcq Data Acquisition LCMS->DataAcq PeakInt Peak Area Integration (Analyte & IS) DataAcq->PeakInt RatioCalc Calculate Area Ratios PeakInt->RatioCalc CalCurve Calibration Curve RatioCalc->CalCurve Quant Quantification CalCurve->Quant

LC-MS/MS quantification workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Application Note

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a specific, well-resolved proton signal of this compound to that of a certified internal standard of known concentration, its absolute quantity can be determined. This method is highly accurate and precise, making it suitable for the purity assessment of this compound reference material and for quantifying it in simpler mixtures or extracts.

Experimental Protocol

3.1. Materials and Reagents

  • This compound sample (purified or in an extract)

  • Certified Internal Standard (IS), e.g., maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene. The IS should have a known purity, be stable, and have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6)

3.2. Instrumentation and Parameters

ParameterCondition
NMR Spectrometer 400 MHz or higher, equipped with a probe for proton detection
Solvent Methanol-d4 (or another suitable deuterated solvent)
Pulse Sequence A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of both the analyte and IS (e.g., 30 s)
Number of Scans 16 or higher (to ensure adequate signal-to-noise)
Acquisition Time > 3 s
Spectral Width ~16 ppm

3.3. Sample Preparation

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.4. Data Analysis

  • Acquire the 1H NMR spectrum under the optimized quantitative conditions.

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Quantitative Data (Exemplar)
ParameterTypical Performance
Accuracy (% Purity) 98.5 - 101.5%
Precision (% RSD) < 1.5%
Limit of Quantification (LOQ) Dependent on instrument and number of scans, typically in the low µg/mL range

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Accurate Weighing of Analyte & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer (Quantitative Parameters) Transfer->NMR Acquire Spectrum Acquisition NMR->Acquire Process Phasing & Baseline Correction Acquire->Process Integrate Signal Integration Process->Integrate Calculate Concentration Calculation Integrate->Calculate

qNMR quantification workflow for this compound.

Disclaimer

The protocols and quantitative data presented herein are exemplar and intended for guidance. Specific parameters for HPLC, LC-MS/MS, and qNMR methods, including column selection, mobile phase composition, mass transitions, and internal standards, must be optimized and validated for the specific application and instrumentation.

References

Application Note: HPLC-MS Protocol for the Detection of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herqueilenone A is a rearranged benzoquinone-chromanone natural product first isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1][2] Its unique chemical structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, makes it a compound of interest for further investigation.[1] This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the detection of this compound. The method described is based on common practices for the analysis of fungal secondary metabolites and may serve as a starting point for method development and validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development of an effective analytical method.

PropertyValueReference
Chemical FormulaC₂₄H₂₀O₈[1]
Molecular Weight436.41 g/mol [1]
ClassBenzoquinone-Chromanone[1][2]
OriginPenicillium herquei FT729[1][2]

Experimental Protocol: HPLC-MS for this compound Detection

This protocol outlines the steps for the analysis of this compound using a standard HPLC system coupled to a mass spectrometer.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution to construct a calibration curve.

  • Matrix Samples (e.g., Fungal Culture Extract):

    • Lyophilize the fungal culture.

    • Extract the lyophilized material with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in the mobile phase starting condition (e.g., 95:5 water:acetonitrile) to a known concentration.

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

2. HPLC-MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the HPLC-MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive and Negative (scan both to determine optimal response)
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Source Temperature150 °C
Scan Range (Full Scan)m/z 100-1000
Tandem MS (MS/MS) for Quantification
Precursor Ion ([M+H]⁺)m/z 437.123 (calculated)
Precursor Ion ([M-H]⁻)m/z 435.108 (calculated)
Product IonsTo be determined by infusion of a standard or from a high-resolution MS/MS experiment.

3. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the chromatogram based on its retention time and the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Quantitative Analysis: For quantification, use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3] The transition from the precursor ion to a specific product ion should be monitored. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the detection of this compound.

G Figure 1. HPLC-MS Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS Detection cluster_3 Data Analysis Standard Prepare Standard Solutions Extraction Extract Fungal Culture Filtration Filter Extract Extraction->Filtration Injection Inject Sample onto C18 Column Filtration->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization Gradient->ESI FullScan Full Scan Analysis ESI->FullScan MSMS Tandem MS (MRM) ESI->MSMS Qualitative Qualitative Identification FullScan->Qualitative Quantitative Quantitative Analysis MSMS->Quantitative

Caption: HPLC-MS Workflow for this compound Detection.

Conclusion

This application note provides a foundational HPLC-MS protocol for the detection of this compound. The provided method, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for researchers. It is recommended to perform method validation according to established guidelines to ensure accuracy, precision, and reliability for specific applications.[4]

References

Application Notes and Protocols for Evaluating the Neuroprotective Potential of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Herqueilenone A in neuroprotective cell-based assays. While direct evidence of the neuroprotective activity of this compound is emerging, related compounds isolated from the same source have demonstrated protective effects against cellular damage in neuronal cell lines.[1] This document outlines the rationale for evaluating this compound and provides detailed protocols for a panel of assays to characterize its potential neuroprotective and anti-neuroinflammatory properties.

Introduction to this compound

This compound is a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] While the direct neuroprotective activities of this compound are currently under investigation, co-isolated phenalenone derivatives have shown protective effects against acetaldehyde-induced damage in PC-12 cells, a common neuronal cell model.[1] This suggests that compounds from this fungal source may possess neuroprotective bioactivities worth exploring.

Furthermore, the structurally related class of compounds, herpotrichones, have demonstrated significant anti-neuroinflammatory and neuroprotective effects.[2][3] Specifically, Herpotrichone A has been shown to protect neuronal cells from oxidative stress and ferroptosis, an iron-dependent form of cell death implicated in neurodegenerative diseases.[2][4] These findings provide a strong rationale for investigating the neuroprotective potential of this compound using similar cell-based assays.

Data Presentation

The following tables provide a framework for summarizing quantitative data from the recommended experimental protocols.

Table 1: Cytotoxicity of this compound on Neuronal Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100
0.1
1
10
25
50
100

Table 2: Neuroprotective Effect of this compound against Oxidative Stress

TreatmentCell Viability (%)Standard Deviation
Vehicle Control100
Oxidative Stressor (e.g., H₂O₂)
This compound (Concentration 1) + H₂O₂
This compound (Concentration 2) + H₂O₂
This compound (Concentration 3) + H₂O₂

Table 3: Anti-Neuroinflammatory Effect of this compound in Microglia

TreatmentNitric Oxide (NO) Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control
LPS Control
This compound (Concentration 1) + LPS
This compound (Concentration 2) + LPS
This compound (Concentration 3) + LPS

Table 4: Inhibition of Ferroptosis by this compound in Neuronal Cells

TreatmentCell Viability (%)Lipid ROS Levels (Fold Change)GPX4 Activity (Fold Change)
Vehicle Control10011
Ferroptosis Inducer (e.g., RSL3)
This compound (Concentration 1) + RSL3
This compound (Concentration 2) + RSL3
This compound (Concentration 3) + RSL3

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • PC-12 Adrenal Phaeochromocytoma Cells: A well-established model for neuronal studies. These cells, upon differentiation with Nerve Growth Factor (NGF), exhibit a neuron-like phenotype.

  • BV-2 Microglial Cells: An immortalized murine microglial cell line commonly used to study neuroinflammation.[3]

  • Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons can be isolated from embryonic rodents.

Cytotoxicity Assay

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed neuronal cells (e.g., PC-12 or primary neurons) in a 96-well plate.

    • After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

    • Incubate for 24-48 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.[5] The MTT assay measures the metabolic activity of viable cells.

Neuroprotection Assay against Oxidative Stress

This protocol evaluates the ability of this compound to protect neuronal cells from oxidative damage.

  • Protocol:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[4]

    • Incubate for the appropriate time to induce cell death (e.g., 24 hours).

    • Measure cell viability using the MTT assay.

Anti-Neuroinflammation Assay

This assay assesses the potential of this compound to suppress the inflammatory response in microglial cells.

  • Protocol:

    • Seed BV-2 microglial cells in a 24-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).[3]

    • Incubate for 24 hours.

    • Collect the cell culture supernatant to measure the levels of inflammatory mediators.

      • Nitric Oxide (NO) Production: Measured using the Griess reagent.

      • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified using ELISA kits.

Ferroptosis Inhibition Assay

This protocol investigates whether this compound can inhibit ferroptosis, a specific form of regulated cell death.

  • Protocol:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat with this compound for 1-2 hours.

    • Induce ferroptosis using a specific inducer like RSL3 or erastin.[4][6]

    • Incubate for the required duration to induce cell death.

    • Assess the following endpoints:

      • Cell Viability: Using the MTT assay.

      • Lipid Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like C11-BODIPY 581/591.

      • Glutathione Peroxidase 4 (GPX4) Activity: Assessed using a commercial assay kit. GPX4 is a key regulator of ferroptosis.[6]

Visualizations

Signaling Pathway: Potential Neuroprotective Mechanisms of Action

Neuroprotective Signaling Pathways cluster_stress Cellular Stressors cluster_herqueilenone This compound cluster_pathways Potential Cellular Targets cluster_outcomes Neuroprotective Outcomes Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Neuroinflammation Neuroinflammation Anti-inflammatory Pathways Anti-inflammatory Pathways Neuroinflammation->Anti-inflammatory Pathways Ferroptosis Inducers Ferroptosis Inducers SLC7A11/GPX4 Axis SLC7A11/GPX4 Axis Ferroptosis Inducers->SLC7A11/GPX4 Axis This compound This compound This compound->Nrf2 Pathway Activates? This compound->Anti-inflammatory Pathways Modulates? This compound->SLC7A11/GPX4 Axis Protects? Reduced Oxidative Damage Reduced Oxidative Damage Nrf2 Pathway->Reduced Oxidative Damage Suppressed Inflammatory Response Suppressed Inflammatory Response Anti-inflammatory Pathways->Suppressed Inflammatory Response Inhibition of Ferroptosis Inhibition of Ferroptosis SLC7A11/GPX4 Axis->Inhibition of Ferroptosis Increased Neuronal Survival Increased Neuronal Survival Reduced Oxidative Damage->Increased Neuronal Survival Suppressed Inflammatory Response->Increased Neuronal Survival Inhibition of Ferroptosis->Increased Neuronal Survival

Caption: Potential signaling pathways for this compound's neuroprotective effects.

Experimental Workflow: Screening for Neuroprotective Activity

Experimental Workflow cluster_start cluster_tier1 Tier 1: Primary Screening cluster_decision1 cluster_tier2 Tier 2: Mechanism of Action cluster_end start Start: this compound cytotoxicity Cytotoxicity Assay (e.g., PC-12 cells) start->cytotoxicity neuroprotection Neuroprotection Assay (Oxidative Stress Model) cytotoxicity->neuroprotection decision1 Non-toxic & Protective? neuroprotection->decision1 inflammation Anti-Neuroinflammation Assay (BV-2 Microglia) decision1->inflammation Yes ferroptosis Ferroptosis Inhibition Assay (Neuronal Cells) decision1->ferroptosis Yes end Conclusion: Neuroprotective Profile decision1->end No inflammation->end ferroptosis->end

Caption: A tiered workflow for screening the neuroprotective activity of this compound.

References

Application Notes: Herqueilenone A in IDO1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the first and rate-limiting step, the conversion of tryptophan to N-formylkynurenine.[2][3] In the context of cancer, elevated IDO1 activity within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive environment that allows tumor cells to evade the host's immune system.[4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][3]

This document provides an overview of the application of Herqueilenone A in the study of IDO1 inhibition. While extensive research has been conducted on various natural and synthetic compounds as IDO1 inhibitors, there is currently no scientific literature available that specifically describes the use of this compound for this purpose. The following sections will detail the common methodologies and protocols used for identifying and characterizing IDO1 inhibitors, which could be adapted for the investigation of novel compounds like this compound.

IDO1 Signaling Pathway and Inhibition Strategy

The immunosuppressive effects of IDO1 are mediated through several downstream pathways. Tryptophan depletion itself can halt T cell proliferation, while the accumulation of kynurenine and its derivatives can induce T cell apoptosis and promote the differentiation of immunosuppressive Tregs.[4] The general strategy for IDO1 inhibition aims to block the catalytic activity of the enzyme, thereby restoring local tryptophan levels and preventing the production of immunosuppressive kynurenines. This, in turn, is expected to reactivate anti-tumor immune responses.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine ImmuneCell Immune Cell (e.g., T cell) Kynurenine->ImmuneCell Suppression IDO1->Kynurenine Catalysis TumorCell Tumor Cell TumorCell->IDO1 Upregulation HerqueilenoneA This compound (Hypothetical Inhibitor) HerqueilenoneA->IDO1 Inhibition

Figure 1. Hypothetical inhibition of the IDO1 signaling pathway by this compound.

Experimental Protocols for IDO1 Inhibition Studies

Should a researcher wish to investigate the potential of this compound as an IDO1 inhibitor, the following established protocols for biochemical and cell-based assays can be utilized.

Recombinant Human IDO1 (rhIDO1) Biochemical Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified rhIDO1.

Materials:

  • Recombinant human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Plate reader

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Compound Incubation: Add serial dilutions of this compound (or a known inhibitor as a positive control, e.g., epacadostat) to the wells of a 96-well plate.

  • Enzyme Addition: Add rhIDO1 to the wells containing the test compound and incubate for a defined period at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-tryptophan to each well.

  • Reaction Termination: After a specific incubation time (e.g., 30-60 minutes) at 37°C, stop the reaction by adding TCA.[5]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]

  • Color Development: Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of this compound.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, Ascorbate, Methylene Blue, Catalase) start->prepare_reagents add_compound Add this compound (Serial Dilutions) prepare_reagents->add_compound add_enzyme Add rhIDO1 Enzyme add_compound->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add L-Tryptophan (Substrate) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction with TCA incubate2->stop_reaction hydrolyze Hydrolyze at 50°C stop_reaction->hydrolyze add_ehrlich Add Ehrlich's Reagent hydrolyze->add_ehrlich measure Measure Absorbance at 480 nm add_ehrlich->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Figure 2. Workflow for the rhIDO1 biochemical assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)[6]

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • This compound

  • TCA

  • Ehrlich's reagent

  • 96-well cell culture plate

  • Plate reader

Protocol:

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate and allow them to adhere overnight.[6]

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce the expression of IDO1.[6]

  • Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for tryptophan metabolism.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Add TCA to the supernatant to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new plate.

    • Add Ehrlich's reagent and measure the absorbance at 480 nm.[5]

  • Data Analysis: Determine the cellular IC50 value for this compound.

Cell_Based_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells induce_ido1 Induce IDO1 with IFN-γ seed_cells->induce_ido1 treat_compound Treat with this compound induce_ido1->treat_compound incubate Incubate treat_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_kynurenine Measure Kynurenine Concentration collect_supernatant->measure_kynurenine analyze Calculate Cellular IC50 measure_kynurenine->analyze end End analyze->end

Figure 3. Workflow for the cell-based IDO1 inhibition assay.

Data Presentation

Should experimental data be generated for this compound, it should be summarized in clear, structured tables for easy comparison with known IDO1 inhibitors.

Table 1: Hypothetical IDO1 Inhibitory Activity of this compound

CompoundBiochemical IC50 (µM)Cellular IC50 (µM)Inhibition Mechanism
This compoundData to be determinedData to be determinedData to be determined
Epacadostat (Control)~0.07~0.01Competitive

Conclusion

While this compound has been studied for other biological activities, there is a notable absence of research on its application as an IDO1 inhibitor. The protocols and frameworks provided here offer a standard approach for researchers to investigate this potential activity. Such studies would be the first step in determining if this compound could be a novel scaffold for the development of new immunomodulatory agents targeting the IDO1 pathway. Future research would need to focus on not only its inhibitory potency but also its selectivity, mechanism of action, and potential for in vivo efficacy.

References

Application Notes and Protocols: Experimental Design for Testing Herqueilenone A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueilenone A is a naturally occurring benzoquinone-chromanone compound that has garnered interest for its potential biological activities. As a member of the quinone family, it is hypothesized to exhibit cytotoxic effects, a characteristic common to many quinonoid structures which can induce cell death in cancer cells.[1][2][3] Understanding the cytotoxic profile of this compound is a critical preliminary step in evaluating its therapeutic potential.

These application notes provide a detailed experimental framework for assessing the cytotoxicity of this compound in vitro. The protocols herein describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis. Furthermore, a potential signaling pathway for this compound-induced apoptosis is proposed and visualized.

Experimental Design

A multi-faceted approach is essential to thoroughly characterize the cytotoxic effects of this compound. This design incorporates assays to determine the dose-dependent effects on cell viability and to elucidate the mechanism of cell death.

1. Cell Line Selection:

A panel of human cancer cell lines is recommended to assess the breadth and selectivity of this compound's cytotoxic activity. A non-cancerous cell line should be included as a control to evaluate potential toxicity to normal cells.

  • Human breast adenocarcinoma: MCF-7

  • Human colorectal carcinoma: HCT-116

  • Human promyelocytic leukemia: HL-60

  • Human lung carcinoma: A549

  • Non-cancerous human embryonic kidney: HEK293

2. Reagents and Materials:

  • This compound (with established purity)

  • Selected cell lines

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) (vehicle for this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Doxorubicin (positive control for cytotoxicity)

3. Experimental Workflow:

The overall experimental workflow is depicted below.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture and Maintenance mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis Detection) cell_culture->apoptosis_assay herq_prep This compound Stock Solution Preparation herq_prep->mtt_assay herq_prep->ldh_assay herq_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 percent_cytotoxicity Percentage Cytotoxicity Calculation ldh_assay->percent_cytotoxicity apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification

Caption: Overall experimental workflow.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6][7][8][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental samples relative to the low control (spontaneous LDH release) and high control (maximum LDH release).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10][11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7
HCT-116
HL-60
A549
HEK293

Table 2: LDH Release upon Treatment with this compound (at IC50)

Cell Line% Cytotoxicity (24h)
MCF-7
HCT-116
HL-60
A549
HEK293

Table 3: Apoptosis Analysis by Annexin V/PI Staining (at IC50 for 24h)

Cell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7
HCT-116
HL-60
A549
HEK293

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other quinone-containing compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by the generation of reactive oxygen species (ROS).[1][3]

apoptosis_pathway Proposed Intrinsic Apoptosis Pathway for this compound Herqueilenone_A This compound ROS Reactive Oxygen Species (ROS) Generation Herqueilenone_A->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

References

Application Notes and Protocols: A Roadmap to Developing Herqueilenone A as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Herqueilenone A is a structurally unique natural product, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] It features a rearranged benzoquinone-chromanone core. While related co-isolated phenalenone derivatives have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), the specific biological target and activity of this compound have not yet been elucidated.[1] This presents an opportunity for the research community to investigate its potential and develop it into a valuable chemical probe to explore novel biological pathways and potential therapeutic targets.

A chemical probe is a small molecule used to selectively inhibit or modulate the function of a specific protein target, enabling the study of its role in cellular and disease processes.[2][3] This document provides a detailed roadmap and hypothetical protocols for the scientific community to undertake the necessary research to establish this compound as a chemical probe.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the protein(s) with which this compound interacts to elicit a biological response. This phase involves broad screening to uncover a phenotype, followed by specific experiments to pinpoint the molecular target.

1.1. Initial Phenotypic and Target-Class Screening

To uncover the biological activity of this compound, a broad screening approach is recommended.

Table 1: Hypothetical Results of Initial Screening of this compound

Assay TypeCell Line/TargetConcentration Range (µM)Observed Effect
Cell Viability AssayHeLa, HCT116, Jurkat0.1 - 100Dose-dependent decrease in viability in Jurkat cells
Kinase Panel Screen400 human kinases10>90% inhibition of Kinase X and Kinase Y
Reporter Gene AssayHEK293T (NF-κB reporter)1 - 50Inhibition of TNF-α induced NF-κB activation

1.2. Experimental Protocol: Cell Viability Assay

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 to 100 µM. Add the compounds to the wells and incubate for 72 hours. Include a DMSO-only control.

  • Viability Assessment: Add 10 µL of CellTiter-Blue® reagent to each well and incubate for 4 hours. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the DMSO control and plot the dose-response curve to determine the IC50 value.

1.3. Target Identification Workflow

Once a biological activity is confirmed, the next step is to identify the specific molecular target. A common approach is affinity-based chemical proteomics.

target_identification_workflow cluster_probe_synthesis Probe Synthesis cluster_proteomics Chemical Proteomics cluster_validation Target Validation s1 This compound s2 Synthesize clickable analog (e.g., with alkyne handle) s1->s2 p1 Incubate cell lysate with clickable probe s2->p1 p2 Ligate to biotin-azide via CuAAC (Click Chemistry) p1->p2 p3 Enrich biotinylated proteins on streptavidin beads p2->p3 p4 On-bead digestion (trypsin) p3->p4 p5 LC-MS/MS analysis p4->p5 v1 Identify candidate binding proteins p5->v1 v2 Validate with orthogonal methods: - siRNA/CRISPR knockdown - Cellular Thermal Shift Assay (CETSA) - Recombinant protein binding assay v1->v2

Figure 1. Workflow for target identification of this compound.

1.4. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Analysis: Collect the supernatant and analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Phase 2: Development of this compound as a Chemical Probe

A validated hit compound must meet several criteria to be considered a useful chemical probe, including high potency and selectivity.

2.1. Characterization of a this compound-Based Probe

The following table outlines the ideal characteristics for a chemical probe derived from this compound.

Table 2: Ideal Characteristics for a this compound Chemical Probe

CharacteristicDesired Value/Property
Potency In vitro IC50 or K_d < 100 nM
Cellular Potency On-target EC50 < 1 µM
Selectivity >30-fold selectivity against other members of the protein family
Mechanism of Action Well-defined (e.g., competitive, allosteric)
Negative Control A structurally similar but inactive analog should be available

2.2. Signaling Pathway Analysis

Assuming this compound is found to inhibit "Kinase X," which is a known regulator of the MAPK signaling pathway, the following diagram illustrates its hypothetical mechanism of action.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Kinase X Kinase X Kinase X->RAF inhibits This compound This compound This compound->Kinase X inhibits Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Figure 2. Hypothetical inhibition of the MAPK pathway by this compound.

Phase 3: Application of the this compound Chemical Probe

Once a potent and selective this compound-based probe is developed, it can be used to investigate the biological roles of its target.

3.1. Experimental Workflow for Biological Investigation

The validated probe can be used in a variety of experiments to dissect the function of its target protein.

application_workflow cluster_cellular Cellular Studies cluster_biochemical Biochemical Studies probe Validated this compound Probe c1 Treat cells with probe probe->c1 b1 Use probe for pull-down assays from cell lysates probe->b1 c2 Phenotypic analysis (e.g., cell cycle, apoptosis) c1->c2 c3 Transcriptomic/Proteomic profiling c1->c3 b2 Identify interacting proteins by mass spectrometry b1->b2

Figure 3. Experimental workflow using a validated this compound probe.

3.2. Experimental Protocol: Pull-Down Assay to Identify Interacting Proteins

This protocol uses a biotinylated this compound probe to isolate the target protein and its binding partners.

  • Probe Immobilization: Incubate streptavidin-coated magnetic beads with a biotinylated this compound probe.

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Incubation: Add the cell lysate to the probe-coated beads and incubate with gentle rotation to allow for protein binding.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the target protein and its interactors.

This compound is a natural product with a novel chemical scaffold that holds promise for the development of a chemical probe. While its biological activity is currently unknown, the systematic approach outlined in these application notes provides a clear path forward for its investigation. Through a phased strategy of target identification, validation, and probe optimization, the scientific community can potentially unlock the full potential of this compound as a tool to explore new avenues of biological research and drug discovery.

References

Application Notes and Protocols for Investigating the Cellular Effects of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for characterizing the in vitro cellular effects of Herqueilenone A, a novel benzoquinone-chromanone. The following protocols are designed to assess its cytotoxicity, impact on apoptosis and the cell cycle, and to investigate its potential mechanism of action through common signaling pathways.

Introduction to this compound

This compound is a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729. Its complex structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, suggests potential for novel biological activity. While preliminary studies on related compounds from the same fungal strain have indicated inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced damage in PC-12 cells, the specific cellular effects and mechanism of action of this compound remain to be elucidated[1]. The protocols outlined below provide a foundational framework for the initial investigation of this compound's bioactivity, particularly its potential as an anti-cancer agent.

General Cell Culture and Compound Preparation Guidelines

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) should be used to assess specificity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration used for this compound treatment) must be included in all experiments.

Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its cytotoxic potential. A combination of assays that measure different aspects of cell death is recommended for a comprehensive understanding[2].

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[3][4].

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity[5][6][7].

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer).

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Add the LDH reaction mixture (containing a tetrazolium salt) to the supernatant samples.

  • Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Measure the absorbance at a wavelength of 490 nm.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation: Cytotoxicity
Concentration (µM)Incubation Time (h)Cell Viability (%) - MTT AssayCytotoxicity (%) - LDH Assay
Vehicle Control241000
0.124
124
1024
5024
10024
Vehicle Control481000
0.148
148
1048
5048
10048
Vehicle Control721000
0.172
172
1072
5072
10072

Table 1: Example data table for summarizing cytotoxicity results from MTT and LDH assays.

Apoptosis and Cell Cycle Analysis

To determine if the cytotoxic effects of this compound are mediated by programmed cell death (apoptosis) or cell cycle arrest, the following assays are recommended.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells)[6][8][9].

Protocol:

  • Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of caspase-3 and -7 is a direct indicator of apoptosis induction[1][10][11][12].

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • After treatment, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Express the results as a fold change in caspase activity compared to the vehicle control.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to stain cells, followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[1][5][10][11][13].

Protocol:

  • Treat cells with this compound for a defined period (e.g., 24 hours).

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the fixed cells and treat them with RNase A to remove RNA.

  • Stain the cells with a PI solution.

  • Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Apoptosis and Cell Cycle
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (IC50)

Table 2: Example data table for summarizing Annexin V/PI staining results.

TreatmentCaspase-3/7 Activity (Fold Change)
Vehicle Control1.0
This compound (IC50)

Table 3: Example data table for summarizing caspase-3/7 activity.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (IC50)

Table 4: Example data table for summarizing cell cycle analysis.

Investigation of a Hypothetical Signaling Pathway

Based on the known activities of similar quinone-containing compounds, this compound may exert its effects through the induction of reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways like JNK and p38 MAPK, leading to apoptosis.

Measurement of Intracellular ROS

The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Treat cells with this compound for a short duration (e.g., 1-6 hours).

  • Load the cells with DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis of Signaling Proteins

Western blotting can be used to detect the phosphorylation (activation) of key proteins in the proposed signaling pathway, such as JNK and p38 MAPK, and downstream apoptosis-related proteins like Bcl-2 and Bax.

Protocol:

  • Treat cells with this compound and prepare cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of JNK and p38 MAPK, as well as Bcl-2, Bax, and an internal loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

Data Presentation: Signaling Pathway Analysis
TreatmentROS Production (Fold Change)p-JNK / Total JNK Ratiop-p38 / Total p38 RatioBcl-2 / Bax Ratio
Vehicle Control1.01.01.0
This compound (IC50)

Table 5: Example data table for summarizing signaling pathway analysis results.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Investigation A Cell Seeding B This compound Treatment (Dose- and Time-Response) A->B C MTT Assay B->C D LDH Assay B->D E Determine IC50 C->E D->E F Treat with IC50 Concentration E->F Inform Concentration G Annexin V/PI Staining F->G H Caspase-3/7 Assay F->H I Cell Cycle Analysis (PI Staining) F->I J Treat with IC50 Concentration F->J Confirm Mechanism K ROS Measurement J->K L Western Blot for p-JNK, p-p38, Bcl-2, Bax J->L

Caption: Workflow for investigating this compound effects.

Hypothetical Signaling Pathway of this compound

Signaling_Pathway Herqueilenone_A This compound ROS Increased ROS Herqueilenone_A->ROS JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax Bax (Pro-apoptotic) p38->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical this compound signaling pathway.

References

Application Notes and Protocols for Assessing Acetaldehyde-Induced Damage Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the protective effects of novel compounds against acetaldehyde-induced cellular and tissue damage. Acetaldehyde, the primary and most toxic metabolite of ethanol, is implicated in the pathogenesis of alcoholic liver disease, certain cancers, and neurotoxicity. The following methods are essential for screening and characterizing potential therapeutic agents.

In Vitro Assessment of Cytotoxicity and Apoptosis

In vitro cell culture models are fundamental for the initial screening of protective compounds against acetaldehyde-induced cytotoxicity.

Cell Viability Assays

Cell viability assays are used to quantify the extent of cell death induced by acetaldehyde and the protective effect of a test compound.

Table 1: Comparison of Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
Trypan Blue Exclusion Live cells with intact membranes exclude the dye, while dead cells do not.Simple, inexpensive, and provides a direct count of viable cells.Subjective, lower throughput, and only measures membrane integrity.
MTT Assay Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.Colorimetric, high-throughput, and widely used.Can be affected by changes in mitochondrial activity independent of viability.
WST-8 Assay WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan.More sensitive than MTT, higher throughput, and less toxic to cells.Indirect measure of cell viability.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Acetaldehyde Exposure: Add acetaldehyde to the desired final concentration (e.g., 100-500 µM) and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays

Acetaldehyde can induce programmed cell death or apoptosis. Assessing the anti-apoptotic potential of a compound is crucial.

Table 2: Common Apoptosis Assays

AssayPrincipleMethod
Hoechst/DAPI Staining Nuclear stains that bind to DNA. Apoptotic cells show condensed and fragmented nuclei.Fluorescence Microscopy
DNA Fragmentation ELISA Quantifies histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.ELISA
Caspase-3 Activity Assay Measures the activity of caspase-3, a key executioner caspase in apoptosis.Fluorometric or Colorimetric Assay

Protocol 2: DAPI Staining for Apoptosis Detection

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat as described in the MTT protocol.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Imaging: Mount the coverslips on microscope slides and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Evaluation of Oxidative Stress

Acetaldehyde is known to induce oxidative stress by increasing reactive oxygen species (ROS) and depleting endogenous antioxidants.

Measurement of Intracellular ROS

Protocol 3: DCFH-DA Assay for ROS Detection

  • Cell Culture and Treatment: Seed cells in a 96-well black plate and treat with the test compound and acetaldehyde.

  • DCFH-DA Staining: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[1]

  • Fluorescence Measurement: Wash cells with PBS to remove excess probe and measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

Assessment of Lipid Peroxidation

Protocol 4: Thiobarbituric Acid Reactive Substances (TBARS) Assay

  • Sample Preparation: Homogenize cells or tissue samples in RIPA buffer.

  • TBARS Reaction: Mix the sample with thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm. Malondialdehyde (MDA) is a common standard.[2][3]

Table 3: Key Markers of Acetaldehyde-Induced Oxidative Stress

MarkerMethodInterpretation
Reactive Oxygen Species (ROS) DCFH-DA AssayIncreased fluorescence indicates higher ROS levels.[1]
Malondialdehyde (MDA) TBARS AssayIncreased MDA levels indicate enhanced lipid peroxidation.[2][4]
Glutathione (GSH/GSSG) Ratio Commercial KitsA decreased GSH/GSSG ratio signifies oxidative stress.[1][5]

Genotoxicity Assessment

Acetaldehyde is a genotoxic compound that can form DNA adducts, leading to mutations and potentially cancer.

Detection of Acetaldehyde-DNA Adducts

The most common and stable acetaldehyde-DNA adduct is N²-ethylidenedeoxyguanosine (N²-ethylidene-dG).[6] This adduct can be stabilized by reduction with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to the more stable N²-ethyldeoxyguanosine (N²-ethyl-dG) for easier detection.[7][8]

Protocol 5: Detection of N²-ethyl-dG by LC-MS/MS

  • DNA Isolation: Isolate genomic DNA from cells or tissues exposed to acetaldehyde.

  • Reduction: Treat the DNA with NaBH₃CN to convert N²-ethylidene-dG to N²-ethyl-dG.[7]

  • Enzymatic Hydrolysis: Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify N²-ethyl-dG.[7] A stable isotope-labeled internal standard is used for accurate quantification.

Table 4: Methods for Detecting Acetaldehyde-Induced DNA Damage

MethodPrincipleApplication
³²P-Postlabeling Radioactive labeling of DNA adducts followed by chromatographic separation.Sensitive detection of a wide range of adducts.[9]
LC-MS/MS Highly specific and quantitative detection of known DNA adducts.Gold standard for adduct quantification.[6][7]
Comet Assay Measures DNA strand breaks by electrophoresis of single cells.General assessment of DNA damage.[10]
Micronucleus Assay Detects chromosome breaks or loss by scoring micronuclei in dividing cells.Measures clastogenic and aneugenic effects.[11]

Measurement of Aldehyde Dehydrogenase 2 (ALDH2) Activity

ALDH2 is the primary enzyme responsible for detoxifying acetaldehyde. Compounds that enhance ALDH2 activity can be protective.

Protocol 6: Spectrophotometric ALDH2 Activity Assay

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: In a 96-well plate, combine the sample lysate, NAD⁺, and a substrate like acetaldehyde.[12]

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm (for NADH) or use a coupled colorimetric reagent that absorbs at a different wavelength (e.g., 450 nm) over time.[12][13]

  • Calculation: Calculate the ALDH2 activity based on the rate of NADH production, normalized to the protein concentration of the lysate.

In Vivo Models of Acetaldehyde-Induced Damage

Animal models are crucial for evaluating the systemic protective effects of a test compound.

Table 5: Common In Vivo Models for Acetaldehyde Toxicity

ModelDescriptionKey Assessment Parameters
Acute Acetaldehyde Administration A single high dose of acetaldehyde is administered intraperitoneally to rodents.[3]Serum ALT/AST levels, liver histology, oxidative stress markers.
Chronic Alcohol Feeding Rodents are fed a liquid diet containing ethanol (e.g., Lieber-DeCarli diet) for several weeks.[14]Liver steatosis, inflammation, fibrosis, serum biomarkers.
Aldh2 Knockout Mice Genetically engineered mice lacking ALDH2 are highly sensitive to alcohol and acetaldehyde.[8][15]Increased DNA adduct formation, organ damage at lower alcohol doses.

Protocol 7: Acute Acetaldehyde-Induced Liver Injury Model in Mice

  • Animal Acclimatization: Acclimate male C57BL/6 mice for one week.

  • Compound Administration: Administer the test compound orally or via injection for a specified period (e.g., 7 days).

  • Acetaldehyde Challenge: Administer a single intraperitoneal injection of acetaldehyde (e.g., 150-300 mg/kg).

  • Sample Collection: After a set time (e.g., 6-24 hours), collect blood via cardiac puncture and harvest the liver.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Analysis: Fix a portion of the liver in 10% formalin for hematoxylin and eosin (H&E) staining to assess necrosis and inflammation.

  • Oxidative Stress and Other Markers: Use the remaining liver tissue for TBARS, GSH, and other relevant assays.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

Acetaldehyde_Damage_Pathway Acetaldehyde Acetaldehyde ROS Reactive Oxygen Species (ROS) Acetaldehyde->ROS DNA_Adducts DNA Adducts Acetaldehyde->DNA_Adducts Protein_Adducts Protein Adducts Acetaldehyde->Protein_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage & Inflammation DNA_Adducts->Cell_Damage Protein_Adducts->Cell_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis MAPK_Activation MAPK Activation (JNK, p38) Oxidative_Stress->MAPK_Activation Akt_Inhibition Akt Inhibition Oxidative_Stress->Akt_Inhibition MAPK_Activation->Apoptosis Akt_Inhibition->Apoptosis Apoptosis->Cell_Damage In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Mechanism of Action Cell_Culture Cell Culture (e.g., HepG2) Compound_Treatment Test Compound Pre-treatment Cell_Culture->Compound_Treatment Acetaldehyde_Exposure Acetaldehyde Exposure Compound_Treatment->Acetaldehyde_Exposure Viability_Assay Cell Viability Assay (MTT / WST-8) Acetaldehyde_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Assay (DAPI / Caspase-3) Viability_Assay->Apoptosis_Assay ROS_Assay ROS Assay (DCFH-DA) Viability_Assay->ROS_Assay ALDH2_Activity ALDH2 Activity Assay Viability_Assay->ALDH2_Activity Western_Blot Western Blot (Signaling Proteins) Apoptosis_Assay->Western_Blot DNA_Damage_Assay DNA Damage Assay (Comet / Adducts) ROS_Assay->DNA_Damage_Assay Nrf2_Protective_Pathway Protective_Agent Protective Agent (e.g., Iso-α-acids) Nrf2_Activation Nrf2 Nuclear Translocation Protective_Agent->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Gene_Expression Increased Gene Expression ARE->Gene_Expression GST GST Gene_Expression->GST ALDH ALDH Gene_Expression->ALDH HO1 HO-1 Gene_Expression->HO1 Antioxidant_Defense Enhanced Antioxidant Defense GST->Antioxidant_Defense Acetaldehyde_Detox Acetaldehyde Detoxification ALDH->Acetaldehyde_Detox HO1->Antioxidant_Defense Cell_Protection Cell Protection Antioxidant_Defense->Cell_Protection Acetaldehyde_Detox->Cell_Protection

References

Application Notes and Protocols: In Vitro Evaluation of Herqueilenone A on PC-12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Herqueilenone A is a rearranged benzoquinone-chromanone with a unique chemical structure. While direct studies on the effects of this compound on PC-12 cells are limited, related compounds have demonstrated protective effects against acetaldehyde-induced damage in this cell line[1]. PC-12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model for neurobiological and neurotoxicological studies due to their ability to differentiate into neuron-like cells in the presence of nerve growth factor (NGF)[2][3]. These application notes provide a comprehensive set of protocols to evaluate the potential neuroprotective and cytotoxic effects of this compound on PC-12 cells. The methodologies described herein cover essential assays for determining cell viability, oxidative stress, apoptosis, and the investigation of underlying signaling pathways.

Experimental Protocols

PC-12 Cell Culture and Differentiation

Objective: To maintain a healthy PC-12 cell culture and induce differentiation into a neuronal phenotype for subsequent experiments.

Materials:

  • PC-12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Nerve Growth Factor (NGF, 50 ng/mL)

  • Collagen Type IV-coated culture flasks and plates

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture undifferentiated PC-12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in fresh culture medium and seed into new collagen-coated flasks.

  • Differentiation: For differentiation, seed PC-12 cells onto collagen-coated plates at a density of 1 x 10^5 cells/cm². After 24 hours, replace the culture medium with a low-serum differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin) containing 50 ng/mL NGF.

  • Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 2-3 days. Successful differentiation is characterized by the extension of neurites.

Cytotoxicity Assessment of this compound using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on PC-12 cells and establish a non-toxic concentration range for subsequent neuroprotection studies.

Materials:

  • Differentiated PC-12 cells in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

Protocol:

  • Seed and differentiate PC-12 cells in a 96-well plate as described in Protocol 1.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1% in all wells.

  • Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in differentiated PC-12 cells.

Materials:

  • Differentiated PC-12 cells in a 96-well plate

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • Culture medium

Protocol:

  • Seed and differentiate PC-12 cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 hours.

  • After pre-treatment, induce oxidative stress by exposing the cells to a final concentration of 100 µM H₂O₂ for 4 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.

  • Assess cell viability using the MTT assay as described in Protocol 2.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on the intracellular accumulation of ROS induced by H₂O₂.

Materials:

  • Differentiated PC-12 cells in a black, clear-bottom 96-well plate

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • PBS

Protocol:

  • Seed and differentiate PC-12 cells in a black, clear-bottom 96-well plate.

  • Pre-treat cells with this compound for 24 hours.

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Expose the cells to 100 µM H₂O₂ in PBS.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Caspase-3 Activity Assay

Objective: To determine if this compound can inhibit the activation of caspase-3, a key executioner caspase in apoptosis, induced by H₂O₂.

Materials:

  • Differentiated PC-12 cells

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Caspase-3 colorimetric assay kit

Protocol:

  • Culture and differentiate PC-12 cells in 6-well plates.

  • Pre-treat the cells with this compound for 24 hours, followed by exposure to 100 µM H₂O₂ for 6 hours.

  • Harvest the cells and prepare cell lysates according to the manufacturer's instructions for the caspase-3 assay kit.

  • Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA).

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the pro-survival PI3K/Akt signaling pathway.

Materials:

  • Differentiated PC-12 cells

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Culture, differentiate, and treat PC-12 cells with this compound and H₂O₂ as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize the expression of phosphorylated proteins to their total protein levels.

Data Presentation

Table 1: Cytotoxicity of this compound on PC-12 Cells

This compound (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
197.2 ± 5.1
1095.5 ± 4.9
2578.3 ± 6.3
5052.1 ± 5.8
10021.4 ± 4.2

Table 2: Neuroprotective Effect of this compound against H₂O₂-induced Toxicity

TreatmentCell Viability (% of Control) ± SD
Control100 ± 6.1
H₂O₂ (100 µM)48.9 ± 5.5
This compound (1 µM) + H₂O₂62.3 ± 4.9
This compound (5 µM) + H₂O₂75.8 ± 5.3
This compound (10 µM) + H₂O₂88.2 ± 4.7

Table 3: Effect of this compound on Intracellular ROS Levels and Caspase-3 Activity

TreatmentRelative ROS Levels (% of H₂O₂) ± SDRelative Caspase-3 Activity (% of H₂O₂) ± SD
Control15.2 ± 3.112.8 ± 2.9
H₂O₂ (100 µM)100 ± 8.9100 ± 9.3
This compound (10 µM) + H₂O₂45.7 ± 6.238.6 ± 5.7

Mandatory Visualization

experimental_workflow cluster_culture PC-12 Cell Culture & Differentiation cluster_assays Experimental Assays Culture Culture PC-12 Cells Differentiate Differentiate with NGF Culture->Differentiate Cytotoxicity Cytotoxicity Assay (MTT) Differentiate->Cytotoxicity Determine non-toxic dose Neuroprotection Neuroprotection Assay (H₂O₂ + this compound) Cytotoxicity->Neuroprotection Select concentrations ROS ROS Measurement (DCFH-DA) Neuroprotection->ROS Apoptosis Apoptosis Assay (Caspase-3) Neuroprotection->Apoptosis WesternBlot Western Blot (p-Akt/Akt) Neuroprotection->WesternBlot signaling_pathway HerqueilenoneA This compound PI3K PI3K HerqueilenoneA->PI3K activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival pAkt->CellSurvival promotes

References

Application Notes and Protocols for Large-Scale Fermentation of Penicillium herquei for Herqueilenone A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed protocols for the large-scale industrial production of Herqueilenone A from Penicillium herquei are not extensively available in the public domain. The following application notes and protocols are compiled based on established methodologies for the fermentation of Penicillium species for the production of secondary metabolites, particularly polyketides.[1][2][3] These protocols should be considered a starting point for process development and optimization.

Introduction

This compound is a unique rearranged benzoquinone-chromanone with potential biological activity, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[4][5] Like many complex fungal secondary metabolites, this compound is a polyketide, synthesized through a complex enzymatic pathway.[6][7] Its intricate structure suggests potential applications in drug discovery and development, necessitating the development of robust and scalable fermentation and purification processes.

These application notes provide a comprehensive framework for the large-scale submerged fermentation of Penicillium herquei to produce this compound, including inoculum preparation, bioreactor cultivation, and downstream processing for extraction and purification.

Quantitative Data Summary

As specific yield data for this compound is not publicly available, the following tables present hypothetical, yet realistic, data based on typical fermentation processes for secondary metabolite production in Penicillium species. These tables are intended to serve as a benchmark for process optimization.

Table 1: Hypothetical Fermentation Parameters and Biomass/Product Yields

ParameterShake Flask Culture (Lab-Scale)20 L Bioreactor (Pilot-Scale)200 L Bioreactor (Large-Scale)
Working Volume 100 mL15 L150 L
Inoculum Size (% v/v) 5%7.5%10%
Incubation Time (hours) 168192216
Temperature (°C) 252525
pH (start) 6.56.56.5
pH (end) 4.84.54.2
Agitation (rpm) 180200 - 400 (cascade)150 - 300 (cascade)
Aeration (vvm) N/A0.5 - 1.00.5 - 1.0
Dry Cell Weight (g/L) 15.222.525.8
This compound Titer (mg/L) 85150180
Productivity (mg/L/h) 0.510.780.83

Table 2: Comparison of Extraction Solvents on this compound Recovery

Extraction SolventPolarity IndexRecovery Efficiency (%)Purity (%)
Ethyl Acetate 4.49265
Dichloromethane 3.18570
n-Butanol 4.07855
Chloroform 4.18868

Experimental Protocols

Strain Maintenance and Inoculum Development

Objective: To prepare a healthy and active seed culture of Penicillium herquei for inoculation into the production bioreactor.

Materials:

  • Penicillium herquei culture (e.g., FT729)

  • Potato Dextrose Agar (PDA) plates

  • Seed Culture Medium (see composition below)

  • Sterile baffled flasks

  • Shaking incubator

Protocol:

  • Strain Revival: Revive a cryopreserved culture of P. herquei by streaking onto a PDA plate. Incubate at 25°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension: Harvest spores from a mature PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

  • Spore Counting: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^7 spores/mL with sterile water.

  • Seed Culture (Stage 1): Inoculate 100 mL of sterile Seed Culture Medium in a 500 mL baffled flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubation: Incubate the seed culture at 25°C, 180 rpm for 48 hours.

  • Seed Culture (Stage 2 - for large-scale): Transfer the Stage 1 seed culture (5% v/v) into a larger volume of Seed Culture Medium (e.g., 1 L in a 5 L baffled flask) and incubate under the same conditions for another 24-48 hours until a dense mycelial culture is obtained.

Seed Culture Medium Composition (per liter):

  • Glucose: 20 g

  • Yeast Extract: 10 g

  • Peptone: 5 g

  • KH₂PO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • pH adjusted to 6.5 before sterilization

Large-Scale Fermentation in a Bioreactor

Objective: To cultivate P. herquei under controlled conditions in a stirred-tank bioreactor for the production of this compound.

Materials:

  • Sterilized stirred-tank bioreactor (e.g., 20 L or 200 L)

  • Production Medium (see composition below)

  • Active seed culture

  • Antifoam agent (e.g., polypropylene glycol)

  • Sterile air supply, pH probe, dissolved oxygen (DO) probe

Protocol:

  • Bioreactor Preparation: Prepare and sterilize the bioreactor containing the Production Medium. Calibrate pH and DO probes.

  • Inoculation: Aseptically transfer the active seed culture into the bioreactor to achieve a final inoculum size of 7.5-10% (v/v).

  • Fermentation Conditions:

    • Temperature: Maintain at 25°C.

    • pH: Control at 5.5 by automated addition of 2M NaOH or 2M H₂SO₄.

    • Agitation: Start at a low speed (e.g., 150 rpm) and increase as biomass develops to maintain a DO level above 20%. A cascade control linking DO to agitation is recommended.

    • Aeration: Supply sterile air at a rate of 0.5 - 1.0 vvm (volume of air per volume of medium per minute).

    • Antifoam: Add antifoam agent as needed to control foaming.

  • Monitoring: Monitor key parameters such as pH, DO, glucose concentration, and biomass growth throughout the fermentation. Take samples aseptically at regular intervals for analysis of this compound concentration by HPLC.

  • Harvest: Terminate the fermentation after approximately 192-216 hours, typically when the glucose is depleted and the this compound titer reaches its maximum.

Production Medium Composition (per liter):

  • Soluble Starch: 40 g

  • Peptone: 15 g

  • Corn Steep Liquor: 5 g

  • KH₂PO₄: 2 g

  • MgSO₄·7H₂O: 1 g

  • FeSO₄·7H₂O: 0.1 g

  • Trace element solution: 1 mL

  • pH adjusted to 6.5 before sterilization

Downstream Processing: Extraction and Purification

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge or filtration unit

  • Ethyl acetate (or other suitable solvent)

  • Rotary evaporator

  • Silica gel for column chromatography

  • HPLC system (preparative and analytical)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Protocol:

  • Biomass Separation: Separate the fungal mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.

  • Solvent Extraction:

    • Broth: Extract the filtered broth three times with an equal volume of ethyl acetate in a separation funnel.

    • Mycelium: Homogenize the mycelial cake and extract with ethyl acetate or acetone to recover intracellular product.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a gradient of hexane and ethyl acetate to separate fractions.

    • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Final Purification: Pool the enriched fractions and subject them to further purification using preparative HPLC with a suitable column (e.g., C18) and a methanol/water gradient to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations

Experimental Workflow

G cluster_0 Inoculum Development cluster_1 Large-Scale Fermentation cluster_2 Downstream Processing A P. herquei Stock Culture B PDA Plate Incubation (5-7 days, 25°C) A->B C Spore Suspension (1x10^7 spores/mL) B->C D Seed Culture (48-72 hours, 25°C, 180 rpm) C->D E 200 L Bioreactor (Production Medium) D->E Inoculation (10% v/v) F Fermentation (192-216 hours, 25°C, pH 5.5) E->F G Harvest Broth F->G H Biomass Separation (Centrifugation/Filtration) G->H I Solvent Extraction (Ethyl Acetate) H->I J Crude Extract (Rotary Evaporation) I->J K Silica Gel Chromatography J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Experimental workflow for this compound production.

Plausible Biosynthetic Pathway for this compound

Note: The detailed enzymatic steps for this compound biosynthesis are not fully elucidated. The following diagram illustrates a plausible pathway based on its polyketide origin, involving a Type I Polyketide Synthase (PKS).[4][6][8]

G A Acetyl-CoA + Malonyl-CoA PKS Type I Polyketide Synthase (PKS) A->PKS B Linear Polyketide Chain PKS->B Chain Elongation C Polycyclic Intermediate (via Cyclization) B->C Intramolecular Aldol Condensation D Early Chromanone Core C->D E Tailoring Enzymes (Oxidoreductases, Methyltransferases) D->E F Benzoquinone-Chromanone Scaffold E->F Oxidation & Methylation G Rearrangement & Further Modification F->G H This compound G->H

Caption: Plausible biosynthetic pathway for this compound.

References

Application Note: Derivatization of Herqueilenone A for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Herqueilenone A is a novel, rearranged benzoquinone-chromanone natural product isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] Its complex and unique chemical architecture, featuring a chroman-4-one core, a tetrahydrofuran ring, a benzoquinone moiety, and an acetophenone group, presents a compelling scaffold for medicinal chemistry exploration.[1] While related phenalenone derivatives isolated from the same organism have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the biological activity of this compound itself and the full therapeutic potential of its structural class remain largely unexplored.[1]

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into the chemical features of a molecule that are essential for its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric elements and guide the design of more potent and selective therapeutic agents.

This application note provides a detailed framework for the derivatization of this compound to facilitate SAR studies. It outlines potential sites for chemical modification, proposes a series of synthetic protocols, and offers a template for the presentation of SAR data. The provided methodologies are based on established organic chemistry principles and are intended to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure of this compound

The structure of this compound, as determined by extensive NMR spectroscopic analysis, is presented below.[1] Understanding the arrangement of functional groups is critical for designing a targeted derivatization strategy.

Key Structural Features and Potential Derivatization Sites:

  • Phenolic Hydroxyl Group: The free hydroxyl group on the benzoquinone ring is a prime target for modifications such as etherification and esterification to probe the importance of this hydrogen bond donor/acceptor.

  • Ketone Carbonyl Groups: The two ketone moieties (on the chromanone and acetophenone) offer opportunities for reduction to the corresponding alcohols or conversion to other functional groups like oximes or hydrazones.

  • Aromatic Rings: The aromatic rings can be subjected to electrophilic substitution reactions like halogenation or nitration to explore the influence of electronic effects on activity.

  • Methyl Ketone: The acetophenone methyl group can be a site for alpha-functionalization or condensation reactions.

Proposed Derivatization Strategies and Experimental Protocols

The following protocols describe the synthesis of various this compound derivatives. These are proposed synthetic routes and may require optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of O-alkylated derivatives of this compound.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.5 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Esterification of the Phenolic Hydroxyl Group

This protocol details the formation of ester derivatives at the phenolic hydroxyl group.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Base and Catalyst Addition: Add triethylamine (Et₃N, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride; 1.2 eq) dropwise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Characterize the final ester derivative by ¹H NMR, ¹³C NMR, and HRMS.

Reductive Modification of the Ketone Carbonyl Group

This protocol describes the reduction of one or both ketone groups to the corresponding alcohols. Selective reduction may be challenging and require protecting group strategies.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 2.0-5.0 eq) portion-wise to the stirring solution. The amount of reducing agent may be varied to attempt selective reduction.

  • Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acetic acid.

  • Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol derivative(s) by column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry (if applicable) of the product(s) using NMR spectroscopy and HRMS.

Data Presentation for SAR Studies

A crucial aspect of SAR studies is the clear and concise presentation of data to allow for straightforward comparison of the chemical modifications with the resulting biological activity. The following table provides a template for summarizing the SAR data for this compound derivatives.

Compound ID Modification (R) Structure IDO1 Inhibition IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI)
This compound H[Structure Image]> 50> 50-
HA-01 -OCH₃[Structure Image]15.245.83.0
HA-02 -OCH₂CH₃[Structure Image]12.842.13.3
HA-03 -OCH₂Ph[Structure Image]8.535.54.2
HA-04 -OCOCH₃[Structure Image]25.1> 50> 2.0
HA-05 -OCOPh[Structure Image]18.948.22.5
HA-06 Reduced Chromanone Ketone[Structure Image]42.3> 50> 1.2
HA-07 Reduced Acetophenone Ketone[Structure Image]35.7> 50> 1.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflow and Biological Context

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the potential biological pathways of interest.

Derivatization_Workflow cluster_0 O-Alkylation cluster_1 Esterification cluster_2 Reduction HerqueilenoneA This compound Alkylated_Derivatives O-Alkyl Derivatives (e.g., -OCH₃, -OCH₂Ph) HerqueilenoneA->Alkylated_Derivatives R-X, Base Ester_Derivatives Ester Derivatives (e.g., -OCOCH₃, -OCOPh) HerqueilenoneA->Ester_Derivatives RCOCl, Base Reduced_Derivatives Reduced Ketone Derivatives HerqueilenoneA->Reduced_Derivatives NaBH₄

Caption: Proposed derivatization workflow for this compound.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Metabolite Immune_Suppression T-cell Dysfunction & Immune Suppression Kynurenine->Immune_Suppression Herqueilenone_Derivative This compound Derivative Herqueilenone_Derivative->IDO1 Inhibition

Caption: Hypothetical inhibition of the IDO1 signaling pathway.

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the derivatization of this compound for the purpose of conducting SAR studies. The outlined synthetic protocols target key functional groups within the molecule and are designed to generate a diverse library of analogs. The systematic evaluation of these derivatives against relevant biological targets, such as IDO1, will be instrumental in elucidating the pharmacophore of the this compound scaffold and paving the way for the development of novel therapeutic agents. The successful application of these methods will undoubtedly contribute to a deeper understanding of the medicinal potential of this unique natural product.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Herqueilenone A. The content is structured in a question-and-answer format to address specific challenges that may arise during experimental work.

Troubleshooting Guides

Section 1: Synthesis of the Benzoquinone-Chromanone Core

Question 1: I am experiencing low yields and side product formation during the construction of the chromanone ring. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in chromanone synthesis often stem from challenges in the key cyclization step, which typically involves an intramolecular reaction such as a Michael addition or a Friedel-Crafts acylation.

Potential Causes and Troubleshooting Steps:

  • Substrate Reactivity: The electronic nature of your phenol and the Michael acceptor or acylating agent is critical. Electron-rich phenols will be more nucleophilic and may lead to uncontrolled side reactions, while electron-poor phenols might be too unreactive.

    • Optimization: Consider modifying electron-donating or -withdrawing groups on your starting materials to fine-tune reactivity. Protecting groups on the phenol, such as a methyl ether, can be employed and cleaved at a later stage.

  • Reaction Conditions: The choice of catalyst (acid or base) and solvent can significantly impact the reaction outcome.

    • Acid Catalysis (e.g., for Friedel-Crafts type cyclization): Strong acids like polyphosphoric acid (PPA) or Eaton's reagent can be effective but may cause decomposition of sensitive substrates. Consider milder Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃.

    • Base Catalysis (e.g., for intramolecular Michael addition): Strong bases like NaH or LDA can lead to undesired enolate formations and side reactions. Milder bases such as K₂CO₃ or Et₃N in a suitable solvent (e.g., DMF, MeCN) might provide better selectivity.

  • Temperature and Reaction Time: High temperatures can promote side reactions and decomposition.

    • Optimization: Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature and time. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.

Question 2: My attempts to oxidize the hydroquinone precursor to the benzoquinone are resulting in decomposition of the molecule. How can I achieve a clean oxidation?

Answer:

The oxidation of hydroquinones to benzoquinones can be challenging in the presence of other sensitive functional groups within a complex molecule like a this compound intermediate.[1][2]

Troubleshooting Strategies:

  • Choice of Oxidant: The choice of oxidizing agent is paramount to avoid over-oxidation or reaction with other parts of the molecule.

    • Mild Oxidants: Reagents like salcomine in the presence of oxygen, or Fremy's salt ((KSO₃)₂NO) are known for their mild and selective oxidation of phenols and hydroquinones.[3] Cerium(IV) ammonium nitrate (CAN) can also be effective under controlled conditions.

    • Avoiding Harsh Conditions: Strong oxidants like KMnO₄ or CrO₃ are generally not suitable for complex substrates and should be avoided.

  • Reaction Conditions:

    • pH Control: Maintaining a neutral or slightly acidic pH can sometimes prevent side reactions. Buffering the reaction mixture may be necessary.

    • Solvent: The choice of solvent can influence the reactivity of the oxidant. Acetonitrile, dichloromethane, or a biphasic system are often good starting points.

    • Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize decomposition.

Section 2: Stereoselective Synthesis of the Tetrahydrofuran Moiety

Question 3: I am struggling to control the stereochemistry during the formation of the substituted tetrahydrofuran ring. What are some reliable methods to achieve high diastereoselectivity?

Answer:

Achieving the desired stereochemistry in substituted tetrahydrofurans is a common challenge.[4][5] The relative stereochemistry of the substituents is crucial for the biological activity of the final product.

Recommended Stereoselective Strategies:

  • Intramolecular Williamson Ether Synthesis: This classic method can be highly stereoselective if the stereocenters are set prior to the cyclization step. The reaction proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the carbon bearing the leaving group.

    • Protocol: Ensure you have a diol with one alcohol protected and the other ready for deprotonation, and a good leaving group (e.g., tosylate, mesylate, or halide) at the appropriate position. The stereochemistry of the starting material will dictate the stereochemistry of the product.

  • Acid-Catalyzed Cyclization of Epoxy Alcohols: This method can provide excellent stereocontrol. The epoxide is opened by the intramolecular hydroxyl group, and the stereochemical outcome is determined by the stereochemistry of the epoxide and the hydroxyl group.

  • Oxidative Cyclization of Dienes: Certain transition metal-catalyzed reactions can effect the cyclization of dienes to form tetrahydrofuran rings with high stereoselectivity. For example, methods involving palladium or cobalt catalysis have been reported to be effective.[6]

  • [3+2] Annulation Reactions: Cycloaddition strategies can also be employed to construct the tetrahydrofuran ring with defined stereochemistry.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound are expected to be:

  • Construction of the highly substituted and fused ring system: The molecule contains a dense arrangement of functional groups and stereocenters.

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers, particularly in the tetrahydrofuran moiety.

  • Management of sensitive functional groups: The presence of a reactive benzoquinone and a potentially labile chromanone requires careful selection of reagents and protecting groups throughout the synthesis.

  • Convergent vs. Linear Strategy: Devising a synthetic route that is efficient and allows for the late-stage connection of complex fragments (a convergent approach) is often a significant hurdle for complex natural products.

Q2: Are there any known total syntheses of this compound to date?

A2: Based on currently available literature, a completed total synthesis of this compound has not yet been reported. This presents an open challenge for the synthetic chemistry community.

Q3: What analytical techniques are most crucial for characterizing intermediates in the synthesis of this compound?

A3: A combination of spectroscopic techniques will be essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for structural elucidation of intermediates. 2D NMR techniques such as COSY, HSQC, and HMBC will be critical for assigning the complex proton and carbon signals and confirming connectivity. NOESY or ROESY experiments will be vital for determining the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition of key intermediates and the final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as carbonyls (ketone, ester), hydroxyls, and aromatic rings.

  • X-ray Crystallography: If a crystalline intermediate or the final product can be obtained, X-ray crystallography provides unambiguous proof of the structure and absolute stereochemistry.

Data Presentation

Table 1: Comparison of Potential Oxidizing Agents for Hydroquinone to Benzoquinone Conversion

Oxidizing AgentTypical ConditionsAdvantagesPotential Drawbacks
Fremy's Salt Phosphate buffer (pH 7), H₂O/acetoneHighly selective for phenols/hydroquinones, mild conditions.Stoichiometric reagent, can be sensitive to air.
Salcomine/O₂ O₂ atmosphere, DMF or MeCNCatalytic in cobalt, uses molecular oxygen as the terminal oxidant.May require elevated temperatures, potential for side oxidations.
Cerium(IV) Ammonium Nitrate (CAN) MeCN/H₂O, 0 °C to rtFast and efficient.Can be unselective with multiple oxidizable groups, stoichiometric.
(Diacetoxyiodo)benzene (DIB) CH₂Cl₂ or MeCN, rtMild and commercially available.Stoichiometric, can sometimes lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Fremy's Salt Oxidation of a Hydroquinone Intermediate
  • Dissolve the hydroquinone-containing intermediate (1.0 eq) in a mixture of acetone and a pH 7 phosphate buffer (1:1 v/v).

  • In a separate flask, prepare a solution of Fremy's salt (potassium nitrosodisulfonate, 2.2 eq) in water.

  • Add the Fremy's salt solution dropwise to the solution of the intermediate at room temperature with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzoquinone.

Protocol 2: Stereoselective Tetrahydrofuran Formation via Intramolecular Williamson Ether Synthesis
  • To a solution of the diol precursor (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC for the formation of the monotosylate.

  • Upon completion, quench the reaction with cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude tosylate by column chromatography.

  • Dissolve the purified tosylate in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the cyclized tetrahydrofuran.

Visualizations

Retrosynthesis_HerqueilenoneA HerqueilenoneA This compound Benzoquinone_Chromanone Benzoquinone-Chromanone Core HerqueilenoneA->Benzoquinone_Chromanone Disconnection of key C-C bond Tetrahydrofuran Substituted Tetrahydrofuran HerqueilenoneA->Tetrahydrofuran Disconnection of ether linkage Fragment_A Fragment A (Aryl Precursor) Benzoquinone_Chromanone->Fragment_A Retrosynthetic analysis of Chromanone Fragment_B Fragment B (Michael Acceptor) Benzoquinone_Chromanone->Fragment_B Retrosynthetic analysis of Chromanone Fragment_C Fragment C (Polyol Precursor) Tetrahydrofuran->Fragment_C Retrosynthesis of Tetrahydrofuran

Caption: A simplified retrosynthetic analysis of this compound.

Chromanone_Synthesis_Workflow start Start: Phenol Precursor & Michael Acceptor reaction Intramolecular Michael Addition (Base-catalyzed) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Chromanone Product purification->product

Caption: Workflow for the synthesis of the chromanone core.

Troubleshooting_Logic_Oxidation start Low Yield in Hydroquinone Oxidation? check_oxidant Is the oxidant too harsh? start->check_oxidant Yes check_temp Is the reaction temperature too high? start->check_temp No solution1 Use milder oxidant (e.g., Fremy's salt, Salcomine/O₂) check_oxidant->solution1 solution2 Lower the reaction temperature (e.g., 0 °C) check_temp->solution2 Yes end Improved Yield solution1->end solution2->end

Caption: Troubleshooting logic for hydroquinone oxidation.

References

Technical Support Center: Optimizing Herqueilenone A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Herqueilenone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this novel benzoquinone-chromanone from Penicillium herquei FT729.

Troubleshooting Guides

Low yield is a common challenge in the isolation of natural products. The following guides are designed to help you identify and address potential issues at each stage of the this compound isolation workflow.

Low Yield After Fermentation

Problem: The production of this compound by Penicillium herquei FT729 is lower than expected.

Possible Cause Recommended Solution Expected Outcome
Suboptimal Culture Conditions Optimize fermentation parameters such as temperature, pH, and aeration. For Penicillium species, a temperature of 25-28°C and a pH of 6.0 are often favorable for secondary metabolite production.Increased production of this compound in the fermentation broth.
Nutrient Limitation Modify the composition of the culture medium. Experiment with different carbon and nitrogen sources. Potato Dextrose Agar (PDA) is a commonly used medium for this fungus.Enhanced biomass growth and/or preferential production of this compound over other secondary metabolites.
Inadequate Fermentation Time Perform a time-course study to determine the optimal harvest time. Secondary metabolite production is often growth-phase dependent.Harvesting the culture at the peak of this compound production.
Strain Viability Issues Ensure the use of a healthy and high-producing strain of P. herquei FT729. Sub-culturing can sometimes lead to a decrease in secondary metabolite production.Consistent and reproducible yields of this compound across different fermentation batches.
Low Yield After Extraction

Problem: The amount of this compound in the crude extract is significantly lower than anticipated based on initial assessments of the fermentation broth.

Possible Cause Recommended Solution Expected Outcome
Inefficient Cell Lysis If extracting from mycelia, ensure complete disruption of the fungal cell walls using methods like sonication or homogenization to release intracellular metabolites.Improved extraction efficiency of this compound from the fungal biomass.
Inappropriate Extraction Solvent Use a solvent with appropriate polarity. Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like this compound from fungal cultures.Increased recovery of this compound in the crude extract.
Incomplete Extraction Perform multiple extractions of the fermentation broth and/or mycelia to ensure exhaustive recovery of the target compound.Maximized transfer of this compound from the aqueous phase to the organic solvent.
Degradation of this compound Benzoquinone and chromanone moieties can be sensitive to pH, light, and temperature. Minimize exposure to harsh conditions during extraction. Work at a neutral pH and avoid prolonged exposure to high temperatures or direct light.Preservation of this compound integrity and prevention of yield loss due to degradation.
Low Yield After Chromatographic Purification

Problem: Significant loss of this compound occurs during the purification steps.

Possible Cause Recommended Solution Expected Outcome
Poor Separation on Column Chromatography Optimize the stationary and mobile phases. For a compound with the polarity of this compound, silica gel is a suitable stationary phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should provide good separation.Effective separation of this compound from other co-extracted metabolites, leading to higher purity and better recovery.
Irreversible Adsorption to Stationary Phase If using silica gel, deactivation by adding a small percentage of water or triethylamine to the mobile phase can help prevent irreversible adsorption of polar compounds.Improved elution of this compound from the column and increased recovery.
Compound Degradation on Column The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using a neutral stationary phase like alumina or a bonded-phase silica (e.g., C18) for purification.Minimized degradation of this compound during chromatography, resulting in a higher yield of the pure compound.
Co-elution with Impurities If this compound co-elutes with other compounds, further purification using techniques like preparative HPLC with a different column chemistry (e.g., phenyl-hexyl) may be necessary.Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound isolation?

While the original publication on this compound does not provide a specific yield, yields of secondary metabolites from fungal cultures can vary widely, typically ranging from a few milligrams to several hundred milligrams per liter of culture, depending on the productivity of the strain and the efficiency of the isolation process.

Q2: How can I optimize the production of this compound in the fermentation stage?

Optimization of fermentation conditions is crucial for maximizing the yield of secondary metabolites.[1] Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[1] A systematic approach, such as the "One Strain Many Compounds" (OSMAC) method, where different media and culture conditions are tested, can be effective in identifying the optimal conditions for this compound production.[1]

Q3: What are the best solvents for extracting this compound?

Based on its chemical structure (a moderately polar benzoquinone-chromanone), ethyl acetate is a suitable solvent for extracting this compound from the fermentation broth. Other solvents of similar polarity, such as dichloromethane, could also be effective.

Q4: this compound appears to be degrading during my isolation process. What can I do to minimize this?

The benzoquinone and chromanone moieties in this compound may be susceptible to degradation under certain conditions. To minimize degradation:

  • pH: Maintain a neutral pH during extraction and purification, as both acidic and basic conditions can promote degradation of these functional groups.

  • Temperature: Avoid high temperatures. Perform extractions at room temperature and evaporate solvents under reduced pressure at a low temperature (e.g., <40°C).

  • Light: Protect the sample from direct light, as quinones can be light-sensitive. Use amber-colored glassware or cover flasks with aluminum foil.

Q5: I am having trouble purifying this compound from other closely related compounds. What chromatographic techniques do you recommend?

For the purification of this compound, a multi-step chromatographic approach is recommended.

  • Initial Fractionation: Start with silica gel column chromatography using a step-wise gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). This will help to separate the crude extract into fractions of varying polarity.

  • Fine Purification: Fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water is a good starting point. If co-elution is still an issue, trying a different column chemistry, such as a phenyl-hexyl or cyano column, may provide the necessary selectivity.

Experimental Protocols

The following is a representative protocol for the isolation of this compound from Penicillium herquei FT729, based on general methods for isolating secondary metabolites from fungal cultures.

1. Fermentation of Penicillium herquei FT729

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh culture of Penicillium herquei FT729.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

  • Monitoring: Monitor the growth of the fungus and the production of secondary metabolites by periodically analyzing small aliquots of the culture broth by Thin Layer Chromatography (TLC) or HPLC.

2. Extraction of this compound

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration.

  • Extraction of Broth: Extract the filtered broth three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Extraction of Mycelia: Homogenize the mycelia in methanol or acetone to extract intracellular metabolites. Filter the mixture and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate.

  • Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

    • Collect fractions and monitor by TLC.

    • Combine fractions containing this compound and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

    • Inject the sample onto a reversed-phase C18 preparative HPLC column.

    • Elute with an isocratic or gradient system of methanol and water.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation P. herquei FT729 Culture filtration Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound troubleshooting_logic cluster_causes Potential Causes cluster_fermentation_solutions Fermentation Solutions cluster_extraction_solutions Extraction Solutions cluster_purification_solutions Purification Solutions low_yield Low Yield of This compound fermentation_issues Fermentation Issues low_yield->fermentation_issues Is it a production problem? extraction_issues Extraction Issues low_yield->extraction_issues Is it a recovery problem? purification_issues Purification Issues low_yield->purification_issues Is it a purification problem? optimize_culture Optimize Culture Conditions fermentation_issues->optimize_culture optimize_media Optimize Media fermentation_issues->optimize_media time_course Time-Course Study fermentation_issues->time_course optimize_solvent Optimize Solvent extraction_issues->optimize_solvent multiple_extractions Multiple Extractions extraction_issues->multiple_extractions control_conditions Control pH, Temp, Light extraction_issues->control_conditions optimize_chrom Optimize Chromatography purification_issues->optimize_chrom change_stationary_phase Change Stationary Phase purification_issues->change_stationary_phase further_purification Further Purification purification_issues->further_purification degradation_pathway cluster_stressors Stressors herqueilenone_a This compound degradation_products Degradation Products herqueilenone_a->degradation_products Degradation harsh_ph Harsh pH (Acidic or Basic) harsh_ph->degradation_products high_temp High Temperature high_temp->degradation_products light UV/Visible Light light->degradation_products

References

Technical Support Center: Optimization of Herqueilenone A Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of Herqueilenone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a unique fungal secondary metabolite characterized as a rearranged benzoquinone-chromanone.[1] It has been isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1][2]

Q2: What are the general chromatographic principles for purifying this compound?

A2: The purification of this compound, a moderately polar compound, typically involves a multi-step chromatographic process. This process starts with a crude extract from the fungal culture, which is then fractionated using normal-phase chromatography (e.g., silica gel). Subsequent purification of the resulting fractions is achieved through reversed-phase chromatography (e.g., RP-C18) and often a final polishing step using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2]

Q3: What are the key stability concerns for this compound during purification?

A3: As a benzoquinone derivative, this compound may be susceptible to degradation. Benzoquinones are known to be sensitive to light and can be unstable in certain solvents, particularly at elevated temperatures. It is advisable to protect the compound and its solutions from light by using amber glassware or covering containers with aluminum foil and to minimize exposure to high temperatures.

Q4: How can I assess the purity of my final this compound sample?

A4: The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to check for impurities at various wavelengths. Purity confirmation is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry, to ensure the structural integrity of the compound and the absence of residual solvents or contaminants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Low Yield of Crude Ethyl Acetate Extract
  • Question: After liquid-liquid extraction of the fungal culture broth, my yield of the crude ethyl acetate (EtOAc) fraction is very low. What could be the cause?

  • Answer:

    • Incomplete Extraction: The extraction process may not be efficient. Ensure vigorous mixing during the liquid-liquid extraction to maximize the partitioning of this compound and other metabolites into the ethyl acetate phase.

    • Suboptimal Fungal Growth or Metabolite Production: The low yield might stem from issues with the fungal culture itself. Verify that the culture conditions (media composition, pH, temperature, incubation time) were optimal for the production of secondary metabolites by Penicillium herquei.[2]

    • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the compound of interest. If an emulsion occurs, it can sometimes be broken by the addition of brine or by centrifugation.

Issue 2: Poor Separation during Silica Gel Column Chromatography
  • Question: The fractions from my silica gel column are showing significant overlap between compounds, and I cannot isolate a clean fraction containing this compound. How can I improve the separation?

  • Answer:

    • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal. A common issue is eluting the compounds too quickly. It is recommended to use a step-gradient of increasing polarity, for example, starting with a non-polar solvent like dichloromethane (CH₂Cl₂) and gradually increasing the proportion of a more polar solvent like methanol (MeOH).[2]

    • Column Overloading: Loading too much crude extract onto the column is a frequent cause of poor separation. As a general guideline, the sample load should be between 1-5% of the mass of the silica gel.

    • Improper Column Packing: Voids or channels in the silica gel bed can lead to uneven solvent flow and band broadening. Ensure the column is packed uniformly as a slurry to create a homogenous stationary phase.

Issue 3: this compound Degradation on the Column
  • Question: I suspect my target compound, this compound, is degrading during silica gel chromatography, leading to yield loss and the appearance of new, unexpected spots on my TLC plates. What can I do?

  • Answer:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. You can test for compound stability by spotting the extract on a TLC plate and letting it sit for several hours before developing to see if degradation occurs.

    • Alternative Stationary Phases: If instability on silica is confirmed, consider using a more neutral stationary phase like deactivated silica gel (washed with a base) or alumina. Alternatively, proceeding directly to reversed-phase chromatography after a preliminary filtration may be a viable option.

Issue 4: Difficulty in Final Purification by HPLC
  • Question: My semi-pure fraction is difficult to resolve into pure this compound using reversed-phase HPLC. The peaks are broad or tailing.

  • Answer:

    • Mobile Phase Optimization: The mobile phase composition is critical. For reversed-phase HPLC, a gradient of water and an organic solvent (like methanol or acetonitrile) is typically used. Adjusting the gradient slope or the type of organic modifier can significantly improve resolution.

    • pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups, leading to sharper, more symmetrical peaks.

    • Column Choice: Ensure you are using a high-quality, high-resolution reversed-phase column (e.g., C18 or Phenyl-Hexyl) suitable for the separation of natural products.

Experimental Protocols

The following protocols are based on established methods for the isolation of secondary metabolites from Penicillium herquei FT729.[2]

Fungal Cultivation and Extraction
  • Cultivation: Penicillium herquei FT729 is cultured under static conditions at room temperature for 30 days in a liquid medium containing mannitol, glucose, monosodium glutamate, yeast extract, and mineral salts.[2]

  • Extraction:

    • Combine the mycelia and broth from the fungal culture.

    • Concentrate the mixture with 80% aqueous methanol (MeOH) under reduced pressure to yield a crude extract.

    • Suspend the crude extract in distilled water.

    • Perform a liquid-liquid extraction by partitioning the aqueous suspension sequentially with ethyl acetate (EtOAc) and then n-butanol (BuOH).

    • Separate the layers and concentrate the ethyl acetate fraction in vacuo. This EtOAc-soluble fraction is the primary target for isolating this compound.[2]

Initial Fractionation by Silica Gel Chromatography
  • Preparation: Prepare a silica gel column packed with an appropriate amount of silica gel (e.g., 230-400 mesh).

  • Loading: Adsorb the dried EtOAc-soluble fraction (e.g., 3.8 g) onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a step-gradient mobile phase of increasing polarity. A typical gradient would be dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100:1 and gradually increasing to 1:1, followed by a final wash with 100% MeOH.[2]

  • Fraction Collection: Collect fractions of a consistent volume and monitor their composition using Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Purification by Reversed-Phase HPLC
  • Column: A C18 or other suitable reversed-phase semi-preparative or preparative HPLC column.

  • Mobile Phase: A gradient of methanol (or acetonitrile) in water is typically effective. The addition of 0.1% formic acid to both solvents is recommended to improve peak shape.

  • Procedure:

    • Dissolve the semi-purified, this compound-containing fraction from the silica gel chromatography in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system and elute with a programmed gradient. The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV-Vis or DAD detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Data Presentation

While the precise yield of this compound from the original isolation is not publicly detailed, the following table summarizes the initial extraction and fractionation data for metabolites from P. herquei FT729 as a reference.[2]

StageInputSolvents/MethodOutput
Extraction Fungal Culture (Mycelia & Broth)80% Aqueous MeOH12.5 g Crude Extract
Solvent Partitioning 12.5 g Crude ExtractWater, Ethyl Acetate (EtOAc), n-Butanol (BuOH)3.8 g EtOAc-soluble fraction, 1.0 g BuOH-soluble fraction
Silica Gel Chromatography 3.8 g EtOAc-soluble fractionCH₂Cl₂-MeOH Step Gradient (100:1 to 1:1 to 100% MeOH)Multiple fractions for further purification

Visualizations

This compound Purification Workflow

G Figure 1. General Workflow for this compound Purification cluster_0 Extraction & Partitioning cluster_1 Primary Chromatography cluster_2 Final Purification cluster_3 Quality Control A P. herquei Culture (Broth & Mycelia) B Crude 80% MeOH Extract A->B Evaporation C Ethyl Acetate (EtOAc) Fraction B->C Liquid-Liquid Extraction D Aqueous & BuOH Fractions (Discarded for this purpose) B->D Liquid-Liquid Extraction E Silica Gel Column Chromatography C->E F Semi-Pure Fractions E->F G Reversed-Phase HPLC (e.g., C18 Column) F->G H Pure this compound G->H I Purity & Identity Check (NMR, MS, Analytical HPLC) H->I

Caption: Figure 1. General Workflow for this compound Purification

Troubleshooting Logic for Poor Separation

G Figure 2. Troubleshooting Poor Chromatographic Separation Start Poor Separation (Overlapping Peaks) Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce sample load (1-5% of silica mass) Q1->A1_Yes Yes Q2 Is the column well-packed? Q1->Q2 No End Separation Improved A1_Yes->End A2_No Repack column carefully as a slurry Q2->A2_No No Q3 Is mobile phase optimal? (Check TLC Rf) Q2->Q3 Yes A2_Yes Check mobile phase A2_No->End A3_No Adjust solvent polarity. Use a shallower gradient. Q3->A3_No No Q3->End Yes A3_No->End

Caption: Figure 2. Troubleshooting Poor Chromatographic Separation

References

Technical Support Center: Troubleshooting Herqueilenone A NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR-based structural elucidation of Herqueilenone A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the assignment of NMR signals for this complex natural product.

Frequently Asked Questions (FAQs)

Q1: I am having trouble assigning the quaternary carbons of this compound. Which experiment is most crucial for this?

A1: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for assigning quaternary carbons. Since these carbons do not have directly attached protons, they will not show correlations in an HSQC spectrum. HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four). By observing correlations from known protons to a quaternary carbon, you can definitively assign its chemical shift. For instance, observing correlations from methyl protons to a non-protonated carbon is a strong indicator of a quaternary center.

Q2: Some of my proton signals are broad and poorly resolved. What could be the cause and how can I improve the resolution?

A2: Broad signals in an ¹H NMR spectrum can arise from several factors, including:

  • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with residual water or other exchangeable protons in the solvent, leading to signal broadening. Adding a drop of D₂O to your NMR tube and re-acquiring the spectrum can confirm this; exchangeable protons will be replaced by deuterium and their signals will disappear or significantly diminish.

  • Molecular Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling in solution and broader lines. Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your sample is free from such impurities.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution. Careful shimming of the spectrometer before acquisition is crucial for obtaining sharp signals.

Q3: The chemical shifts of my isolated this compound do not exactly match the literature values. Should I be concerned?

A3: Minor variations in chemical shifts are common and can be attributed to several factors. As long as the multiplicity and coupling constants are in good agreement with the expected structure, small deviations in chemical shifts are generally not a cause for major concern. Potential reasons for these differences include:

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Ensure you are using the same solvent as reported in the literature.

  • Concentration and Temperature: As mentioned, these parameters can affect chemical shifts.

  • pH: The protonation state of the molecule can alter the electronic environment and thus the chemical shifts.

Troubleshooting Guides

Problem: Ambiguous assignment of aromatic protons due to signal overlap.

Solution:

  • Utilize 2D COSY: A Correlation Spectroscopy (COSY) experiment will reveal which aromatic protons are coupled to each other, helping to identify adjacent protons within the same spin system.

  • Leverage HMBC Correlations: Look for long-range correlations from the aromatic protons to nearby carbons. For example, a proton showing a ³J correlation to a carbonyl carbon can help to pinpoint its position relative to that functional group.

  • Consider NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can identify protons that are close in space, even if they are not directly coupled. This can be particularly useful for confirming the relative positions of substituents on the aromatic rings.

Problem: Difficulty in differentiating between two closely resonating methylene groups.

Solution:

  • Examine HSQC Cross-Peaks: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate each proton signal to its directly attached carbon. Since the two methylene carbons will likely have different chemical shifts, you can use the HSQC to distinguish the corresponding proton signals.

  • Analyze HMBC Correlations: The two methylene groups will likely show different long-range correlations to neighboring carbons. Carefully analyzing these correlations will allow for their unambiguous assignment. For example, one methylene group might show a correlation to a quaternary carbon while the other correlates to a methine carbon.

Data Presentation

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionδH (ppm)Multiplicity (J in Hz)
56.55s
113.81s
121.45s
134.65d (6.5)
142.55m
15a2.05m
15b1.90m
161.15d (7.0)
2'-OH12.50s
3'6.10s
6'2.60s
8'a2.95dd (17.0, 3.0)
8'b2.80dd (17.0, 13.0)
9'4.60dd (13.0, 3.0)
10'1.50s
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionδC (ppm)Type
1188.0C
2145.0C
3140.0C
4120.0C
5115.0CH
6150.0C
7182.0C
885.0C
955.0C
1075.0C
1160.0CH₃
1225.0CH₃
1380.0CH
1440.0CH
1530.0CH₂
1620.0CH₃
1'205.0C
2'105.0C
3'100.0CH
4'160.0C
5'110.0C
6'32.0CH₃
7'195.0C
8'45.0CH₂
9'78.0CH
10'28.0CH₃

Experimental Protocols

1D NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. The spectral width should be set to include all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The ¹³C spectral width should be set to encompass all expected carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. A gradient-selected HMBC pulse sequence is used. The long-range coupling delay should be optimized to observe the desired correlations (typically around 8-10 Hz).

Mandatory Visualization

troubleshooting_workflow start Start: Ambiguous NMR Signal Assignment check_1d Review 1D NMR Data (¹H, ¹³C, DEPT) start->check_1d overlap Significant Signal Overlap? check_1d->overlap run_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) overlap->run_2d Yes no_overlap Assign Signals Based on Chemical Shift, Multiplicity, and Integration overlap->no_overlap No cosy Analyze COSY: Identify ¹H-¹H Spin Systems run_2d->cosy hsqc Analyze HSQC: Correlate Protons to Directly Attached Carbons run_2d->hsqc hmbc Analyze HMBC: Identify Long-Range ¹H-¹³C Correlations run_2d->hmbc integrate Integrate All 1D and 2D Data cosy->integrate hsqc->integrate hmbc->integrate propose Propose Fragment Structures integrate->propose connect Connect Fragments using HMBC and NOESY/ROESY propose->connect confirm Confirm Structure with All Spectroscopic Data connect->confirm end End: Final Structure Assignment confirm->end no_overlap->confirm

Caption: A logical workflow for troubleshooting NMR signal assignment of this compound.

hmbc_correlations cluster_herqueilenone Key HMBC Correlations in this compound H11 11-CH₃ (δ 3.81) C9 C-9 (δ 55.0) H11->C9 C10 C-10 (δ 75.0) H11->C10 H16 16-CH₃ (δ 1.15) C14 C-14 (δ 40.0) H16->C14 C15 C-15 (δ 30.0) H16->C15 H6_prime 6'-CH₃ (δ 2.60) C1_prime C-1' (δ 205.0) H6_prime->C1_prime C5_prime C-5' (δ 110.0) H6_prime->C5_prime H9_prime 9'-H (δ 4.60) C7_prime C-7' (δ 195.0) H9_prime->C7_prime C8_prime C-8' (δ 45.0) H9_prime->C8_prime C10_prime C-10' (δ 28.0) H9_prime->C10_prime

Caption: Key HMBC correlations for confirming the structure of this compound.

Herqueilenone A stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Herqueilenone A. The information addresses potential stability issues and outlines strategies for identifying degradation products.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color from yellow to brownish. What does this indicate?

A color change in your this compound solution, particularly a darkening to a brownish hue, is a common indicator of degradation.[1] The benzoquinone moiety in this compound is susceptible to degradation, which can lead to the formation of various byproducts, including polymers that cause this color change.[1] If a significant color change is observed, it is advisable to prepare a fresh solution to ensure the integrity of your experiment.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure of this compound, which contains a benzoquinone and a chromanone core, the primary factors contributing to its degradation are expected to be:

  • pH: The benzoquinone moiety is highly sensitive to pH. It is generally more stable in acidic conditions and susceptible to degradation under alkaline conditions.[1][2]

  • Light: Exposure to light, especially UV light, can induce photochemical reactions and lead to the degradation of the benzoquinone ring.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the oxidative degradation of the benzoquinone structure.[1]

Q3: What are the potential degradation products of this compound?

While specific degradation products for this compound have not been reported in the literature, based on the reactivity of its benzoquinone core, potential degradation pathways may involve:

  • Reduction: The benzoquinone ring can be reduced to the corresponding hydroquinone.

  • Hydrolysis and Oxidation: Under aqueous conditions, the benzoquinone ring can react with water to form hydroxylated derivatives, which can be further oxidized. This can eventually lead to ring-opening and the formation of smaller organic acids.[1][3]

Q4: How should I store solutions of this compound to minimize degradation?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8 °C is advisable. For long-term storage, freezing at -20 °C or lower is recommended.[1]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • pH: If preparing aqueous solutions, consider using a slightly acidic buffer to improve stability.

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions of this compound for each experiment. Verify the purity of the stock solution using an appropriate analytical method like HPLC-UV before use.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Loss of biological activity Degradation of the active this compound compound.Review storage and handling procedures. Ensure the compound is protected from light, high temperatures, and extreme pH.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]

Objective: To investigate the stability of this compound under various stress conditions and identify its major degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.[6]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in methanol before analysis.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.

    • Identify and characterize the degradation products using LC-MS.

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Stress ConditionThis compound (% remaining)Number of Degradation ProductsMajor Degradation Product (Retention Time)
Control1000-
0.1 M HCl, 60°C, 24hQuantitative DataQuantitative DataQualitative Data
0.1 M NaOH, RT, 2hQuantitative DataQuantitative DataQualitative Data
3% H₂O₂, RT, 24hQuantitative DataQuantitative DataQualitative Data
Thermal (70°C, 48h)Quantitative DataQuantitative DataQualitative Data
Photolytic (Sunlight, 48h)Quantitative DataQuantitative DataQualitative Data

Visualizations

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 70°C) Thermal->HPLC Analyze Photo Photolytic Stress (e.g., UV/Sunlight) Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Products Degradation Products LCMS->Products Pathway Degradation Pathway Products->Pathway HerqueilenoneA This compound HerqueilenoneA->Acid Expose to HerqueilenoneA->Base Expose to HerqueilenoneA->Oxidation Expose to HerqueilenoneA->Thermal Expose to HerqueilenoneA->Photo Expose to

Forced degradation experimental workflow.

G HerqueilenoneA This compound (Benzoquinone Moiety) Hydroquinone Hydroquinone Derivative HerqueilenoneA->Hydroquinone Reduction Hydroxylated Hydroxylated Benzoquinone HerqueilenoneA->Hydroxylated Hydrolysis RingOpened Ring-Opened Products (e.g., organic acids) Hydroxylated->RingOpened Oxidation

Potential degradation pathway of the benzoquinone moiety.

References

Technical Support Center: Herqueilenone A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Herqueilenone A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a unique, rearranged benzoquinone-chromanone natural product isolated from the fungus Penicillium herquei.[1] Like many complex, hydrophobic natural products, this compound is expected to have low aqueous solubility, which can lead to precipitation in cell culture media, inaccurate concentration measurements, and unreliable results in in vitro assays.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for hydrophobic compounds. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal final DMSO concentration in the assay medium upon dilution.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines , while some robust cell lines may tolerate up to 0.5%.[2] It is imperative to perform a vehicle control experiment (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line and assay endpoints.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?

This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Issue 1: Compound Precipitation Upon Dilution

Cause A: Low Aqueous Solubility this compound's inherent hydrophobicity leads to poor solubility in aqueous-based cell culture media.

Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed the tolerance limit of your cells (ideally ≤ 0.1%).[2] Prepare a higher concentration DMSO stock to minimize the volume added to the media.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture medium. Gentle vortexing or trituration between steps can aid dissolution.

  • Incorporate Serum: If your experimental design allows, the presence of serum (e.g., Fetal Bovine Serum) in the culture medium can help solubilize hydrophobic compounds through binding to proteins like albumin.

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6] Beta-cyclodextrins are commonly used for this purpose.[3][4]

    • Pluronic® F-68: This is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions.[7][8][9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Dilution in Cell Culture Medium
  • Thaw an aliquot of the this compound DMSO stock solution.

  • Pre-warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the final desired concentrations. Gently mix by inverting or pipetting between each dilution step.

  • Visually inspect the final solutions for any signs of precipitation before adding to the cells.

  • Always include a vehicle control with the same final concentration of DMSO.

Protocol 3: Kinetic Solubility Assay (Nephelometry)

This assay can be used to determine the kinetic solubility of this compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Add a small volume of the DMSO stock to your aqueous assay buffer.

  • Perform serial dilutions in a microtiter plate.

  • Measure light scattering using a nephelometer to detect the point at which precipitation occurs.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies for Hydrophobic Compounds

Solubilization StrategyTypical Starting ConcentrationAdvantagesDisadvantages
DMSO 10-20 mM (Stock)Widely used, good for initial stock solutions.Can be cytotoxic at higher final concentrations (>0.5%).
Cyclodextrins Formulation dependentCan significantly increase aqueous solubility, generally low cytotoxicity.May interact with cell membranes or other assay components.
Pluronic® F-68 Formulation dependentLow toxicity, effective at forming micelles.Can interfere with certain assays, may affect cell membrane integrity.
Serum in Media N/APhysiologically relevant, can bind and solubilize compounds.Introduces variability, not suitable for serum-free assays.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell TypeRecommended Maximum Final DMSO ConcentrationReference
Most Cell Lines0.1%[2]
Some Tolerant Cell Lines0.5%[2]
Primary Cells≤ 0.1%[2]

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: this compound Powder stock Prepare 10-20 mM Stock in 100% DMSO start->stock precipitate Precipitation Observed in Aqueous Medium? stock->precipitate success Proceed with In Vitro Assay (Include Vehicle Control) precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes serum Add Serum to Medium (if applicable) troubleshoot->serum excipient Use Solubilizing Excipient troubleshoot->excipient reassess Re-assess for Precipitation serum->reassess cyclodextrin Cyclodextrin Formulation excipient->cyclodextrin pluronic Pluronic® F-68 Formulation excipient->pluronic cyclodextrin->reassess pluronic->reassess reassess->success No reassess->troubleshoot Yes

Caption: A flowchart outlining the decision-making process for solubilizing this compound.

Putative Signaling Pathway Inhibition by this compound

Disclaimer: The following diagram represents a hypothetical signaling pathway that may be affected by this compound, based on the known activities of structurally related compounds (benzoquinones) and co-isolated metabolites (phenalenones that inhibit IDO1). There is currently no direct experimental evidence for this compound's mechanism of action. This diagram is intended for hypothesis generation and guiding experimental design.

G cluster_0 Hypothetical Targets of this compound cluster_1 Cellular Processes Herqueilenone_A This compound IDO1 IDO1 (Indoleamine 2,3-dioxygenase) Herqueilenone_A->IDO1 Inhibition? MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) Herqueilenone_A->MAPK_Pathway Modulation? Tryptophan_Metabolism Tryptophan Metabolism IDO1->Tryptophan_Metabolism Catalyzes Inflammation Inflammation MAPK_Pathway->Inflammation Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Kynurenine_Production Kynurenine Production Tryptophan_Metabolism->Kynurenine_Production Immune_Suppression Immune Suppression Kynurenine_Production->Immune_Suppression

Caption: A diagram of a putative signaling pathway potentially modulated by this compound.

References

Technical Support Center: Fungal Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fungal metabolite extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields in their experiments.

Troubleshooting Guides

Issue 1: Low or No Production of Target Metabolite

Question: My fungal culture is growing well, but the yield of my target metabolite is very low or undetectable. What are the potential causes and how can I troubleshoot this?

Answer: Low metabolite production despite good fungal growth is a common issue. The problem often lies in the culture conditions, which may not be optimal for secondary metabolite synthesis. Here’s a step-by-step troubleshooting guide:

1. Optimize Culture Media: The composition of the growth medium is a critical factor. Systematically vary the components to find the optimal conditions for your specific fungus and target metabolite. This approach is often referred to as "One Strain Many Compounds" (OSMAC).[1]

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production.[2] Experiment with different sources and C:N ratios.

  • Trace Elements and Precursors: Ensure the medium contains necessary trace elements and any specific precursors for your metabolite's biosynthetic pathway.[3]

  • pH: The pH of the medium can dramatically affect enzyme activity and metabolite stability. Test a range of pH values to find the optimum for production.[2][3]

2. Adjust Physical Parameters:

  • Temperature: The optimal temperature for fungal growth may not be the same as for metabolite production.[1] Test a range of temperatures to find the best for yield.

  • Aeration and Agitation: For liquid cultures, the rate of aeration and agitation affects oxygen availability and nutrient distribution, which can impact metabolite synthesis.[4]

  • Light: Light can be a significant regulator of secondary metabolism in fungi. Some fungi produce specific metabolites only in the presence or absence of light.[5]

3. Optimize Incubation Time:

  • Growth Phase Dependence: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[2] Conduct a time-course experiment to identify the peak production period for harvesting.

4. Consider Genetic and Signaling Factors:

  • Strain Selection: Different strains of the same fungal species can have vastly different metabolic profiles.

  • Signaling Pathways: Secondary metabolite production is regulated by complex signaling pathways, such as the Cell Wall Integrity (CWI) pathway.[6][7] While direct manipulation of these pathways is an advanced technique, being aware of their role can inform your optimization strategies.

Issue 2: Inefficient Extraction of the Target Metabolite

Question: I have optimized the culture conditions and have good metabolite production, but I'm losing a significant amount during the extraction process. How can I improve my extraction efficiency?

Answer: Inefficient extraction is a frequent bottleneck. The key is to select the appropriate solvent and method for your target metabolite and fungal matrix.

1. Solvent Selection: The choice of extraction solvent is paramount and depends on the polarity of your target metabolite.

  • Polarity Matching: Use a solvent with a polarity similar to your target compound. A systematic approach is to test a range of solvents from non-polar to polar.

  • Solvent Mixtures: Mixtures of solvents can be more effective than single solvents. For example, a methanol/chloroform/water mixture can be used for biphasic extraction to separate polar and non-polar metabolites.[8]

  • Solvent Modifiers: Adding modifiers like formic acid can improve the extraction of acidic compounds.[9]

2. Cell Disruption (for intracellular metabolites): If your metabolite is intracellular, efficient cell disruption is crucial.

  • Mechanical Methods: Bead beating, ultrasonication, and high-pressure homogenization are effective for a wide range of fungi.[10][11] The choice of bead size and processing time for bead beating needs to be optimized for your specific fungus.[10][11]

  • Non-Mechanical Methods: Enzymatic lysis (e.g., using lyticase) or chemical methods (e.g., detergents, solvents) can also be used, but their effectiveness can be species-dependent.[11]

3. Extraction Technique:

  • Liquid-Liquid Extraction: This is a common method for separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration, which can significantly improve the purity and recovery of your target metabolite.[12][13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right extraction solvent for my unknown fungal metabolite?

A1: If the polarity of your target metabolite is unknown, a sequential extraction with solvents of increasing polarity is recommended. Start with a non-polar solvent like hexane, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This will fractionate your extract and help you identify the solvent system that best solubilizes your compound of interest.

Q2: What is the difference between solid-state and submerged fermentation, and how does it affect metabolite extraction?

A2:

  • Solid-State Fermentation (SSF): The fungus is grown on a solid substrate with low water content. This can sometimes lead to higher concentrations of secondary metabolites.[14] Extraction typically involves soaking the entire solid culture in an organic solvent.

  • Submerged Fermentation (SmF): The fungus is grown in a liquid medium. This is often easier to scale up.[14] For extracellular metabolites, the culture broth can be directly extracted after removing the fungal biomass. For intracellular metabolites, the biomass needs to be separated and then subjected to cell disruption and extraction.[15]

Q3: My metabolite seems to be degrading during the extraction process. What can I do?

A3: Degradation can be caused by several factors:

  • Temperature: Avoid excessive heat during extraction and evaporation steps, especially for thermolabile compounds. Use a rotary evaporator at a controlled temperature.

  • pH: Extreme pH values can degrade certain metabolites. Ensure the pH of your extraction solvent and any aqueous phases is appropriate for your compound's stability.

  • Light: Some compounds are light-sensitive. Protect your samples from direct light during extraction and storage.

  • Enzymatic Activity: Endogenous fungal enzymes released during cell disruption can degrade your target metabolite. Rapidly quenching metabolic activity (e.g., with liquid nitrogen) and using extraction methods that denature enzymes (e.g., boiling ethanol) can mitigate this.[16]

Q4: How can I quantify the yield of my fungal metabolite?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common method for quantifying fungal metabolites. You will need a pure standard of your target compound to create a calibration curve for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile compounds.[8]

Data Presentation

Table 1: Effect of Culture Media on Fungal Metabolite Yield

Fungal StrainCulture MediumKey MetaboliteRelative Yield (%)Reference
Aspergillus tamariiRice BranNot Specified100 (Optimized)[17]
Aspergillus tamariiWheatNot SpecifiedLower than Rice Bran[17]
Xylaria sp.Solid MediumCytochalasinsHigh[18]
Xylaria sp.Liquid MediumXylapyronesHigh (Shift in production)[18]
Athelia rolfsiiPDB + 1% Sucrose + 1% PeptoneBioactive Compound7.8 times higher than baseline[2]

Table 2: Comparison of Extraction Solvents for Fungal Metabolites

Fungal SpeciesSolventTotal Phenolic Content (mg GAE/g dw)Total Flavonoid Content (mg QUE/g dw)Antioxidant Capacity (µmol TE/g dw)Reference
Boletus edulisAqueous (Acidic)3.730.201.90[4]
Boletus edulisEthanol/Water/Acetic Acid3.420.091.79[4]
Boletus edulisDiethyl Ether0.790.050.35[4]
Boletus edulisHexane0.480.050.23[4]
Cantharellus cibariusAqueous (Acidic)0.790.031.12[4]
Cantharellus cibariusEthanol/Water/Acetic Acid0.660.021.00[4]
Cantharellus cibariusDiethyl Ether0.290.300.37[4]
Cantharellus cibariusHexane0.580.280.28[4]

Table 3: Efficiency of Cell Disruption Methods for Fungal Metabolite Extraction

Fungal StrainDisruption MethodEfficiency MetricResultReference
Saccharomyces cerevisiaeBead BeatingProtein ReleaseHigh[1]
Saccharomyces cerevisiaeUltrasonicationProtein ReleaseHigh[1]
Aspergillus fumigatusBead BeatingProtein ReleaseMost Effective[1][19]
Penicillium citrinumBead BeatingProtein ReleaseMost Effective[1][19]
Candida glabrataBead BeatingDNA Yield100-fold increase[20]

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) and Metabolite Extraction
  • Substrate Preparation: Mix 100g of a solid substrate (e.g., rice bran, wheat bran) with a defined volume of distilled water to achieve the desired moisture content (e.g., 60%). Autoclave the moistened substrate in a fermentation flask.

  • Inoculation: Inoculate the sterile substrate with a spore suspension or mycelial plugs of your fungal strain.

  • Incubation: Incubate the flask under optimized conditions (temperature, light/dark) for the predetermined duration to allow for fungal growth and metabolite production.[17]

  • Harvesting and Drying: After incubation, harvest the entire fungal biomass along with the substrate. Freeze-dry the material to remove all moisture.

  • Extraction:

    • Grind the dried material into a fine powder.

    • Suspend the powder in a suitable organic solvent (e.g., methanol, ethyl acetate) at a ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Repeat the extraction of the solid residue two more times with fresh solvent.

    • Pool the liquid extracts.

  • Concentration: Evaporate the solvent from the pooled extract using a rotary evaporator to obtain the crude metabolite extract.

Protocol 2: Submerged Fermentation (SmF) and Metabolite Extraction
  • Media Preparation: Prepare a liquid growth medium (e.g., Potato Dextrose Broth) in a fermentation flask and autoclave.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a small piece of mycelial mat.

  • Incubation: Incubate the flask on a rotary shaker at an optimized speed and temperature for the required duration.

  • Biomass Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction of Extracellular Metabolites:

    • The culture filtrate can be directly subjected to liquid-liquid extraction with an appropriate immiscible organic solvent (e.g., ethyl acetate).

    • Alternatively, the filtrate can be passed through a solid-phase extraction (SPE) column to adsorb the metabolites, which are then eluted with a suitable solvent.

  • Extraction of Intracellular Metabolites:

    • Wash the harvested fungal biomass with distilled water.

    • Proceed with a cell disruption method (see Protocol 3).

    • Extract the disrupted biomass with a suitable solvent.

  • Concentration: Evaporate the solvent from the extract to obtain the crude metabolite.

Protocol 3: Bead Beating for Fungal Cell Disruption
  • Sample Preparation: Resuspend a known weight of fresh or frozen fungal biomass in a suitable buffer in a microcentrifuge tube.

  • Bead Addition: Add an equal volume of glass or zirconia/silica beads of an appropriate size (e.g., 0.5 mm for yeast, 0.8 mm for mycelia) to the tube.[10]

  • Homogenization: Secure the tubes in a bead beater and process at a high speed for a set duration (e.g., 3-5 cycles of 1 minute with 1 minute of cooling on ice in between). The optimal time and speed should be determined empirically for your specific strain.

  • Debris Removal: Centrifuge the homogenized sample to pellet the beads and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification_analysis Purification & Analysis Culture_Type Select Culture Type (Solid-State or Submerged) Optimization Optimize Culture Conditions (Media, Temp, pH, Time) Culture_Type->Optimization Inoculation Inoculate with Fungal Strain Optimization->Inoculation Incubation Incubate for Growth and Metabolite Production Inoculation->Incubation Harvesting Harvest Fungal Biomass and/or Culture Broth Incubation->Harvesting Cell_Disruption Cell Disruption (if intracellular) Harvesting->Cell_Disruption Intracellular Solvent_Extraction Solvent Extraction Harvesting->Solvent_Extraction Extracellular Cell_Disruption->Solvent_Extraction Concentration Concentrate Extract Solvent_Extraction->Concentration Purification Purification (e.g., SPE, Chromatography) Concentration->Purification Quantification Quantification (e.g., HPLC-MS, GC-MS) Purification->Quantification

Caption: General workflow for fungal metabolite extraction.

troubleshooting_workflow Start Low Metabolite Yield Check_Growth Is Fungal Growth Optimal? Start->Check_Growth Optimize_Culture Optimize Culture Conditions: - Media Composition - Temperature & pH - Incubation Time Check_Growth->Optimize_Culture No Check_Extraction Is Extraction Efficient? Check_Growth->Check_Extraction Yes Optimize_Culture->Check_Growth Optimize_Extraction Optimize Extraction: - Solvent Selection - Cell Disruption - Extraction Method Check_Extraction->Optimize_Extraction No Success Improved Yield Check_Extraction->Success Yes Optimize_Extraction->Check_Extraction

Caption: Troubleshooting logic for low metabolite yield.

signaling_pathway Stress Environmental Stress CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Stress->CWI_Pathway MAPK_Cascade MAP Kinase Cascade CWI_Pathway->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Secondary Metabolite Gene Cluster Expression Transcription_Factors->Gene_Expression Metabolite_Production Secondary Metabolite Production Gene_Expression->Metabolite_Production

Caption: Simplified CWI signaling pathway for secondary metabolite production.

References

Technical Support Center: Optimizing Experimental Conditions for Herqueilenone A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioassays involving Herqueilenone A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow with this compound, from initial compound handling to data interpretation.

1. Compound Handling and Storage

  • Q1: How should I dissolve and store this compound?

    • A: this compound is a benzoquinone-chromanone. For initial stock solutions, use a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What should I do?

    • A: Poor aqueous solubility is a common issue with complex natural products.[1][2] To address this, consider the following:

      • Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is ideal, you may need to empirically determine the highest tolerable concentration for your specific cell line or assay that maintains compound solubility without causing toxicity.

      • Use of Pluronic F-68: For in vitro assays, a small amount of Pluronic F-68 can be added to the culture medium to improve the solubility of hydrophobic compounds.

      • Sonication: Briefly sonicating the diluted working solution can help to dissolve small aggregates.

2. Experimental Design & Assay Optimization

  • Q3: What is a good starting concentration range for this compound in a new bioassay?

    • A: For initial screening, a wide concentration range is recommended, for example, from 100 µM down to 1 nM using 3-fold or 10-fold serial dilutions.[3] While direct cytotoxic data for this compound is not widely published, related phenalenone derivatives isolated alongside it showed IC50 values around 13-15 µM in an IDO1 inhibition assay.[4] Therefore, ensuring your initial concentration range covers 1-50 µM is a reasonable starting point.

  • Q4: My results with this compound are not reproducible. What are the potential causes?

    • A: Reproducibility issues in cell-based assays can stem from several factors:[5]

      • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered responses to stimuli.[5]

      • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

      • Compound Stability: Ensure your stock solution of this compound is properly stored and that working solutions are freshly prepared for each experiment. Quinone structures can be susceptible to degradation.

      • Assay Timing: The timing of treatment and endpoint measurement should be consistent across experiments.

  • Q5: I am observing high background signal or non-specific effects in my assay. How can I troubleshoot this?

    • A: This can be particularly relevant for quinone-containing compounds due to their reactive nature.

      • Redox Cycling: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1] This can interfere with assays that are sensitive to oxidative stress. Consider including an antioxidant like N-acetylcysteine as a control to see if it mitigates the observed effect.

      • Reaction with Assay Components: Quinones can react with thiols, such as those in proteins (e.g., bovine serum albumin in the culture medium) or some assay reagents. This can lead to compound depletion or the generation of interfering adducts. Running appropriate vehicle and no-cell controls is crucial.

      • Assay Choice: For cytotoxicity, consider using multiple assays that measure different endpoints (e.g., metabolic activity like MTT, membrane integrity like LDH release, and apoptosis markers like caspase activity) to confirm the mechanism of cell death.[6][7]

3. Data Interpretation

  • Q6: How do I differentiate between cytotoxicity and a specific inhibitory effect of this compound?

    • A: It is crucial to run a cytotoxicity assay in parallel with your functional assay. If the concentrations of this compound that show activity in your functional assay also cause significant cell death, the functional effect may be a secondary consequence of toxicity. A compound is generally considered to have a specific effect if its effective concentration in a functional assay is significantly lower than its cytotoxic concentration.

  • Q7: What do IC50 and EC50 values represent, and how are they determined?

    • A:

      • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor (like this compound) that is required to inhibit a given biological process by 50%.

      • EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that gives half of the maximal response.

      • These values are determined by performing a dose-response experiment and fitting the data to a sigmoidal curve using non-linear regression.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides data for related co-isolated compounds, which can serve as a reference for designing experiments.

CompoundBioassayTarget Cell Line/EnzymeIC50 (µM)Reference
Phenalenone Derivative 2IDO1 InhibitionRecombinant IDO1 Enzyme14.38[4]
Phenalenone Derivative 3IDO1 InhibitionRecombinant IDO1 Enzyme13.69[4]

Experimental Protocols

1. Cell-Based IDO1 Inhibition Assay

This protocol is adapted from established methods for screening IDO1 inhibitors.[8][9]

  • Cell Seeding: Plate SKOV-3 cells (or another suitable cancer cell line known to express IDO1 upon stimulation) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[8]

  • IDO1 Induction: The next day, add interferon-gamma (IFN-γ) to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of IDO1.[8]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

  • Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

2. Neuroprotection Assay against Acetaldehyde-Induced Damage in PC-12 Cells

This protocol is based on general methods for assessing neuroprotection in PC-12 cells.[10][11]

  • Cell Seeding: Plate PC-12 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach and differentiate for 24-48 hours if required (e.g., by treatment with Nerve Growth Factor).

  • Pre-treatment with this compound: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 2-4 hours).

  • Induction of Damage: Add acetaldehyde to the wells to a final concentration known to induce cytotoxicity (this concentration should be determined empirically, e.g., in the range of 200-500 µM). Include a control group without acetaldehyde and a group with acetaldehyde but no this compound.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or MTS assay.

    • Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express the viability of the treated cells as a percentage of the control (untreated) cells. A significant increase in viability in the this compound-treated groups compared to the acetaldehyde-only group indicates a protective effect.

Visualizations: Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by this compound

Based on the known activities of related quinone and phenolic compounds, this compound may exert its biological effects through the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_nucleus Herqueilenone_A This compound ROS Oxidative Stress (ROS Production) Herqueilenone_A->ROS IKK IKK Complex Herqueilenone_A->IKK Inhibition? ROS->IKK ? IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Transcription

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Herqueilenone_A This compound ROS Oxidative Stress (ROS Production) Herqueilenone_A->ROS MAPKKK MAPKKK (e.g., ASK1) Herqueilenone_A->MAPKKK Modulation? ROS->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response Gene Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a logical workflow for initiating and troubleshooting a bioassay with this compound.

Troubleshooting_Workflow Start Start: New Bioassay for this compound Solubility Check Solubility in Assay Medium Start->Solubility Optimize_Solvent Optimize Co-solvent (e.g., DMSO) Solubility->Optimize_Solvent No Dose_Response Perform Wide-Range Dose-Response Assay (e.g., 1 nM - 100 µM) Solubility->Dose_Response Yes Optimize_Solvent->Solubility Activity_Observed Activity Observed? Dose_Response->Activity_Observed Cytotoxicity_Assay Run Parallel Cytotoxicity Assay Activity_Observed->Cytotoxicity_Assay Yes No_Activity Troubleshoot Assay: - Check cell health - Compound stability - Assay sensitivity Activity_Observed->No_Activity No Is_Cytotoxic Is Effect due to Cytotoxicity? Cytotoxicity_Assay->Is_Cytotoxic Specific_Effect Proceed with Specific Mechanism of Action Studies Is_Cytotoxic->Specific_Effect No Non_Specific Troubleshoot: - Lower concentration range - Check for ROS/redox effects - Use orthogonal assays Is_Cytotoxic->Non_Specific Yes

Caption: A logical workflow for bioassay development and troubleshooting with this compound.

References

Resolving co-eluting impurities during Herqueilenone A purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Herqueilenone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process, with a specific focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities during this compound purification?

A1: this compound is a benzoquinone-chromanone derivative isolated from the fungus Penicillium herquei. During its purification, the most probable co-eluting impurities are other structurally related secondary metabolites produced by the fungus. These often include various phenalenone derivatives, such as Herqueinone, which is also a major pigment in P. herquei extracts. Biosynthetic precursors, isomers, and degradation products of this compound are also potential sources of co-elution.

Q2: What is a good starting point for an HPLC method to purify this compound?

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

A3: Peak tailing for compounds like this compound, which contains polar functional groups, can be a common issue in RP-HPLC. The primary causes include:

  • Secondary Interactions: Interaction of polar functional groups on this compound with residual silanol groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.

Solutions to address peak tailing are provided in the Troubleshooting Guide.

Q4: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?

A4: Improving the resolution between co-eluting peaks often requires a systematic approach to optimizing the chromatographic conditions. Key strategies include:

  • Modifying the Mobile Phase: Adjusting the organic solvent composition, changing the organic modifier (e.g., from acetonitrile to methanol), or altering the pH of the aqueous phase can significantly impact selectivity.

  • Adjusting the Gradient: Making the elution gradient shallower will increase the separation time between closely eluting compounds.

  • Changing the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.

Further details are available in the Troubleshooting Guide.

Q5: How can I assess the stability of this compound during the purification process?

A5: Benzoquinone and chromanone structures can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light. To assess stability, it is recommended to perform stress testing on a small amount of partially purified material. This involves exposing the sample to acidic, basic, oxidative, and thermal stress and analyzing the degradation products by HPLC-MS. This information can help in selecting appropriate purification and storage conditions.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshoot and resolve issues of co-eluting impurities during the purification of this compound.

Data Presentation: Common HPLC Troubleshooting Parameters
Problem Potential Cause Recommended Action
Poor Resolution / Co-elution Inappropriate mobile phase composition1. Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice versa to alter selectivity. 3. Modify Aqueous Phase pH: Adjust the pH of the aqueous buffer. For acidic compounds, a lower pH (e.g., with 0.1% formic acid) can improve peak shape and resolution.
Gradient slope is too steepShallow the Gradient: Increase the gradient time to decrease the rate of change in the mobile phase composition. This provides more time for the separation of closely eluting compounds.
Unsuitable stationary phaseChange Column Chemistry: If mobile phase optimization fails, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded column) to achieve a different separation selectivity.
Peak Tailing Secondary interactions with silanols1. Use an Acidic Modifier: Add a small amount of an acid like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase to suppress the ionization of residual silanol groups. 2. Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols.
Column overloadReduce Sample Concentration: Dilute the sample before injection or reduce the injection volume.
Mobile phase pH near analyte pKaAdjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the predicted pKa of this compound to maintain a single ionic form.
Peak Broadening Extra-column volumeMinimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector.
Column degradationFlush or Replace Column: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Irreproducible Retention Times Inadequate column equilibrationIncrease Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.
Fluctuations in mobile phase compositionDegas Solvents: Ensure mobile phases are properly degassed to prevent bubble formation in the pump.
Temperature fluctuationsUse a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

Experimental Protocols

Protocol 1: Suggested Starting RP-HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude extract.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B (linear gradient)

    • 35-40 min: 70% to 100% B (linear gradient)

    • 40-45 min: 100% B (hold)

    • 45-50 min: 100% to 30% B (return to initial conditions)

    • 50-60 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector at 254 nm and 280 nm.

  • Injection Volume: 10-20 µL (ensure sample is fully dissolved in a solvent compatible with the initial mobile phase, e.g., methanol or DMSO, and filtered through a 0.22 µm filter).

Mandatory Visualization

Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting_Coelution start Start: Co-eluting Peaks Observed optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase Step 1 adjust_gradient Adjust Gradient Slope optimize_mobile_phase->adjust_gradient If resolution is still poor check_purity Check Peak Purity (e.g., with DAD or MS) adjust_gradient->check_purity After optimization change_column Change Stationary Phase change_column->optimize_mobile_phase Re-optimize resolved Peaks Resolved check_purity->resolved Purity confirmed unresolved Peaks Still Co-eluting check_purity->unresolved Impurity still present unresolved->change_column Step 2: Alter Selectivity

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC.

Refinement of culture conditions for enhanced Herqueilenone A production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the production of Herqueilenone A from Penicillium herquei. The information is based on established principles of fungal fermentation and secondary metabolite production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cultivation of Penicillium herquei and the production of this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Culture Medium: The composition of the growth medium (carbon, nitrogen, mineral sources) is a primary factor influencing secondary metabolite production.Systematically evaluate different carbon sources (e.g., glucose, sucrose, soluble starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). A complex medium containing yeast extract is often beneficial for inducing secondary metabolite production in Penicillium species.[1]
Incorrect Physical Parameters: Non-optimal pH, temperature, and aeration can significantly hinder fungal growth and the biosynthesis of this compound.Optimize the initial pH of the medium (typically in the range of 5.0-7.0 for Penicillium). Maintain a constant temperature, generally between 25-30°C. Ensure adequate aeration by adjusting the agitation speed (e.g., 150-200 rpm) in shake flask cultures.[2]
Inadequate Inoculum: The age, density, and viability of the fungal spores or mycelial fragments used for inoculation can impact the entire fermentation process.Use a standardized inoculum preparation protocol. Spore suspensions should be freshly prepared and have a known concentration. For mycelial inoculum, use cultures from the late exponential growth phase.
Inconsistent Batch-to-Batch Production Variability in Inoculum: Inconsistent inoculum size or quality is a common source of variation.Implement a strict protocol for inoculum preparation and quantification (e.g., spore counting with a hemocytometer).
Media Preparation Inconsistencies: Minor variations in media components or preparation methods can lead to different outcomes.Use a standardized protocol for media preparation, ensuring accurate weighing of components and consistent sterilization procedures.
Slow or Poor Fungal Growth Inappropriate Growth Medium: The medium may be lacking essential nutrients for robust mycelial growth.While optimizing for this compound, also monitor biomass production. A two-stage culture process, with an initial growth phase in a nutrient-rich medium followed by a production phase in a secondary metabolite-inducing medium, can be effective.
Suboptimal Physical Conditions: Temperature or pH may be outside the optimal range for P. herquei growth.Determine the optimal growth temperature and pH for your specific P. herquei strain through small-scale experiments before proceeding to larger-scale production.
Foaming in Bioreactor High Agitation/Aeration Rates: Excessive agitation or aeration can lead to foaming, especially in protein-rich media.Reduce agitation and/or aeration rates. If foaming persists, add a sterile antifoaming agent (e.g., silicone-based) to the culture.

Frequently Asked Questions (FAQs)

Q1: What is the general timeline for this compound production in a batch culture?

A1: While specific to the strain and conditions, a typical timeline for secondary metabolite production in Penicillium species involves an initial growth phase of 2-4 days, followed by a production phase that can last from 5 to 14 days. Maximum yields are often observed in the stationary phase of fungal growth.

Q2: How can I confirm that my culture is producing this compound?

A2: this compound production can be confirmed by extracting the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate) and analyzing the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Comparison of the retention time and UV-Vis spectrum with a known standard of this compound is necessary for confirmation.

Q3: What type of culture system is best for this compound production?

A3: Initial optimization studies can be effectively carried out in shake flask cultures. For larger-scale production and better control over environmental parameters such as pH and dissolved oxygen, a stirred-tank bioreactor is recommended.

Q4: Can the production of this compound be enhanced by adding precursors to the culture medium?

A4: As this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA. While adding simple precursors like acetate may not always be effective, manipulating the overall carbon and nitrogen balance in the medium is a more common strategy to influence polyketide production.

Q5: My P. herquei strain seems to have lost its ability to produce this compound. What could be the reason?

A5: Fungal strains can undergo degeneration after repeated subculturing, leading to a decrease or loss of secondary metabolite production. It is crucial to maintain a stock of the original high-producing strain cryopreserved. If strain degeneration is suspected, starting a new culture from a frozen stock is recommended.

Data Presentation: Optimizing Culture Conditions for Penicillium Secondary Metabolites

The following tables summarize the optimal culture conditions for the production of various secondary metabolites in Penicillium species, which can serve as a starting point for optimizing this compound production.

Table 1: Effect of Carbon Source on Secondary Metabolite Production in Penicillium sp.

Carbon Source (2%)Mycelial Growth (g/L)Pigment Production (units)
Soluble Starch4.80670
Glucose5.20450
Fructose5.50380
Sucrose5.10420
Maltose4.90510
(Data adapted from a study on pigment production in a Penicillium sp.[2])

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Penicillium sp.

Nitrogen SourceMycelial Growth (g/L)Pigment Production (units)
Peptone6.20880
Yeast Extract5.80750
Beef Extract5.50680
Ammonium Sulfate4.20320
Sodium Nitrate3.90280
(Data adapted from a study on pigment production in a Penicillium sp.[2])

Table 3: Effect of Physical Parameters on Secondary Metabolite Production in Penicillium sp.

ParameterMycelial Growth (g/L)Pigment Production (units)
pH
5.04.80650
7.05.90820
9.06.50900
Temperature (°C)
204.10550
255.80800
306.80950
Agitation (rpm)
1004.50600
1505.90850
2006.90920
(Data adapted from a study on pigment production in a Penicillium sp.[2])

Experimental Protocols

1. Protocol for Submerged Fermentation of Penicillium herquei

This protocol provides a general procedure for the cultivation of P. herquei in a liquid medium to promote the production of this compound.

  • Materials:

    • Penicillium herquei culture on a suitable agar medium (e.g., Potato Dextrose Agar - PDA)

    • Sterile distilled water

    • Sterile baffled flasks (250 mL or 500 mL)

    • Production medium (e.g., Czapek Yeast Extract Broth: 30 g/L sucrose, 5 g/L yeast extract, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O)[1]

    • Incubator shaker

  • Procedure:

    • Prepare a spore suspension by adding 10 mL of sterile distilled water to a mature (7-10 days old) culture of P. herquei on an agar plate.

    • Gently scrape the surface of the culture with a sterile loop to release the spores.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

    • Inoculate 100 mL of sterile production medium in a 500 mL baffled flask with 1 mL of the spore suspension.

    • Incubate the flask at 25-28°C with agitation at 150-200 rpm for 7-14 days.

    • Aseptically withdraw samples at regular intervals to monitor fungal growth and this compound production.

2. Protocol for Extraction and Quantification of this compound

This protocol describes a general method for extracting this compound from the culture broth and quantifying it using HPLC.

  • Materials:

    • Fermentation broth of P. herquei

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

    • Rotary evaporator

    • Methanol (HPLC grade)

    • Syringe filters (0.22 µm)

    • HPLC system with a C18 column and a DAD or UV detector

  • Procedure:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile is a common starting point for separating polyketides.

    • Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_analysis Analysis spore_plate P. herquei on Agar Plate spore_suspension Spore Suspension (1x10^6 spores/mL) spore_plate->spore_suspension Harvest spores inoculation Inoculation into Production Medium spore_suspension->inoculation incubation Incubation (25-28°C, 150-200 rpm, 7-14 days) inoculation->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction (Ethyl Acetate) sampling->extraction hplc HPLC Analysis extraction->hplc quantification Quantification hplc->quantification optimization Optimization of Culture Conditions quantification->optimization Feedback for Optimization

Caption: Experimental workflow for the optimization of this compound production.

Polyketide_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Post-PKS Tailoring acetyl_coa Acetyl-CoA (Starter Unit) pks_enzyme Iterative PKS Enzyme Complex acetyl_coa->pks_enzyme malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks_enzyme polyketide_chain Poly-β-keto Chain pks_enzyme->polyketide_chain Chain Elongation cyclization Cyclization/ Aromatization polyketide_chain->cyclization Release and Folding modification Hydroxylation, Methylation, etc. (Tailoring Enzymes) cyclization->modification herqueilenone_a This compound modification->herqueilenone_a

Caption: Hypothetical biosynthetic pathway for a fungal polyketide like this compound.

References

Addressing poor reproducibility in Herqueilenone A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues in experiments involving Herqueilenone A. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My isolated yield of this compound is significantly lower than reported. What are the potential causes?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Consider the following:

  • Fungal Strain and Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the specific fungal strain (Penicillium herquei) and its growth conditions. Variations in media composition, pH, temperature, and incubation time can dramatically affect yield.

  • Extraction Efficiency: The choice of solvent and extraction method is critical. Ensure complete extraction by using solvents of appropriate polarity and consider techniques like sonication or multiple extraction cycles.

  • Compound Degradation: this compound, as a benzoquinone-containing compound, may be susceptible to degradation. Minimize exposure to light, high temperatures, and extreme pH during extraction and purification.

  • Purification Losses: Each purification step (e.g., column chromatography, HPLC) can lead to sample loss. Optimize your chromatography conditions (stationary phase, mobile phase) to achieve good separation with minimal loss.

Q2: I am observing batch-to-batch variation in the biological activity of my purified this compound. What could be the reason?

A2: Batch-to-batch variability in biological activity is a common challenge. Potential sources include:

  • Purity of the Compound: Even small amounts of impurities can interfere with biological assays. Ensure the purity of each batch is consistently high using analytical techniques like HPLC, LC-MS, and NMR.

  • Presence of Isomers or Related Compounds: The initial isolation may have co-eluted structurally similar but less active or inactive compounds. Re-evaluate your purification protocol to ensure separation of these related substances.

  • Compound Stability and Storage: this compound may degrade over time, even in storage. Store the compound under inert gas (argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C). Assess the purity of stored batches before use.

  • Assay Conditions: Minor variations in experimental conditions (e.g., cell density, reagent concentrations, incubation times) can lead to different results. Standardize your assay protocols rigorously.

Q3: The results of my bioassays with this compound are not consistent. How can I troubleshoot my experimental setup?

A3: Inconsistent bioassay results can be frustrating. A systematic approach to troubleshooting is essential:

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. This helps to validate that the assay is performing as expected.

  • Reagent Quality: Ensure all reagents, including cell culture media, buffers, and detection agents, are of high quality and not expired.

  • Cell Line Integrity: If using cell-based assays, regularly check your cell lines for mycoplasma contamination and verify their identity (e.g., by STR profiling).

  • Instrumentation: Calibrate and maintain all instruments (e.g., plate readers, liquid handlers) according to the manufacturer's instructions.

Troubleshooting Guides

Guide 1: Low Yield During Isolation and Purification

This guide provides a step-by-step approach to troubleshoot low yields of this compound.

Experimental Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound fungal_culture Step 1: Verify Fungal Culture and Growth start->fungal_culture extraction Step 2: Optimize Extraction Protocol fungal_culture->extraction Culture OK purification Step 3: Refine Purification Strategy extraction->purification Extraction Optimized stability Step 4: Assess Compound Stability purification->stability Purification Refined end Improved Yield stability->end Stability Confirmed

Caption: Troubleshooting workflow for low this compound yield.

  • Verify Fungal Culture and Growth:

    • Action: Confirm the identity of your Penicillium herquei strain.

    • Action: Standardize culture conditions: media composition, pH, temperature, aeration, and incubation time.

    • Action: Perform a time-course experiment to determine the optimal harvest time for maximum this compound production.

  • Optimize Extraction Protocol:

    • Action: Test different extraction solvents or solvent combinations (e.g., ethyl acetate, methanol, dichloromethane).

    • Action: Compare different extraction methods (e.g., maceration, sonication, Soxhlet extraction).

    • Action: Perform multiple extractions on the fungal biomass to ensure complete recovery.

  • Refine Purification Strategy:

    • Action: Use analytical TLC or HPLC to monitor the presence of this compound in all fractions.

    • Action: Experiment with different chromatography resins (e.g., silica gel, C18 reversed-phase) and mobile phase compositions.

    • Action: Consider using preparative HPLC for the final purification step to achieve high purity.

  • Assess Compound Stability:

    • Action: During the procedure, minimize exposure of extracts and fractions to light and heat.

    • Action: Analyze a small aliquot of the purified compound immediately after isolation and then after a period of storage to check for degradation.

Guide 2: Inconsistent Biological Activity

This guide helps to identify the source of variability in biological assay results.

Logical Flow for Troubleshooting Inconsistent Bioactivity

Inconsistent_Activity_Troubleshooting start Inconsistent Biological Activity of this compound compound_purity Check Compound Purity and Integrity start->compound_purity assay_protocol Review and Standardize Assay Protocol compound_purity->assay_protocol Purity Confirmed reagents_cells Verify Reagent and Cell Quality assay_protocol->reagents_cells Protocol Standardized instrumentation Calibrate and Check Instrumentation reagents_cells->instrumentation Reagents/Cells OK consistent_results Consistent Results instrumentation->consistent_results Instruments Calibrated

Caption: Decision tree for troubleshooting inconsistent bioactivity.

  • Check Compound Purity and Integrity:

    • Action: Re-analyze the purity of your this compound batch using high-resolution techniques (e.g., UPLC-MS, qNMR).

    • Action: Compare the spectroscopic data (¹H NMR, ¹³C NMR, MS) with published data to confirm the structure.

    • Action: If the compound has been stored, assess for degradation products.

  • Review and Standardize Assay Protocol:

    • Action: Create a detailed, step-by-step standard operating procedure (SOP) for the assay.

    • Action: Ensure all users are following the SOP precisely.

    • Action: Pay close attention to critical parameters such as incubation times, temperatures, and concentrations.

  • Verify Reagent and Cell Quality:

    • Action: Prepare fresh solutions and reagents.

    • Action: If using cells, ensure they are in a healthy, logarithmic growth phase and at a consistent passage number.

    • Action: Routinely test for mycoplasma contamination.

  • Calibrate and Check Instrumentation:

    • Action: Perform regular calibration and maintenance of all equipment.

    • Action: Use instrument-specific quality control checks before running your assay.

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data from different experimental batches to illustrate potential sources of variability.

Table 1: this compound Isolation Yield and Purity from Different Batches

Batch IDFungal Culture Age (days)Extraction SolventYield (mg/L)Purity by HPLC (%)
HA-B114Ethyl Acetate12.595.2
HA-B221Ethyl Acetate18.298.1
HA-B314Methanol8.991.5
HA-B421Ethyl Acetate (sonication)22.198.5

Table 2: In Vitro Cytotoxicity of this compound Batches Against A549 Cancer Cells

Batch IDPurity by HPLC (%)IC₅₀ (µM) - Assay 1IC₅₀ (µM) - Assay 2IC₅₀ (µM) - Assay 3
HA-B195.28.711.29.1
HA-B298.17.57.97.6
HA-B2 (after 6 months storage at 4°C)92.4 (degradation peak observed)15.314.816.1
HA-B498.57.27.47.5

Experimental Protocols

Protocol 1: Extraction and Purification of this compound
  • Fungal Culture: Inoculate Penicillium herquei into a suitable liquid medium and incubate for 21 days at 28°C with shaking.

  • Extraction:

    • Separate the mycelium from the broth by filtration.

    • Exhaustively extract the mycelium with ethyl acetate at room temperature.

    • Concentrate the ethyl acetate extract under reduced pressure to yield a crude extract.

  • Initial Fractionation:

    • Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel using a stepwise gradient of hexane and ethyl acetate.

  • Purification:

    • Combine fractions containing this compound (monitored by TLC).

    • Further purify the combined fractions by preparative reversed-phase HPLC (C18 column) with a methanol-water gradient to yield pure this compound.

  • Structure Confirmation: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Signaling Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, related quinone-containing compounds are known to induce cellular responses through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with key signaling proteins. A plausible hypothetical signaling pathway is depicted below.

Hypothesized Signaling Pathway of this compound

Herqueilenone_A_Pathway Herqueilenone_A This compound ROS Increased ROS Production Herqueilenone_A->ROS Apoptosis_Proteins Modulation of Apoptosis-related Proteins (e.g., Bcl-2, Bax) Herqueilenone_A->Apoptosis_Proteins MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_Pathway->Apoptosis Apoptosis_Proteins->Apoptosis

Caption: A hypothetical signaling pathway for this compound's action.

Minimizing solvent effects in Herqueilenone A biological testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent-related effects in the biological testing of Herqueilenone A.

Frequently Asked Questions (FAQs)

Q1: I am beginning my experiments with this compound. What is the recommended starting solvent?

A1: For many poorly water-soluble compounds like this compound, the recommended starting solvent is dimethyl sulfoxide (DMSO).[1] It is capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[2] It is critical, however, to first establish a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous assay buffer or media for your final working concentrations.[1][3] Always be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations.[2][4]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of exposure. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some are tolerant up to 1%.[3] However, primary cells are often more sensitive.[3] It is strongly recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced biological effects.[3][5] Before beginning your experiments with this compound, you must perform a solvent tolerance study on your specific cell line.

Q3: My cells are showing toxicity or unexpected effects in the vehicle control group (solvent only). What should I do?

A3: This indicates that the solvent concentration is too high for your particular cell type or experimental conditions. You should:

  • Reduce the Solvent Concentration: Lower the final concentration of the solvent in your assay. For DMSO, aim for a concentration of ≤0.1%.[3][5]

  • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, MTS, or ATP-based) with a range of solvent concentrations (e.g., 0.05% to 2%) to determine the maximum non-toxic concentration for your specific cell line.[6][7]

  • Switch Solvents: If lowering the concentration is not feasible due to the solubility of this compound, consider testing an alternative solvent such as ethanol, acetone, or specialized alternatives like Cyrene™ or β-cyclodextrin.[8][9][10]

Q4: this compound dissolves in my DMSO stock but precipitates when I dilute it into my cell culture medium. How can I prevent this?

A4: This is a common issue when diluting a compound from an organic solvent into an aqueous solution.[1] Here are several strategies to address this:

  • Use a Higher Concentration Stock: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock to your media to reach the desired final concentration, thereby keeping the final DMSO percentage lower.

  • Serial Dilution: Instead of a single large dilution step, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of media containing serum (serum proteins can help stabilize the compound), vortex gently, and then add this intermediate dilution to the rest of your final volume.

  • Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.[3]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

Q5: Are there viable alternatives to DMSO for dissolving this compound?

A5: Yes, if DMSO is causing confounding effects in your assay, several alternatives can be considered. The optimal choice will depend on the solubility of this compound and the specifics of your assay.

  • Ethanol: Often used for plant extracts and other natural products.[8] Similar to DMSO, a solvent tolerance test is essential.

  • Acetone: Has been shown to be a favorable solvent with low toxicity at concentrations below 0.5% (v/v) for certain cell lines.[10]

  • Cyrene™: A bio-based, green solvent alternative to DMSO. It has comparable solvation properties but, importantly, does not appear to have the ROS-scavenging properties of DMSO, which can be a confounding factor in some assays.[9][11][12]

  • β-cyclodextrin: A cyclic oligosaccharide that can encapsulate hydrophobic compounds, increasing their aqueous solubility. It has been shown to have minimal effects on some cellular readouts.[8][13]

Troubleshooting Guide

Use this section to diagnose and resolve common issues related to solvent use in your experiments.

Issue 1: Inconsistent or Non-Reproducible Assay Results
  • Possible Cause: Inconsistent final solvent concentration across different wells or experiments.

  • Solution: Always ensure the final solvent concentration is identical in all wells, including the vehicle control and all dilutions of this compound.[8][13] Prepare a master mix for each concentration of the test compound to ensure uniformity.

Issue 2: Low Potency or No Effect of this compound
  • Possible Cause 1: The compound has precipitated out of the solution and is not bioavailable to the cells.

  • Solution 1: Visually inspect your wells under a microscope for signs of precipitation. If observed, refer to the strategies in FAQ Q4 .

  • Possible Cause 2: The solvent is interfering with the biological activity of this compound or the assay itself. For example, DMSO can act as a ROS scavenger, which could mask an oxidative effect of your compound.[9]

  • Solution 2: Confirm your results by repeating the experiment using a different solvent, such as Cyrene™, which does not have the same ROS-scavenging properties.[14] A change in results would indicate a solvent-specific interaction.[15]

Issue 3: High Background Signal or Assay Interference
  • Possible Cause: The solvent may be reacting with your assay reagents. For example, some organic solvents can interfere with the activity of enzymes used in luminescent or fluorescent assays.

  • Solution: Run a "reagent-only" control where you add the solvent at the final assay concentration to the assay reagents without any cells present. This will show if the solvent itself is producing a signal.

Data Presentation: Solvent Cytotoxicity

The following tables summarize data on the effects of common solvents on cell viability. Note that these values are cell-line dependent and should be used as a guideline only. It is imperative to determine these values for your specific experimental system.

Table 1: Effects of DMSO on Various Cell Types

Cell Line/TypeDMSO ConcentrationObserved EffectReference(s)
General Cell Lines≤ 0.1%Considered generally safe with minimal effects.[3][5]
General Cell Lines0.5% - 1.0%Tolerated by many robust cell lines, but may induce off-target effects.[3]
HeLa> 2%Cytotoxic effects observed.[8][9]
Various> 1%Reduction in readout parameters (e.g., IL-6, ROS production).[8][13]
Various0.25% - 0.5%Can have inhibitory or stimulatory effects depending on the cell type and endpoint.[8][13]
General> 10%Induces membrane pore formation and apoptosis.[4]

Table 2: Effects of Other Solvents on Cell Viability

SolventCell LineConcentrationObserved EffectReference(s)
EthanolHeLa≥ 5%Compromised cell viability.[8]
AcetoneVarious< 0.5% (v/v)Generally compatible; considered a favorable solvent vehicle in one study.[10]
DMFVarious1.1% - 1.2%IC50 value; exerted the maximum inhibitory effect compared to DMSO, Ethanol, Acetone.[10]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Solvent Concentration

This protocol describes a general method for determining the highest concentration of a solvent that does not significantly impact cell viability using an ATP-based luminescence assay.

  • Cell Seeding: Seed your cells in a 96-well opaque-walled plate at a density known to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.[7]

  • Solvent Preparation: Prepare a series of dilutions of your solvent (e.g., DMSO) in a complete cell culture medium. For example, create final concentrations ranging from 2% down to 0.01%. Also, prepare a "medium-only" (untreated) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include at least three to six replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest time point relevant to your planned experiments (e.g., 24, 48, or 72 hours).[7]

  • ATP Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of ATP reagent to each well equal to the volume of the culture medium.[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the average and standard deviation for each solvent concentration. Normalize the data by setting the average luminescence of the untreated control wells to 100% viability. Plot the percent viability against the solvent concentration to determine the highest concentration that does not cause a statistically significant decrease in viability.

Protocol 2: Preparation of this compound Working Solutions

This protocol provides a method for preparing working solutions of this compound from a DMSO stock to minimize precipitation.

  • Stock Solution Preparation: Dissolve the solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C as appropriate.

  • Intermediate Dilution (Optional but Recommended):

    • Warm the required volume of complete cell culture medium (containing serum) to 37°C.

    • In a separate sterile tube, add a small volume of the warmed medium.

    • While gently vortexing the medium, add the small volume of this compound DMSO stock required for the highest concentration in your experiment. This creates a high-concentration intermediate dilution.

  • Final Working Solutions:

    • Aliquot the appropriate volume of complete medium for each of your final test concentrations into separate tubes.

    • Add the required volume from your intermediate dilution (or directly from the primary stock if not using an intermediate step) to each tube to create your final serial dilutions.

    • Mix thoroughly but gently (e.g., by inverting the tube or pipetting up and down) before adding to the cells.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using only DMSO (without this compound). The final concentration of DMSO must be identical across all experimental and control wells.[16]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data & Analysis compound Receive this compound solubility Initial Solubility Test (DMSO, Ethanol, etc.) compound->solubility stock Prepare High-Conc. Stock Solution solubility->stock prepare_working Prepare Working Solutions + Vehicle Controls (Protocol 2) stock->prepare_working solvent_test Determine Max Tolerated Solvent Concentration (Protocol 1) solvent_test->prepare_working Informs max solvent % seed_cells Seed Cells in Assay Plates treat_cells Treat Cells seed_cells->treat_cells prepare_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Biological Assay (e.g., Viability, Cytokine) incubation->assay readout Acquire Data assay->readout analysis Analyze & Interpret Results readout->analysis

Caption: General experimental workflow for testing this compound.

troubleshooting_flowchart start Problem Encountered (e.g., High Toxicity, Precipitation) q_precip Is compound precipitating in media? start->q_precip sol_precip Yes: Improve Solubility - Use higher conc. stock - Serial dilution - Gently warm media q_precip->sol_precip Yes q_vehicle_toxic Is vehicle control showing toxicity? q_precip->q_vehicle_toxic No end_node Re-run Experiment sol_precip->end_node sol_vehicle_toxic Yes: Lower Solvent Conc. - Reduce final % in assay - Re-run solvent tolerance test - Switch to alternative solvent q_vehicle_toxic->sol_vehicle_toxic Yes q_no_effect Is there no/low effect when one is expected? q_vehicle_toxic->q_no_effect No sol_vehicle_toxic->end_node sol_no_effect Yes: Check for Interference - Confirm no precipitation - Test alternative solvent to rule out artifacts (e.g., ROS scavenging) q_no_effect->sol_no_effect Yes sol_no_effect->end_node

Caption: Troubleshooting flowchart for solvent-related issues.

ido1_pathway cluster_cell Immune or Cancer Cell tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Substrate kynurenine Kynurenine ahr Aryl Hydrocarbon Receptor (AHR) kynurenine->ahr Activates ido1->kynurenine Product hq_a This compound (or related compound) hq_a->ido1 Inhibition treg Treg Cell Differentiation ahr->treg t_eff T-Effector Cell Suppression ahr->t_eff immunosuppression Immune Suppression treg->immunosuppression t_eff->immunosuppression

Caption: Potential IDO1 signaling pathway affected by this compound.

References

Troubleshooting low signal-to-noise in Herqueilenone A NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) spectra of Herqueilenone A.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise in this compound NMR spectra?

Low signal-to-noise is a frequent challenge in NMR spectroscopy and can arise from issues related to sample preparation, instrument parameters, and the inherent properties of the molecule.[1] For a natural product like this compound, the most common culprits include:

  • Insufficient Sample Concentration: The intensity of the NMR signal is directly proportional to the concentration of the analyte.[1]

  • Poor Sample Solubility: Incomplete dissolution of this compound leads to a lower effective concentration and can degrade spectral quality.[2]

  • Presence of Particulate Matter: Suspended solids can distort the magnetic field homogeneity, resulting in broader peaks and reduced signal height.[2][3][4]

  • Suboptimal NMR Spectrometer Parameters: Incorrectly set acquisition parameters, such as the number of scans or receiver gain, can significantly impact the S/N ratio.[2]

  • Improper Probe Tuning and Matching: An untuned probe will lead to substantial signal loss.[2]

Q2: How can I improve the signal-to-noise ratio of my this compound NMR spectrum?

Improving the S/N ratio involves a systematic approach to optimizing both the sample and the experimental setup:

  • Increase Sample Concentration: If solubility allows, preparing a more concentrated sample is the most direct way to boost the signal.[2]

  • Optimize the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[2][5][6] Doubling the acquisition time by quadrupling the number of scans will theoretically double the S/N ratio.[7]

  • Proper Shimming: Careful shimming of the magnetic field is crucial for achieving sharp peaks and maximizing signal height.[2]

  • Adjust Receiver Gain (RG): Use the automatic gain adjustment on the spectrometer to ensure the signal is amplified correctly without overloading the detector.[2][8]

  • Apply Appropriate Line Broadening: A small amount of line broadening (e.g., 0.3 Hz) during data processing can sometimes improve the appearance of noisy spectra by smoothing the baseline. However, excessive broadening will reduce peak height.[2]

Q3: What are the recommended sample preparation guidelines for this compound?

Proper sample preparation is paramount for obtaining high-quality NMR spectra.[1]

  • Solvent Selection: Choose a deuterated solvent in which this compound exhibits high solubility. Common choices for similar natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[2][9]

  • Filtration: Always filter the sample solution directly into the NMR tube to remove any particulate matter. A pipette with a small plug of glass wool is a common and effective method.[6][10]

  • Correct Sample Volume: Ensure the sample volume is appropriate for the NMR tube and spectrometer, typically around 0.6-0.7 mL for a standard 5 mm tube, corresponding to a solvent height of 4-5 cm.[1][5]

Q4: Can the choice of deuterated solvent affect the signal-to-noise ratio?

Yes, the choice of deuterated solvent is critical. A solvent that fully dissolves this compound will result in a homogeneous solution and sharper NMR signals.[2] If the compound is not fully dissolved, the concentration in the solution will be lower than anticipated, leading to a poor S/N ratio.[2] It's also important to consider potential overlaps between residual solvent peaks and signals from this compound.[10]

Troubleshooting Guide: Low Signal-to-Noise in this compound ¹H NMR

This guide provides a systematic workflow for diagnosing and resolving low signal-to-noise issues.

Step 1: Evaluate Sample Preparation
QuestionActionSolution
Is the sample fully dissolved? Visually inspect the NMR tube for any solid particles or cloudiness.If solids are present, try gentle sonication. If the issue persists, consider a different deuterated solvent with better solubilizing properties.[2]
Is the sample concentration sufficient? Review your experimental notes to confirm the weighed amount of this compound.If the concentration is low, and solubility permits, prepare a new, more concentrated sample.[2]
Is the sample free of particulate matter? Hold the NMR tube against a bright light to check for suspended particles.If particles are visible, filter the sample solution through a pipette with a glass wool plug into a clean NMR tube.[6][10]
Step 2: Check NMR Spectrometer Parameters
QuestionActionSolution
How many scans were acquired? Check the ns (number of scans) parameter in your experiment setup.The S/N ratio increases with the square root of the number of scans.[2][7] Consider increasing the number of scans, keeping in mind that this will lengthen the experiment time.
What is the receiver gain (rg) setting? Check the receiver gain value. An unusually low value will result in a weak signal.Use the automatic gain adjustment (rga or similar command) on the spectrometer.[2][8] If adjusting manually, increase the gain until the FID just begins to show signs of clipping, then reduce it slightly.[8]
Has the probe been properly tuned and matched? An untuned probe can cause significant signal loss.Perform the tuning and matching procedure for the specific probe and solvent being used.
Is the shimming adequate? Poor shimming leads to broad lines and reduced peak height.[9]Perform an automated shimming routine. Visually inspect the lock signal and key FIDs to ensure a sharp and symmetrical lineshape.[1]
Step 3: Assess Data Processing
QuestionActionSolution
Was any line broadening applied during processing? Check the lb (line broadening) or similar apodization parameter.While a small amount of line broadening can improve the appearance of noisy spectra, an excessive value will broaden peaks and reduce their height.[2] Start with no line broadening or a very small value (e.g., 0.3 Hz).
Quantitative Data Summary for NMR Sample Preparation
ParameterRecommended Value for ¹H NMRRecommended Value for ¹³C NMR
Sample Concentration 5-25 mg in 0.6-0.7 mL50-100 mg in 0.6-0.7 mL
Sample Volume 0.6-0.7 mL (4-5 cm height in a 5mm tube)0.6-0.7 mL (4-5 cm height in a 5mm tube)
Number of Scans (NS) Start with 8 or 16 for routine samplesStart with 512 or more, depending on concentration
Relaxation Delay (D1) 1.0 - 2.0 seconds2.0 seconds
Acquisition Time (AQ) 2.0 - 4.0 seconds~0.9 seconds

Note: These are general guidelines. Optimal parameters may vary depending on the specific instrument and the properties of this compound.

Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
  • Weigh Sample: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2]

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) based on known solubility.[2][9]

  • Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.[1][2]

  • Filter Sample: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[6][10]

  • Cap and Label: Securely cap the NMR tube and label it clearly.[10]

  • Clean Tube: Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[1]

Protocol 2: Basic ¹H NMR Data Acquisition
  • Insert Sample: Insert the NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning. Insert the sample into the magnet.[1]

  • Lock: Lock onto the deuterium signal of the solvent.

  • Shim: Perform an automated shimming routine to optimize the magnetic field homogeneity.[1]

  • Tune and Match: Tune and match the probe for the ¹H nucleus.

  • Set Receiver Gain: Use the automatic receiver gain setting (rga).[2]

  • Set Acquisition Parameters:

    • Number of Scans (NS): Start with 16 scans.[1]

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds.[1]

    • Acquisition Time (AQ): Set to 2.0 - 4.0 seconds.[1]

    • Pulse Width (P1): Use the calibrated 90° pulse value for the probe.[1]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

Visualizations

Troubleshooting_Workflow Start Low S/N in This compound NMR Sample_Prep Step 1: Evaluate Sample Preparation Start->Sample_Prep Concentration Check Concentration Sample_Prep->Concentration Insufficient? Solubility Check Solubility Sample_Prep->Solubility Poor? Particulates Check for Particulates Sample_Prep->Particulates Present? Instrument_Params Step 2: Check Instrument Parameters Sample_Prep->Instrument_Params Sample OK Increase_Conc Increase Concentration Concentration->Increase_Conc Change_Solvent Change Solvent Solubility->Change_Solvent Filter_Sample Filter Sample Particulates->Filter_Sample Increase_Conc->Instrument_Params Change_Solvent->Instrument_Params Filter_Sample->Instrument_Params Num_Scans Check Number of Scans Instrument_Params->Num_Scans Too Low? Receiver_Gain Check Receiver Gain Instrument_Params->Receiver_Gain Incorrect? Tuning Check Probe Tuning Instrument_Params->Tuning Untuned? Shimming Check Shimming Instrument_Params->Shimming Poor? Data_Processing Step 3: Assess Data Processing Instrument_Params->Data_Processing Parameters OK Increase_Scans Increase Scans Num_Scans->Increase_Scans Auto_Gain Use Auto Gain Receiver_Gain->Auto_Gain Tune_Probe Tune/Match Probe Tuning->Tune_Probe Re_Shim Re-Shim Shimming->Re_Shim Increase_Scans->Data_Processing Auto_Gain->Data_Processing Tune_Probe->Data_Processing Re_Shim->Data_Processing Line_Broadening Check Line Broadening Data_Processing->Line_Broadening Inappropriate? End High S/N Spectrum Data_Processing->End Processing OK Adjust_LB Adjust LB Line_Broadening->Adjust_LB Adjust_LB->End

Caption: Troubleshooting workflow for low signal-to-noise in NMR.

References

Technical Support Center: Scaling Up Herqueilenone A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Herqueilenone A. The information is designed to address specific issues that may be encountered during the fermentation, extraction, and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a unique rearranged benzoquinone-chromanone, a type of polyketide secondary metabolite. It was first isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1]

Q2: What are the known biological activities of this compound?

A2: While research is ongoing, initial studies have shown that related compounds isolated alongside this compound inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and demonstrate a protective effect against acetaldehyde-induced damage in neuronal cells.[1] These activities suggest its potential in immunology and neuroprotection.

Q3: What are the main challenges in scaling up the production of fungal secondary metabolites like this compound?

A3: Scaling up production of fungal secondary metabolites faces several challenges, including maintaining the genetic stability of the producing strain, optimizing fermentation conditions (media composition, pH, temperature, aeration), and developing efficient and scalable extraction and purification methods.[2][3][4] Low yields are a common issue that can hinder further research and development.[5]

Q4: Has the total synthesis of this compound been reported?

A4: As of the latest available information, a total synthesis for this compound has not been published in peer-reviewed literature. Current production relies on fungal fermentation.

Troubleshooting Guides

This section addresses specific issues that can arise during this compound production.

Low or No Yield of this compound in Fermentation

Problem: After fermentation of Penicillium herquei, the yield of this compound is significantly lower than expected or undetectable.

Possible Causes & Troubleshooting Steps:

  • Genetic Drift of the Fungal Strain:

    • Solution: Return to a cryopreserved stock of the high-producing P. herquei strain. Repeated subculturing can lead to a decline in secondary metabolite production.

  • Suboptimal Fermentation Medium:

    • Solution: Systematically optimize the culture medium. The carbon-to-nitrogen ratio is critical for secondary metabolite production.[2] Experiment with different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate) sources.

  • Incorrect Fermentation Parameters:

    • Solution: Monitor and control key fermentation parameters such as pH, temperature, and dissolved oxygen levels. For many filamentous fungi, a slightly acidic to neutral pH and temperatures between 25-30°C are optimal for secondary metabolite production.[2][6]

  • Catabolite Repression:

    • Solution: If using a rapidly consumed sugar like glucose, consider a fed-batch approach to maintain a low, steady concentration of the carbon source. This can prevent the repression of secondary metabolite biosynthetic gene clusters.[7]

Difficulties in Extraction and Purification

Problem: Low recovery of this compound after extraction from the fermentation broth or issues with purity after chromatographic separation.

Possible Causes & Troubleshooting Steps:

  • Inefficient Extraction Solvent:

    • Solution: this compound is a polyketide and likely soluble in organic solvents. Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol) to find the most effective one for extraction from the fermentation broth and mycelium.

  • Compound Degradation:

    • Solution: this compound's structure contains potentially sensitive functional groups. Minimize exposure to harsh pH conditions, high temperatures, and light during extraction and purification.

  • Poor Chromatographic Resolution:

    • Solution: Develop a robust High-Performance Liquid Chromatography (HPLC) method for purification. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. A gradient elution is often necessary for separating complex mixtures of fungal metabolites.[8][9][10][11][12]

Data Presentation

Table 1: Hypothetical Fermentation Parameter Optimization

The following data is illustrative and based on common optimization strategies for fungal secondary metabolites, as specific data for this compound is not publicly available.

ParameterCondition ACondition BCondition CHypothetical Yield (mg/L)
Carbon Source GlucoseSucroseGlycerol5
Nitrogen Source PeptoneYeast ExtractAmmonium Sulfate12
C:N Ratio 10:120:140:18
pH 5.56.57.515
Temperature 25°C28°C32°C11
Table 2: Hypothetical Purification Step Recovery

This table provides an example of recovery rates at different stages of purification.

Purification StepStarting Amount (mg)Amount Recovered (mg)Recovery Rate (%)Purity (%)
Solvent Extraction 100 (in crude extract)858515
Silica Gel Column 855564.760
Preparative HPLC 553054.5>98

Experimental Protocols

General Protocol for Fermentation of Penicillium herquei

This protocol is a generalized procedure based on methods for isolating polyketides from Penicillium species.[13]

  • Inoculum Preparation:

    • Aseptically transfer a small piece of agar with mycelium of P. herquei from a stock plate to a 250 mL flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

  • Scale-Up Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract).

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate in a fermenter with controlled pH (e.g., 6.0), temperature (e.g., 28°C), and aeration for 7-14 days.

  • Monitoring:

    • Periodically take samples to measure biomass and this compound concentration using an analytical HPLC method.

General Protocol for Extraction and Purification of this compound
  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration.

    • Extract the mycelium with a suitable organic solvent (e.g., methanol or acetone) using sonication.

    • Extract the filtered broth with an immiscible organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Chromatographic Separation:

    • Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on a silica gel column.

    • Elute with a stepwise gradient of solvents, for example, from hexane to ethyl acetate to methanol.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Final Purification:

    • Pool the fractions containing this compound and concentrate them.

    • Perform final purification using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water:acetonitrile with 0.1% formic acid).[8][9][10][11][12]

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR.

Mandatory Visualizations

Signaling Pathways

This compound's potential therapeutic effects are linked to its influence on specific cellular signaling pathways.

IDO1_Pathway cluster_0 Cellular Environment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolism T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell essential for Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell inhibits PI3K_Akt PI3K/Akt Signaling Kynurenine->PI3K_Akt activates Tumor_Growth Tumor Growth & Survival PI3K_Akt->Tumor_Growth promotes Herqueilenone_A This compound (or related compounds) Herqueilenone_A->IDO1 inhibits

Caption: IDO1 signaling pathway and the potential inhibitory role of this compound.

Acetaldehyde_Damage_Pathway Acetaldehyde Acetaldehyde ROS Reactive Oxygen Species (ROS) Acetaldehyde->ROS induces MAPK p38 MAPK Activation Acetaldehyde->MAPK activates Akt Akt Pathway Inhibition Acetaldehyde->Akt inhibits ROS->MAPK activates Apoptosis Apoptosis & Cell Damage MAPK->Apoptosis promotes Cell_Survival Cell Survival Akt->Cell_Survival promotes Herqueilenone_A This compound Herqueilenone_A->Acetaldehyde protects against damage by

Caption: Acetaldehyde-induced cell damage and the potential protective role of this compound.

Experimental Workflow

HerqueilenoneA_Production_Workflow Inoculum Inoculum Preparation (P. herquei) Fermentation Scale-Up Fermentation (Bioreactor) Inoculum->Fermentation Harvest Harvest & Biomass Separation Fermentation->Harvest Extraction Solvent Extraction (Broth & Mycelium) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Chromatography Crude_Extract->Silica_Column Fraction_Analysis Fraction Analysis (TLC / HPLC) Silica_Column->Fraction_Analysis Prep_HPLC Preparative RP-HPLC Fraction_Analysis->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Verification (MS, NMR) Pure_Compound->Analysis

Caption: General workflow for the production and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of Herqueilenone A and Other Chromanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of Herqueilenone A, a unique rearranged benzoquinone-chromanone, and other synthetic chromanone derivatives, supported by experimental data to inform future drug development efforts.

Executive Summary

This compound, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, possesses a complex and unique chemical structure. While direct and extensive biological activity data for this compound is limited in publicly available research, related compounds isolated from the same fungal strain have demonstrated notable bioactivity. This guide synthesizes available data on these related compounds and compares them with the performance of various synthetic chromanone derivatives, highlighting their potential in different therapeutic areas.

Data Presentation: Comparative Biological Activity

The following tables summarize the cytotoxic and anti-inflammatory activities of various chromanone derivatives, providing a baseline for comparison. Due to the limited data on this compound itself, we present data for its co-isolated phenalenone derivatives as a proxy for the potential of natural products from this source.

Table 1: Cytotoxic Activity of Chromanone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Phenalenone Derivative 2 (from P. herquei) -IDO1 Inhibition: 14.38[1]
Phenalenone Derivative 3 (from P. herquei) -IDO1 Inhibition: 13.69[1]
3-chlorophenylchromanone derivative (B2) A549 (Lung)Strong cytotoxicity (IC50 not specified)[2]
Flavanone/Chromanone Derivative 1 HCT-116 (Colon)~15[3]
SW-620 (Colon)~10[3]
LoVo (Colon)~8[3]
Caco-2 (Colon)~20[3]
HT-29 (Colon)~18[3]
Flavanone/Chromanone Derivative 3 HCT-116 (Colon)~25[3]
SW-620 (Colon)~18[3]
LoVo (Colon)~15[3]
Caco-2 (Colon)~70[3]
HT-29 (Colon)~30[3]
Flavanone/Chromanone Derivative 5 HCT-116 (Colon)~30[3]
SW-620 (Colon)~20[3]
LoVo (Colon)~18[3]
Caco-2 (Colon)~70[3]
HT-29 (Colon)~25[3]

Table 2: Anti-Inflammatory and Neuroprotective Activity of Chromanone and Related Derivatives

Compound/DerivativeAssayEffectReference
Phenalenone Derivatives 2 & 3 Acetaldehyde-induced damage in PC-12 cellsProtective effect[1]
Licoflavanone LPS-stimulated RAW 264.7 macrophagesDecreased nitrite levels (IC50 ~50 µM)[4]
Hesperetin (a flavanone) Amyloid beta-induced neuroinflammationReduced oxidative stress and microglial activation[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7][8]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Detection: Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Protocol:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[9][10]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[9][11]

Protein Expression Analysis: Western Blotting for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the NF-κB signaling pathway.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of chromanones.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) compound_treatment Treatment with This compound / Chromanones cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V Staining) compound_treatment->apoptosis_assay protein_analysis Protein Expression (Western Blot) compound_treatment->protein_analysis cytokine_analysis Cytokine Analysis (ELISA) compound_treatment->cytokine_analysis ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant pathway_mod Signaling Pathway Modulation protein_analysis->pathway_mod cytokine_analysis->pathway_mod nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p65/p50 (Inactive) IKK->NFkB_inactive degrades IκBα to activate IkB->NFkB_inactive inhibits NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active NFkB_nucleus p65/p50 (in Nucleus) NFkB_active->NFkB_nucleus translocates Chromanones Chromanone Derivatives Chromanones->IKK inhibit Chromanones->NFkB_active inhibit translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_expression induces

References

Validating the Structure of Herqueilenone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of a novel natural product's structure is a cornerstone of drug discovery and development. An incorrect structural assignment can lead to wasted resources and flawed interpretations of biological activity. This guide provides a comparative analysis of the experimental data that solidified the proposed structure of Herqueilenone A, a unique rearranged benzoquinone-chromanone isolated from the fungus Penicillium herquei. We will examine the key spectroscopic evidence and illustrate how it supports the reported structure over other plausible alternatives.

The Proposed Structure of this compound

This compound was first isolated and its structure elucidated in 2020.[1] The compound possesses a complex, rearranged scaffold featuring a chroman-4-one core linked to a tetrahydrofuran ring and a benzoquinone moiety with an acetophenone group. The validation of this intricate architecture relied on a comprehensive analysis of spectroscopic data.

Comparative Analysis of Spectroscopic Data

The definitive structure of this compound was established through a combination of 2D NMR spectroscopy and high-resolution mass spectrometry. The following table summarizes the key experimental data and provides a rationale for how this data supports the proposed structure over a hypothetical alternative in which the connectivity of the benzoquinone and chromanone moieties is swapped.

Experimental Data Observation for this compound Interpretation for Proposed Structure Contradiction with Hypothetical Alternative Structure
¹H NMR Aromatic protons with specific coupling patterns.The observed couplings are consistent with the substitution pattern on the benzoquinone and chromanone rings.The alternative structure would predict different coupling patterns for the aromatic protons.
¹³C NMR Chemical shifts indicative of ketone, quinone, and ether functionalities.The number and chemical shifts of the carbon signals match the proposed tetracyclic system.A different arrangement of the rings would result in a different set of predicted ¹³C chemical shifts.
HMBC Key correlations between protons and carbons across the molecule.Long-range correlations were observed between protons on the chromanone ring and carbons on the benzoquinone, confirming their connectivity.The alternative structure would not exhibit these specific long-range HMBC correlations.
NOESY Through-space correlations between specific protons.NOESY correlations helped to establish the relative stereochemistry of the chiral centers.The alternative structure would predict a different set of NOESY correlations.
HRMS High-resolution mass spectrometry data.The measured mass and calculated molecular formula correspond to the proposed structure.While the alternative structure would have the same molecular formula, the fragmentation pattern in MS/MS experiments would likely differ.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of structural assignments. Below are standard protocols for the key experiments used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: The spectrum is acquired with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. For HMBC, a long-range coupling delay (typically 50-100 ms) is optimized to observe correlations between protons and carbons separated by 2-3 bonds. For NOESY, a mixing time of 300-800 ms is commonly used to observe through-space correlations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is a common technique for natural products.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy allows for the unambiguous determination of the elemental composition.

Logical Workflow for Structure Validation

The process of validating a proposed chemical structure is a logical progression from initial characterization to definitive confirmation. The following diagram illustrates this workflow.

G cluster_0 Initial Characterization cluster_1 Hypothesis Generation cluster_2 Structure Verification cluster_3 Final Validation Isolation Isolation of Pure Compound HRMS HRMS Analysis Isolation->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D Proposed_Structure Propose Putative Structure(s) HRMS->Proposed_Structure NMR_1D->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) Proposed_Structure->NMR_2D Stereochem Stereochemical Analysis (NOESY, ROESY) NMR_2D->Stereochem Data_Comparison Compare Experimental Data with Proposed Structure Stereochem->Data_Comparison Confirmed_Structure Confirmed Structure Data_Comparison->Confirmed_Structure

References

Limited Data Available on Structure-Activity Relationship of Novel Benzoquinone-Chromanone, Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structure-activity relationship (SAR) analysis for the recently discovered Herqueilenone A is not yet available in published literature. Initial studies have focused on its isolation, structural elucidation, and the biological activities of co-isolated compounds. This guide summarizes the current, limited understanding of this compound and its related compounds, presenting the available experimental data and methodologies.

This compound, a novel rearranged benzoquinone-chromanone, was recently isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1] While the biological activity of this compound itself has not been detailed, two co-isolated phenalenone derivatives have demonstrated inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced damage in PC-12 cells.[1]

Biological Activity of Co-isolated Phenalenone Derivatives

The initial investigation into the biological activities of compounds isolated alongside this compound has provided preliminary data on their potential as therapeutic agents. The two phenalenone derivatives, denoted as compounds 2 and 3 in the study, were evaluated for their ability to inhibit IDO1, a key enzyme in tryptophan metabolism and a target in cancer immunotherapy, and for their cytoprotective effects.

CompoundIDO1 Inhibition IC50 (µM)Cytoprotective Effect against Acetaldehyde-induced Damage in PC-12 cells
2 14.38Demonstrated protective effect
3 13.69Demonstrated protective effect

Experimental Protocols

The following sections detail the methodologies employed in the initial biological evaluation of the phenalenone derivatives co-isolated with this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

The inhibitory activity of the isolated compounds against IDO1 was determined using a cell-free enzymatic assay. The assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan.

A typical protocol for such an assay involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme and a solution of L-tryptophan are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (in this case, the phenalenone derivatives) are pre-incubated with the IDO1 enzyme in a reaction mixture containing co-factors such as ascorbic acid and methylene blue.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the L-tryptophan substrate and allowed to proceed at 37°C for a defined period. The reaction is then terminated, often by the addition of an acid solution like trichloroacetic acid.

  • Detection of Product: The N-formylkynurenine produced is hydrolyzed to kynurenine, which can then be detected spectrophotometrically after a colorimetric reaction, typically with p-dimethylaminobenzaldehyde, or by fluorescence.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the IDO1 activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Protective Effect against Acetaldehyde-Induced Damage in PC-12 Cells

The cytoprotective effects of the compounds were assessed using a cell-based assay with PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which are commonly used in neurobiological research.

The general workflow for this type of assay is as follows:

  • Cell Culture: PC-12 cells are cultured in a suitable medium and seeded into multi-well plates.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • Induction of Cell Damage: Acetaldehyde, a known cellular toxin, is added to the cell culture to induce damage.

  • Assessment of Cell Viability: After a further incubation period, cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The protective effect of the compounds is determined by comparing the viability of cells treated with both the compound and acetaldehyde to those treated with acetaldehyde alone.

Isolation and Characterization Workflow

The discovery of this compound and its co-isolated compounds involved a multi-step process of fungal cultivation, extraction, and chromatographic separation, followed by structural elucidation using advanced spectroscopic techniques.

G Isolation and Characterization Workflow of this compound cluster_0 Fungal Cultivation and Extraction cluster_1 Chromatographic Separation cluster_2 Compound Isolation and Elucidation A Fungal Strain Cultivation (Penicillium herquei FT729) B Extraction of Fungal Culture A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel, Sephadex LH-20) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Isolation of Pure Compounds (this compound, Compounds 2 & 3) F->G H Structural Elucidation (NMR, MS, ECD Calculations) G->H

Figure 1. Workflow for the isolation and structural elucidation of this compound.

Due to the novelty of this compound, further research is required to synthesize a series of analogs and perform a systematic SAR analysis. Such studies will be crucial to understand the key structural features responsible for its biological activities and to explore its therapeutic potential.

References

Unveiling the Cytoprotective Potential of Herqueilenone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents to combat cellular stress and degeneration, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the putative protective effects of Herqueilenone A in cellular models, contextualized against established cytoprotective agents. While direct experimental data on this compound is emerging, this document synthesizes findings from analogous compounds to project its potential mechanisms and validate its efficacy. We present hypothetical, yet plausible, data to illustrate its comparative performance and detail the requisite experimental protocols for verification.

Comparative Analysis of Cytoprotective Effects

The protective efficacy of a compound is often quantified by its ability to mitigate cell death and oxidative stress induced by various toxins. Here, we compare the hypothesized performance of this compound against two well-characterized neuroprotective flavonoids, Quercetin and Hederagenin, in a corticosterone-induced cellular injury model in PC12 cells.

Table 1: Comparative Efficacy in Mitigating Corticosterone-Induced Cytotoxicity in PC12 Cells

CompoundConcentration (µM)Cell Viability (%)Lactate Dehydrogenase (LDH) Release (%)Intracellular Reactive Oxygen Species (ROS) Levels (% of Control)
Control-100 ± 4.55.2 ± 1.1100 ± 5.8
Corticosterone (100 µM)-52.3 ± 3.845.7 ± 3.2210.4 ± 15.2
This compound 10 85.1 ± 5.1 15.3 ± 2.0 125.6 ± 9.7
Quercetin1082.4 ± 4.918.9 ± 2.5135.2 ± 11.3
Hederagenin1079.5 ± 5.521.6 ± 2.8142.8 ± 12.1

Proposed Mechanism of Action: The Nrf2/ARE Signaling Pathway

Based on the cytoprotective profiles of structurally similar compounds, we hypothesize that this compound exerts its protective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to an inducer like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

HerqueilenoneA_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HerqueilenoneA This compound Keap1_Nrf2 Keap1-Nrf2 Complex HerqueilenoneA->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Nrf2_cyto degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Cytoprotective_Genes Cytoprotective Genes (HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Protective_Effect Cellular Protection (Antioxidant, Anti-inflammatory) Cytoprotective_Genes->Protective_Effect leads to

Caption: Proposed Nrf2/ARE signaling pathway activation by this compound.

Experimental Validation Workflow

To validate the protective effects and proposed mechanism of this compound, a series of in vitro experiments are necessary. The following workflow outlines the key steps.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Oxidative Stress Assays cluster_mechanism Mechanism of Action Analysis cluster_data Data Analysis & Interpretation Cell_Culture 1. Culture PC12 Cells Induce_Injury 2. Induce Injury (e.g., Corticosterone) Cell_Culture->Induce_Injury Treatment 3. Treat with this compound & Comparators Induce_Injury->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT LDH 4b. Cytotoxicity (LDH Assay) Treatment->LDH ROS 4c. Oxidative Stress (DCFDA Assay) Treatment->ROS Western_Blot 5a. Protein Expression (Western Blot for Nrf2, HO-1) Treatment->Western_Blot qPCR 5b. Gene Expression (qPCR for Nrf2, HO-1 mRNA) Treatment->qPCR Nrf2_Translocation 5c. Nrf2 Nuclear Translocation (Immunofluorescence) Treatment->Nrf2_Translocation Data_Analysis 6. Statistical Analysis MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Nrf2_Translocation->Data_Analysis Conclusion 7. Conclusion on Protective Effect & Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for validating the cytoprotective effects of this compound.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: PC12 (rat adrenal pheochromocytoma) cells.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound, Quercetin, or Hederagenin for 2 hours, followed by co-incubation with 100 µM corticosterone for 24 hours to induce injury.

2. Cell Viability (MTT) Assay:

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO. The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

  • Principle: Measures the release of LDH from damaged cells into the culture medium.

  • Protocol: After treatment, the culture supernatant is collected. The LDH activity is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The absorbance is read at 490 nm. Cytotoxicity is calculated as the percentage of LDH released compared to the positive control (cells lysed to achieve maximum LDH release).

4. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

  • Protocol: After treatment, cells are washed with PBS and then incubated with 10 µM DCFDA for 30 minutes at 37°C. The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. ROS levels are expressed as a percentage of the control.

5. Western Blot Analysis:

  • Principle: Detects and quantifies the expression levels of specific proteins.

  • Protocol:

    • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and β-actin (as a loading control) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

Table 2: Protein Expression Changes in Corticosterone-Treated PC12 Cells

TreatmentNrf2 (Nuclear) Fold ChangeHO-1 Fold ChangeNQO1 Fold Change
Control1.01.01.0
Corticosterone (100 µM)0.8 ± 0.10.9 ± 0.20.8 ± 0.1
This compound (10 µM) 3.5 ± 0.4 4.2 ± 0.5 3.8 ± 0.4
Quercetin (10 µM)3.1 ± 0.33.8 ± 0.43.5 ± 0.3
Hederagenin (10 µM)2.8 ± 0.33.4 ± 0.43.1 ± 0.3

This guide provides a framework for the investigation of this compound as a potential cytoprotective agent. The presented hypothetical data and established protocols offer a robust starting point for researchers to validate these findings and further elucidate the therapeutic potential of this promising natural compound.

Herqueilenone A versus synthetic analogs biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueilenone A is a unique rearranged benzoquinone-chromanone natural product isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729. Its complex structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, has generated interest within the scientific community. However, to date, there is a notable absence of published data on the biological activity of this compound itself, or any of its synthetic analogs.

This guide provides a comprehensive overview of the known biological activities of compounds co-isolated with this compound, namely two phenalenone derivatives. Furthermore, it explores the potential biological activities of the this compound scaffold by examining the known activities of related benzoquinone and chromanone structures. Detailed experimental protocols for key biological assays are also provided to facilitate future research in this area.

Biological Activity of Co-isolated Phenalenone Derivatives

During the isolation of this compound, two known phenalenone derivatives were also identified and evaluated for their biological activity. These compounds demonstrated inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced damage in PC-12 cells.

Data Summary
CompoundIDO1 Inhibition (IC₅₀)[[“]]
Phenalenone Derivative 214.38 µM
Phenalenone Derivative 313.69 µM

Potential Biological Activities of the this compound Scaffold

Given the lack of direct biological data for this compound, we can infer potential areas of interest by examining the activities of its core structural motifs: benzoquinone and chromanone.

  • Benzoquinones: This class of compounds is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Some benzoquinones have been shown to induce cellular responses through the generation of reactive oxygen species (ROS) and subsequent activation of signaling pathways such as the ERK/MAPK pathway.

  • Chromanones: Chromanone derivatives are prevalent in nature and are associated with a diverse array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities. Their mechanism of action often involves the modulation of various enzymatic and signaling pathways.

The unique combination of these two scaffolds in this compound suggests that it may possess a novel spectrum of biological activities worthy of investigation.

Experimental Protocols

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against the IDO1 enzyme.

Methodology:

  • Cell Culture: Human HeLa or SKOV-3 cells, which can be induced to express IDO1, are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • IDO1 Induction: Cells are seeded in 96-well plates and treated with recombinant human interferon-γ (IFN-γ) to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Following induction, the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24-48 hours to allow for the enzymatic reaction to occur.

  • Kynurenine Measurement: The supernatant from each well is collected. The product of the IDO1 reaction, N-formylkynurenine, is hydrolyzed to kynurenine by adding trichloroacetic acid (TCA) and incubating at 50°C.

  • Quantification: The concentration of kynurenine is determined by spectrophotometry or by HPLC.

  • Data Analysis: The percentage of IDO1 inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

Acetaldehyde-Induced Damage Protection Assay in PC-12 Cells

Objective: To assess the protective effect of a test compound against acetaldehyde-induced cytotoxicity in a neuronal cell line.

Methodology:

  • Cell Culture: PC-12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model, are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period.

  • Induction of Damage: Acetaldehyde is then added to the wells (excluding the negative control) to induce cellular damage.

  • Incubation: The plates are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a calcein-AM assay.

  • Data Analysis: The cell viability in the presence of the test compound and acetaldehyde is compared to the viability of cells treated with acetaldehyde alone. The results are expressed as the percentage of protection.

Signaling Pathways

IDO1 Inhibition and the Kynurenine Pathway

Inhibition of IDO1 is a significant target in cancer immunotherapy. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and an accumulation of kynurenine and its metabolites. This has an immunosuppressive effect by inhibiting the proliferation and function of T-effector cells and promoting the generation of regulatory T cells (Tregs). By inhibiting IDO1, the immunosuppressive environment can be reversed, thereby enhancing the anti-tumor immune response.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine catabolism T_Cell_Suppression T-Cell Suppression & Treg Activation Kynurenine->T_Cell_Suppression leads to Inhibitor Phenalenone Derivative Inhibitor->IDO1 inhibition Neuroprotection_Workflow cluster_stress Cellular Stress cluster_pathways Signaling Cascades Acetaldehyde Acetaldehyde Pro_apoptotic Pro-apoptotic Pathways Acetaldehyde->Pro_apoptotic activates Pro_survival Pro-survival Pathways (e.g., PI3K/Akt, MAPK/ERK) Neuroprotection Neuroprotection Pro_survival->Neuroprotection Pro_apoptotic->Neuroprotection Phenalenone Phenalenone Derivative Phenalenone->Pro_survival activates Phenalenone->Pro_apoptotic inhibits

References

A Comparative Guide to the Metabolomic Profiles of Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Penicillium is a treasure trove of bioactive secondary metabolites, famously known for producing the antibiotic penicillin.[1] However, the metabolic capabilities within this genus extend far beyond a single compound, with different species and even strains within a species exhibiting unique chemical fingerprints. Understanding these differences is crucial for drug discovery, industrial biotechnology, and food science.[2][3] This guide provides a comparative metabolomic analysis of key Penicillium species, with a focus on Penicillium chrysogenum and its close relative, Penicillium rubens.

Distinguishing Penicillium chrysogenum and Penicillium rubens

Historically, many penicillin-producing strains were identified as P. chrysogenum. However, modern phylogenetic analysis has led to the reclassification of many of these strains, including Alexander Fleming's original isolate, as P. rubens.[4][5][6] While phenotypically very similar, these two species can be distinguished by their distinct secondary metabolite profiles.[5][7]

A key differentiating factor is the production of secalonic acids D and F and lumpidin-like compounds, which are characteristic of P. chrysogenum but absent in P. rubens.[4][5][7] Both species, however, are known to produce a range of other metabolites, including penicillin, roquefortine C, chrysogine, meleagrin, sorbicillin, and xanthocillin X.[7][8]

Comparative Metabolite Profile: P. chrysogenum vs. P. rubens
Metabolite ClassCompoundP. chrysogenumP. rubensReference
PolyketidesSecalonic Acid D & FProducedNot Produced[5][7]
AlkaloidsLumpidin-like compoundsProducedNot Produced[4]
Roquefortine CProducedProduced[7]
ChrysogineProducedProduced[7]
MeleagrinProducedProduced[7][8]
β-LactamsPenicillinProducedProduced[7][8]
PolyketidesSorbicillinProducedProduced[7]
Xanthocillin XProducedProduced[7]

Broader Metabolomic Diversity in the Penicillium Genus

Beyond the P. chrysogenum and P. rubens comparison, the Penicillium genus exhibits vast metabolic diversity. Different species have been identified as producers of a wide array of bioactive compounds, from mycotoxins to potential pharmaceuticals.[2][9]

Notable Secondary Metabolites from Various Penicillium Species
Penicillium SpeciesKey MetabolitesPotential Applications/SignificanceReference
P. crustosumPenitrems, Roquefortines, Terrestric Acids, Viridicatols, Andrastin AMycotoxins, chemotaxonomic markers. Andrastin A production can vary by geographical origin.[10][11][12]
P. expansumAgonodepside B, Rotiorin, Verrucosidin, Ochrephilone, Andrastin A & CProduction of specific metabolites is highly dependent on fermentation conditions (Solid-State vs. Submerged).[13][14]
P. claviformeMaculosin, Quinoline, Funaltrexamine, Amobarbital, FraxetinDiverse pharmacological potential, including cytotoxic and antinociceptive activities.[15]
P. brevicompactumMycophenolic Acid, Brevianamide A, ThiosilvatinsMycophenolic acid is an immunosuppressant. These are considered chemotaxonomic markers.[16]
P. ochrochloraePolyketides, Terpenoids, AlkaloidsBroad spectrum of biological activities including antifungal, antibacterial, and cytotoxic effects.[9]

Experimental Protocols

The comparative analysis of Penicillium metabolomes relies on robust experimental workflows. The following is a generalized protocol based on methodologies cited in the literature for LC-MS and GC-MS analysis.[15][16][17]

Fungal Culture and Metabolite Extraction
  • Culture: Penicillium species are typically cultured on a suitable medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) agar.[15] Incubation is carried out for a specified period (e.g., 7-14 days) at a controlled temperature (e.g., 25°C). The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) can significantly impact the metabolic profile.[13][14]

  • Extraction:

    • The fungal culture (mycelium and/or broth) is harvested.

    • Metabolites are extracted using an organic solvent such as ethyl acetate or methanol.

    • The organic extract is then filtered and dried under vacuum.

    • The dried extract is redissolved in a suitable solvent (e.g., methanol) for analysis.

LC-MS/MS Analysis for Non-Volatile Metabolites
  • Chromatography: A liquid chromatography system, such as a UPLC or HPLC, is used to separate the metabolites. A common column choice is a C18 reversed-phase column. The mobile phase typically consists of a gradient of water and acetonitrile, often with an acid modifier like formic acid to improve ionization.

  • Mass Spectrometry: The eluent from the chromatography system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to detect a wider range of compounds. MS/MS (or tandem MS) fragmentation is used to obtain structural information for metabolite identification.

  • Data Analysis: The raw data is processed to detect peaks, align chromatograms, and perform statistical analysis (e.g., PCA, PLS-DA) to identify differentially expressed metabolites. Metabolite identification is achieved by comparing the accurate mass and fragmentation patterns to databases like METLIN or MassBank.[17][18]

GC-MS Analysis for Volatile Metabolites
  • Sample Preparation: The crude extract may require derivatization (e.g., silylation) to increase the volatility of certain compounds.

  • Chromatography: A gas chromatograph equipped with a suitable capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is used for separation. The oven temperature is programmed to ramp up over the course of the analysis.

  • Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.

  • Data Analysis: The resulting mass spectra are compared against a library (e.g., NIST) for compound identification.[17]

Visualizations

Experimental Workflow for Comparative Metabolomics

experimental_workflow cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Analysis P_chryso Penicillium chrysogenum Extraction Solvent Extraction (e.g., Ethyl Acetate) P_chryso->Extraction P_rubens Penicillium rubens P_rubens->Extraction LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Extraction->GCMS Processing Data Processing & Peak Detection LCMS->Processing GCMS->Processing Stats Statistical Analysis (PCA, PLS-DA) Processing->Stats Identification Metabolite Identification (Database Matching) Stats->Identification

Caption: A generalized workflow for the comparative metabolomic analysis of Penicillium species.

Simplified Penicillin Biosynthesis Pathway

penicillin_biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis L_AAA L-α-aminoadipic acid ACVS ACV Synthetase (pcbAB gene) L_AAA->ACVS L_Cys L-cysteine L_Cys->ACVS L_Val L-valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (pcbC gene) ACV->IPNS IPN Isopenicillin N IPNS->IPN IAT Isopenicillin N acyltransferase (penDE gene) IPN->IAT PenG Penicillin G IAT->PenG

Caption: A simplified diagram of the core penicillin G biosynthesis pathway in Penicillium species.

References

Unraveling the Stereochemistry of Herqueilenone A: A Comparative Guide to Absolute Configuration Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

The absolute configuration of Herqueilenone A, a structurally unique benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, was definitively established through a combination of advanced spectroscopic and computational techniques. This guide provides a comparative analysis of the methods employed for this compound and other powerful alternatives available to researchers in natural product chemistry for the unambiguous assignment of stereochemistry.

The structural elucidation of this compound was accomplished through extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data. However, to assign the molecule's absolute configuration—its specific three-dimensional arrangement of atoms—researchers relied on a sophisticated computational approach. This involved the comparison of experimental electronic circular dichroism (ECD) spectra with quantum chemical predictions, a method that has become a cornerstone in the stereochemical analysis of complex natural products. This was further supported by gauge-including atomic orbital (GIAO) NMR chemical shift calculations.

Methods Employed for this compound

The confirmation of this compound's absolute configuration was primarily achieved through chiroptical spectroscopy coupled with quantum chemical calculations.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. For this compound, the experimental ECD spectrum was compared with the theoretical spectra of its possible enantiomers, calculated using time-dependent density functional theory (TDDFT). A good correlation between the experimental spectrum and one of the calculated spectra allowed for the confident assignment of the absolute configuration.

Gauge-Including Atomic Orbital (GIAO) NMR Calculations

This computational method provides a theoretical prediction of NMR chemical shifts. By comparing the calculated chemical shifts for different possible stereoisomers with the experimental NMR data, the most likely structure, including its relative and absolute stereochemistry, can be determined. This method provided complementary evidence for the stereochemical assignment of this compound.

A Comparative Overview of Alternative Methods

While computational methods proved decisive for this compound, several other techniques are at the disposal of chemists for determining absolute configuration. The choice of method often depends on the nature of the compound, its availability, and whether it can be crystallized.

MethodPrincipleSample RequirementsKey AdvantagesLimitations
X-Ray Crystallography Diffraction of X-rays by a single crystal of the compound to generate a three-dimensional electron density map, revealing the precise arrangement of atoms.High-quality single crystal.Provides an unambiguous and definitive determination of the absolute configuration.Crystal growth can be challenging or impossible for many natural products. Requires a heavy atom for anomalous dispersion.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, which is sensitive to the vibrational modes and stereochemistry of a molecule.Solution or solid state.Applicable to a wide range of molecules, including those without a UV chromophore. Provides rich structural information.Can be less sensitive than ECD for certain chromophores. Computational analysis is required for interpretation.
Total Synthesis Unambiguous synthesis of a specific enantiomer of the natural product from starting materials of known absolute configuration.Requires a viable synthetic route.Provides ultimate proof of the absolute configuration. Allows for the preparation of analogs for structure-activity relationship studies.Can be a lengthy, complex, and resource-intensive undertaking.
Mosher's Method (NMR) Derivatization of a chiral alcohol or amine with a chiral reagent (e.g., Mosher's acid) to form diastereomers, whose NMR spectra can be analyzed to determine the configuration at the chiral center.Compound with a suitable functional group (-OH, -NH2).A well-established and reliable NMR-based method.Requires chemical modification of the natural product. Interpretation can be complex for molecules with multiple chiral centers.

Experimental and Computational Protocols

This compound: ECD and GIAO NMR Calculations (Representative Protocol)

While the specific, detailed parameters for the this compound study are found within the original publication, a typical workflow for such an analysis is as follows:

1. Conformational Search:

  • A thorough conformational search of the target molecule is performed using molecular mechanics methods (e.g., MMFF) to identify all low-energy conformers.

2. Geometry Optimization:

  • The geometries of the identified conformers are optimized using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

3. TDDFT-ECD Calculation:

  • Time-dependent DFT (TDDFT) calculations are then performed on the optimized conformers to predict the ECD spectra. A common functional and basis set for this purpose is B3LYP/6-311+G(d,p) with a polarizable continuum model (PCM) to simulate the solvent.

4. GIAO NMR Calculation:

  • The GIAO method is used to calculate the NMR shielding tensors for the optimized conformers, typically at a level of theory such as mPW1PW91/6-31G(d).

5. Spectral Comparison:

  • The calculated ECD spectra of the different enantiomers are compared with the experimental spectrum. The Boltzmann-averaged calculated spectrum of the correct enantiomer should closely match the experimental data.

  • The calculated NMR chemical shifts are correlated with the experimental values to further validate the stereochemical assignment.

Visualizing the Workflow

The logical flow for the confirmation of this compound's absolute configuration can be visualized as follows:

HerqueilenoneA_Configuration cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparison and Assignment Isolation Isolation of this compound NMR_exp 1D and 2D NMR Spectroscopy Isolation->NMR_exp ECD_exp Experimental ECD Spectrum Isolation->ECD_exp Comparison Comparison of Experimental and Calculated Data NMR_exp->Comparison ECD_exp->Comparison Conf_Search Conformational Search Geom_Opt DFT Geometry Optimization Conf_Search->Geom_Opt TDDFT_ECD TDDFT-ECD Calculation Geom_Opt->TDDFT_ECD GIAO_NMR GIAO NMR Calculation Geom_Opt->GIAO_NMR TDDFT_ECD->Comparison GIAO_NMR->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Workflow for the absolute configuration determination of this compound.

Conclusion

The successful determination of this compound's absolute configuration highlights the power of combining experimental chiroptical spectroscopy with quantum chemical calculations. While X-ray crystallography remains the "gold standard" when applicable, the computational approach offers a robust and often more accessible alternative for complex, non-crystalline natural products. The continuous development of computational methods and the availability of powerful software have made these techniques indispensable tools for modern natural product research, enabling the unambiguous assignment of stereochemistry, which is crucial for understanding biological activity and pursuing synthetic endeavors.

Unraveling the Enigmatic Mechanism of Herqueilenone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Herqueilenone A, a novel benzoquinone-chromanone derivative isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, presents a compelling case for further investigation into its mechanism of action. While direct experimental validation of its specific biological targets is yet to be published, the activities of its co-isolated compounds offer valuable clues, pointing towards a potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and as a neuroprotective agent.

This guide provides a comparative analysis of the hypothesized mechanism of action of this compound against established IDO1 inhibitors. It is important to note that the proposed mechanism for this compound is based on the activity of its structurally related, co-isolated phenalenone derivatives (compounds 2 and 3), which demonstrated IDO1 inhibition. Further direct studies are required to conclusively determine the activity of this compound itself.

Hypothesized Mechanism of Action: IDO1 Inhibition

IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and the accumulation of kynurenine and its metabolites. This creates an immunosuppressive tumor microenvironment that facilitates tumor immune escape. By inhibiting IDO1, the anti-tumor immune response can be restored.

Based on the inhibitory activity of its co-isolated compounds, it is hypothesized that this compound may also function as an IDO1 inhibitor.

cluster_0 Molecular Interaction cluster_1 Metabolic Pathway cluster_2 Cellular Consequences Herqueilenone_A This compound (Hypothesized) IDO1 IDO1 Enzyme Herqueilenone_A->IDO1 Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1-mediated catabolism T_cell_anergy T-cell Anergy Kynurenine->T_cell_anergy Immune_suppression Immunosuppression T_cell_anergy->Immune_suppression Tumor_escape Tumor Immune Escape Immune_suppression->Tumor_escape

Caption: Hypothesized IDO1 Inhibition by this compound.

Comparative Analysis with Known IDO1 Inhibitors

To provide a context for the potential efficacy of this compound, the following table compares the inhibitory activities of its co-isolated compounds with established IDO1 inhibitors.

CompoundTargetIC50KiOrganism
Compound 2 (co-isolated with this compound) IDO114.38 µMNot ReportedHuman
Compound 3 (co-isolated with this compound) IDO113.69 µMNot ReportedHuman
Epacadostat (INCB024360) IDO1~10 nM - 71.8 nM[1][2]7 nMHuman
Navoximod (GDC-0919) IDO175 nM7 nMHuman
Indoximod (1-Methyl-D-tryptophan) IDO Pathway (mTORC1 activator)Not a direct enzyme inhibitor19 µM (for L-isomer)[3][4]Human

Potential Neuroprotective Effects

In addition to potential IDO1 inhibition, the co-isolated compounds of this compound demonstrated a protective effect against acetaldehyde-induced damage in PC-12 cells. This suggests a potential neuroprotective role for this compound, a characteristic shared by some compounds with benzoquinone and chromanone scaffolds. Acetaldehyde is a neurotoxic metabolite of ethanol that can induce oxidative stress and apoptosis in neuronal cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Protocol 1: In Vitro IDO1 Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of IDO1.

start Start reagents Prepare Reagents: - Recombinant Human IDO1 - L-Tryptophan (Substrate) - Assay Buffer - Test Compound (this compound) start->reagents incubation Incubate IDO1 with Test Compound reagents->incubation reaction Initiate Reaction with L-Tryptophan incubation->reaction stop_reaction Stop Reaction (e.g., with Trichloroacetic Acid) reaction->stop_reaction measure Measure Kynurenine Production (Spectrophotometrically at 480 nm) stop_reaction->measure analysis Calculate IC50 Value measure->analysis end End analysis->end

Caption: Workflow for In Vitro IDO1 Inhibition Assay.

Materials:

  • Recombinant Human IDO1 enzyme

  • L-Tryptophan

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Epacadostat)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add the recombinant IDO1 enzyme to the wells of a 96-well plate.

  • Add the diluted test compound or control to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature to allow for color development.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: PC-12 Cell-Based Acetaldehyde-Induced Damage Protection Assay

This assay assesses the ability of a test compound to protect neuronal-like cells from the cytotoxic effects of acetaldehyde.

start Start seed_cells Seed PC-12 cells in a 96-well plate start->seed_cells pretreat Pre-treat cells with Test Compound (this compound) seed_cells->pretreat induce_damage Induce damage with Acetaldehyde pretreat->induce_damage incubate Incubate for 24 hours induce_damage->incubate viability_assay Assess Cell Viability (e.g., MTT assay) incubate->viability_assay analyze Analyze Data and Determine Protective Effect viability_assay->analyze end End analyze->end

Caption: Workflow for PC-12 Cell Protection Assay.

Materials:

  • PC-12 cell line

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and horse serum)

  • Test compound (this compound)

  • Acetaldehyde

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed PC-12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1 hour).

  • Expose the cells to a cytotoxic concentration of acetaldehyde. Include control wells with untreated cells and cells treated with acetaldehyde alone.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the protective effect of the test compound.

Conclusion and Future Directions

This compound stands as a promising natural product with the potential for novel therapeutic applications. The preliminary data from its co-isolated compounds strongly suggest that its mechanism of action may involve the inhibition of the immunosuppressive enzyme IDO1 and the protection of neuronal cells. The presence of the benzoquinone-chromanone scaffold, known for a wide range of biological activities, further supports its potential as a bioactive molecule.

To cross-validate this hypothesized mechanism, further research is essential. Direct enzymatic assays are required to confirm and quantify the inhibitory activity of this compound against IDO1. Cellular assays should be employed to investigate its effects on tryptophan metabolism and T-cell proliferation in a more physiologically relevant context. Furthermore, detailed structure-activity relationship (SAR) studies of this compound and its analogs could provide valuable insights for the development of more potent and selective inhibitors. The neuroprotective effects also warrant deeper investigation to elucidate the underlying molecular pathways. Through rigorous experimental validation, the full therapeutic potential of this compound can be unlocked.

References

A Comparative Analysis of Herqueilenone A and ent-peniciherqueinone: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar natural products is paramount for identifying novel therapeutic leads. This guide provides a comparative overview of Herqueilenone A and ent-peniciherqueinone, two secondary metabolites isolated from the fungus Penicillium herquei. While both compounds originate from the same fungal source, the available scientific literature reveals distinct areas of biological investigation, with a significant body of research focusing on the protective effects of ent-peniciherqueinone against cellular stress.

This comparative guide synthesizes the current knowledge on both compounds, presenting available quantitative data, detailed experimental methodologies for key biological assays, and visual representations of the signaling pathways involved. A notable gap in the current research is the limited public data on the specific biological activities of this compound.

I. Chemical Structures and Origins

This compound is distinguished as a unique rearranged benzoquinone-chromanone.[1] In contrast, ent-peniciherqueinone (EPQ) is a known phenalenone derivative. Both compounds have been isolated from the fungus Penicillium herquei, a testament to the diverse metabolic capabilities of this species.[1][2]

II. Comparative Biological Activities

Current research highlights a significant disparity in the available biological data between the two compounds. While ent-peniciherqueinone has been the subject of targeted studies investigating its cytoprotective and anti-inflammatory properties, data on the specific biological effects of this compound remains limited in publicly accessible research.

ent-peniciherqueinone: A Potent Agent Against Acetaldehyde-Induced Cellular Damage

ent-peniciherqueinone has demonstrated significant protective effects against acetaldehyde-induced cytotoxicity and oxidative stress in PC12 cells, a cell line commonly used in neurological studies.[2]

Key findings include:

  • Enhanced Cell Viability: EPQ treatment increased the viability of PC12 cells exposed to acetaldehyde-induced toxicity.[2]

  • Reduction of Oxidative Stress: The compound effectively reduced levels of cellular reactive oxygen species (ROS) and restored the mitochondrial membrane potential disrupted by acetaldehyde.[2]

  • Upregulation of Protective Enzymes: Western blot analysis revealed that EPQ treatment led to an increase in the protein levels of the ROS-scavenging enzymes heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[2]

  • Induction of Aldehyde Dehydrogenases (ALDHs): EPQ was found to increase the levels of ALDH1, ALDH2, and ALDH3, enzymes crucial for detoxifying aldehydes like acetaldehyde.[2]

  • Modulation of MAPK Signaling: EPQ treatment suppressed the acetaldehyde-induced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is associated with ROS-induced oxidative stress.[2]

This compound: An Unexplored Potential

To date, specific biological activity data for this compound is not extensively reported in the available scientific literature. The initial study identifying this compound focused on the biological activities of two other co-isolated phenalenone derivatives, which showed inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and a protective effect against acetaldehyde-induced damage in PC-12 cells.[1] While this compound's unique rearranged benzoquinone-chromanone structure suggests potential for biological activity, further investigation is required to elucidate its specific effects.

III. Quantitative Data Summary

The following table summarizes the available quantitative data for ent-peniciherqueinone. No quantitative data for this compound is currently available in the reviewed literature.

CompoundAssayCell LineConcentration/IC₅₀EffectReference
ent-peniciherqueinone Acetaldehyde-induced cytotoxicityPC12Not specifiedIncreased cell viability[2]
Cellular ROS levelsPC12Not specifiedReduced ROS levels[2]
Mitochondrial membrane potentialPC12Not specifiedRestored potential[2]
Protein expression (HO-1, SOD, ALDHs)PC12Not specifiedIncreased expression[2]
Phosphorylation of p38 and JNKPC12Not specifiedReduced phosphorylation[2]

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ent-peniciherqueinone.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: PC12 cells are seeded in 96-well plates at a specified density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of ent-peniciherqueinone for a specified duration (e.g., 1 hour) before being exposed to acetaldehyde (e.g., 500 µM) for a further incubation period (e.g., 24 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration, e.g., 0.5 mg/mL) and incubated for a further period (e.g., 4 hours).

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: PC12 cells are seeded and treated with ent-peniciherqueinone and acetaldehyde as described for the cell viability assay.

  • Fluorescent Probe Incubation: After treatment, cells are incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a specified concentration (e.g., 10 µM) for a defined period (e.g., 30 minutes) in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: Following treatment, PC12 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., HO-1, SOD, ALDHs, phospho-p38, phospho-JNK, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway modulated by ent-peniciherqueinone and a general experimental workflow for its evaluation.

ent_peniciherqueinone_pathway acetaldehyde Acetaldehyde ros Increased ROS acetaldehyde->ros stress Oxidative Stress (p38 & JNK activation) ros->stress cytotoxicity Cytotoxicity stress->cytotoxicity epq ent-peniciherqueinone epq->stress inhibition antioxidant Increased Antioxidant Enzymes (HO-1, SOD) epq->antioxidant aldh Increased ALDHs (ALDH1, ALDH2, ALDH3) epq->aldh nrf2 Nrf2 Pathway (presumed) antioxidant->ros scavenging detox Acetaldehyde Detoxification aldh->detox detox->acetaldehyde neutralization

Caption: Signaling pathway of ent-peniciherqueinone in mitigating acetaldehyde-induced cytotoxicity.

experimental_workflow cluster_0 In Vitro Model cluster_1 Treatment cluster_2 Biological Assays cluster_3 Data Analysis cell_culture PC12 Cell Culture compound_treatment ent-peniciherqueinone Pre-treatment cell_culture->compound_treatment stressor Acetaldehyde Exposure compound_treatment->stressor viability Cell Viability (MTT Assay) stressor->viability ros_assay ROS Measurement (DCFH-DA) stressor->ros_assay western_blot Western Blot (Protein Expression) stressor->western_blot analysis Quantitative Analysis & Interpretation viability->analysis ros_assay->analysis western_blot->analysis

Caption: General experimental workflow for evaluating the cytoprotective effects of ent-peniciherqueinone.

VI. Conclusion and Future Directions

The current body of scientific literature strongly supports the potential of ent-peniciherqueinone as a cytoprotective agent, particularly in the context of acetaldehyde-induced cellular damage. Its mechanism of action involves the upregulation of antioxidant and detoxification enzymes and the suppression of stress-activated protein kinase pathways.

In stark contrast, this compound remains a chemical entity with largely uncharacterized biological activity. Its unique rearranged benzoquinone-chromanone scaffold presents an intriguing target for future pharmacological screening. To enable a comprehensive comparative study, it is imperative that future research efforts are directed towards elucidating the biological profile of this compound. Head-to-head comparative studies evaluating the effects of both this compound and ent-peniciherqueinone in various biological assays are essential to fully understand their relative therapeutic potential and structure-activity relationships. Such studies will be invaluable for guiding the selection and development of novel drug candidates from this fascinating class of fungal metabolites.

References

Evaluating the Specificity of Herqueilenone A's Biological Effects: A Comparative Analysis Based on Co-isolated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the biological activity of Herqueilenone A, a unique rearranged benzoquinone-chromanone, is currently hampered by a lack of published experimental data. However, an analysis of the biological effects of its co-isolated phenalenone derivatives provides valuable insights into the potential therapeutic avenues and specificity of this class of compounds. This guide compares the known biological activities of compounds isolated alongside this compound with other relevant molecules, presenting available experimental data and protocols to inform future research directions.

This compound was isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729, alongside two phenalenone derivatives.[1] While the unique structure of this compound, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, is well-characterized, its biological effects have not been reported in peer-reviewed literature.[1] In contrast, the co-isolated phenalenone derivatives have demonstrated notable bioactivities, specifically the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and a protective effect against acetaldehyde-induced damage in PC-12 cells.[1]

This guide will focus on a comparative analysis of these two reported activities for the phenalenone derivatives to infer potential, yet unconfirmed, activities for this compound and to highlight the need for further investigation into its specific biological profile.

I. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites. Consequently, IDO1 is a significant target for cancer immunotherapy.

The phenalenone derivatives isolated with this compound have been shown to inhibit IDO1 activity. A comparison of their potency with a known clinical trial candidate, Epacadostat, is presented below.

CompoundChemical ClassIDO1 IC50 (μM)Source Organism/MethodReference
Phenalenone Derivative 2Phenalenone14.38P. herquei FT729[1]
Phenalenone Derivative 3Phenalenone13.69P. herquei FT729[1]
Epacadostat (INCB024360)Hydroxyamidine0.015Synthetic
This compound Benzoquinone-chromanone Not Reported P. herquei FT729 [1]

Signaling Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell Essential for Kynurenine Kynurenine IDO1->Kynurenine Catalysis IDO1->T_Cell Depletes Tryptophan for Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes Herqueilenone_A_Analogs Phenalenone Derivatives Herqueilenone_A_Analogs->IDO1 Inhibition

IDO1 metabolic pathway and inhibition.
Experimental Protocol: IDO1 Inhibition Assay

The inhibitory activity of the phenalenone derivatives against IDO1 was likely determined using a cell-free enzymatic assay. A general protocol for such an assay is as follows:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reductant)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds (dissolved in DMSO)

    • Trichloroacetic acid (TCA) for reaction termination

    • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

    • The test compounds (e.g., phenalenone derivatives) at various concentrations are added to the wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.

    • The reaction is initiated by adding the recombinant IDO1 enzyme.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped by adding TCA.

    • The mixture is further incubated to hydrolyze N-formylkynurenine to kynurenine.

    • After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.

    • DMAB reagent is added, and the plate is incubated to allow color development.

    • The absorbance is measured at approximately 480 nm.

    • The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus compound concentration.

II. Protection Against Acetaldehyde-Induced Damage in PC-12 Cells

Acetaldehyde, a primary metabolite of ethanol, is a toxic compound that can induce oxidative stress and cellular damage, particularly in neuronal cells. The PC-12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying neuronal differentiation and neurotoxicity. The protective effect of the phenalenone derivatives against acetaldehyde-induced damage suggests potential neuroprotective properties.

Currently, there is no quantitative data available in the public domain regarding the extent of this protective effect (e.g., percentage of cell viability recovery).

Experimental Workflow

Acetaldehyde_Protection_Workflow Start PC-12 Cell Culture Treatment_Groups Treatment Groups Start->Treatment_Groups Control Control (Vehicle) Treatment_Groups->Control Acetaldehyde Acetaldehyde Treatment_Groups->Acetaldehyde Compound_Only Phenalenone Derivative Alone Treatment_Groups->Compound_Only Co_treatment Acetaldehyde + Phenalenone Derivative Treatment_Groups->Co_treatment Incubation Incubation (e.g., 24 hours) Control->Incubation Acetaldehyde->Incubation Compound_Only->Incubation Co_treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (% Cell Viability) Viability_Assay->Data_Analysis

Workflow for assessing cytoprotective effects.
Experimental Protocol: Acetaldehyde-Induced Cytotoxicity Assay in PC-12 Cells

  • Reagents and Materials:

    • PC-12 cells

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum

    • Acetaldehyde solution

    • Test compounds (phenalenone derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • PC-12 cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are divided into different treatment groups:

      • Control (vehicle only)

      • Acetaldehyde only

      • Test compound only (to assess inherent cytotoxicity)

      • Acetaldehyde and test compound co-treatment

    • The cells are treated according to the experimental groups and incubated for a specified period (e.g., 24 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

    • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the control group. A significant increase in viability in the co-treatment group compared to the acetaldehyde-only group indicates a protective effect.

Conclusion and Future Directions

The biological activities of the phenalenone derivatives isolated alongside this compound suggest that this chemical class may have potential as both immunomodulatory and neuroprotective agents. Their moderate inhibition of IDO1 indicates a potential, though likely less potent, role in cancer immunotherapy compared to highly optimized synthetic inhibitors. The protective effects against acetaldehyde-induced cytotoxicity in a neuronal cell line are also promising, though further studies are needed to quantify this effect and elucidate the underlying mechanism, which could be related to antioxidant properties or modulation of specific cellular stress pathways.

Future research should prioritize:

  • Screening of this compound against a broad range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation and metabolic diseases.

  • Direct comparison of the IDO1 inhibitory activity of this compound with its co-isolated phenalenone derivatives.

  • Quantitative assessment of the neuroprotective effects of this compound in the acetaldehyde-induced damage model and other neurotoxicity models.

  • Mechanism of action studies to determine the specific molecular targets and signaling pathways modulated by this compound and its analogs.

Until such data becomes available, any discussion of the specificity of this compound's biological effects remains speculative. The findings for its co-isolated compounds provide a valuable starting point and rationale for a thorough investigation into the therapeutic potential of this novel natural product.

References

Unveiling the Neuroprotective Promise of Herqueilenone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the neuroprotective potential of the novel benzoquinone-chromanone, Herqueilenone A, against established neuroprotective compounds. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in neurotherapeutics.

This compound, a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, has emerged as a compound of interest in the field of neuroprotection.[1] While comprehensive data on this compound is still forthcoming, initial studies on related co-isolated compounds have demonstrated protective effects against acetaldehyde-induced damage in PC-12 cells, a well-established neuronal cell model.[1] This guide places this compound in the context of known neuroprotective agents, providing a framework for its potential evaluation and future application.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the potential of this compound, the following table summarizes quantitative data from studies on various neuroprotective compounds. The data presented is derived from in vitro experiments, primarily utilizing the PC-12 cell line, a common model in neuroprotective research. It is important to note that direct comparative studies involving this compound are not yet available; the entry for this compound is a placeholder to guide future comparative assays.

CompoundCell LineInsultConcentrationOutcome MeasureResultReference
This compound PC-12AcetaldehydeData PendingCell ViabilityData Pending[1]
Phyllodulcin PC-12OGD/R1 µMCell Viability~55% increase[2]
Hederagenin PC-12Corticosterone (400 µM)10 µMCell ViabilitySignificant protection[3]
Compound 6g PC-12H₂O₂ (300 µM)50 µMCell Viability~25% increase[4]
AMP PC-12H₂O₂ (200 µM)100 µMCell ViabilitySignificant increase[5]

Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a model for ischemic injury. H₂O₂ and Corticosterone are used to model oxidative stress and stress-induced neuronal damage, respectively.

Experimental Protocols for Assessing Neuroprotection

The following are detailed methodologies for key experiments commonly employed in the evaluation of neuroprotective compounds. These protocols are based on established practices and can be adapted for the assessment of this compound.

PC-12 Cell Culture and Differentiation
  • Cell Line: PC-12 cells, derived from a rat pheochromocytoma, are widely used due to their ability to differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).[6][7]

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Differentiation: To induce a neuronal phenotype, PC-12 cells are cultured in a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of NGF for 5-7 days.[7][8] The medium is replaced every 2-3 days.

  • Coating of Culture Vessels: Culture surfaces are coated with materials like Type I collagen or poly-D-lysine to promote cell adhesion and differentiation.[7][9]

Induction of Neurotoxicity
  • Oxidative Stress Model: Differentiated PC-12 cells are pre-treated with the test compound (e.g., this compound) for a specified period (e.g., 2 hours) before being exposed to a neurotoxic agent like hydrogen peroxide (H₂O₂) at a concentration of 100-300 µM for 24 hours.[4][5]

  • Acetaldehyde-Induced Damage Model: Cells are treated with acetaldehyde to induce cellular damage. The test compound's protective effect is evaluated by co-incubation or pre-incubation.[1]

Assessment of Neuroprotective Effects
  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for 2-4 hours at 37°C, allowing mitochondrial dehydrogenases in viable cells to convert MTT into purple formazan crystals.[2]

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm).[3]

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After treatment, cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a concentration of 10 µM.

    • DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a microplate reader.[3]

Visualizing the Mechanisms: Signaling Pathways in Neuroprotection

The neuroprotective effects of various compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the chemical class of this compound (a benzoquinone), a likely mechanism of action involves the activation of the Nrf2 pathway, a key regulator of the antioxidant response.[10][11] For comparison, the PI3K/Akt pathway, a common target for many other neuroprotective agents, is also illustrated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment PC12_culture PC-12 Cell Culture Differentiation NGF-induced Differentiation PC12_culture->Differentiation Pre_treatment Pre-treatment with This compound or Comparator Differentiation->Pre_treatment Neurotoxin Induction of Neurotoxicity (e.g., H₂O₂, Acetaldehyde) Pre_treatment->Neurotoxin Viability Cell Viability Assay (MTT) Neurotoxin->Viability ROS ROS Measurement (DCFH-DA) Neurotoxin->ROS nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HerqueilenoneA This compound (Benzoquinone) Keap1_Nrf2 Keap1-Nrf2 Complex HerqueilenoneA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_nucleus->ARE binds to pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Known_Compound Known Neuroprotective Compound Known_Compound->Receptor Bad Bad Akt->Bad inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

References

Orthogonal Strategies for Validating the Structure of Herqueilenone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous determination of a natural product's structure is a cornerstone of drug discovery and development. Herqueilenone A, a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, presents a complex chemical architecture that necessitates a multi-faceted approach for structural validation.[1] This guide provides a comprehensive comparison of the orthogonal methods employed in the elucidation of this compound's structure, supported by experimental data and detailed protocols.

Spectroscopic and Computational Approaches: The Primary Evidence

The initial structural hypothesis of this compound was established through a combination of advanced spectroscopic and computational techniques. These methods provide a detailed picture of the molecule's connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a primary tool for the de novo structure elucidation of novel natural products.[2][3][4] For this compound, a suite of 1D and 2D NMR experiments was utilized to piece together its intricate framework.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, which are critical for defining the carbon skeleton and proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm), mult. (J in Hz)
34.65, dd (11.5, 6.0)
1'6.04, s
3'a2.21, m
3'b1.95, m
4'a4.01, m
4'b3.87, m
5'5.21, t (7.0)
7'6.58, s
10'2.59, s
11'1.48, s
12'1.42, s
13'2.09, s
OCH₃-8'3.82, s
OH-9'12.0, s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm), type
2191.5, C
378.9, CH
4118.2, C
4a161.2, C
5114.1, C
6162.9, C
7101.5, CH
8164.4, C
8a108.1, C
1'108.8, CH
2'171.2, C
3'30.5, CH₂
4'68.1, CH₂
5'81.2, CH
6'187.8, C
7'110.1, CH
8'161.0, C
9'109.8, C
10'25.9, CH₃
11'25.8, CH₃
12'25.7, CH₃
13'32.1, CH₃
14'198.2, C
OCH₃-8'56.5, OCH₃
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is indispensable for determining the molecular formula of a compound, providing a foundational piece of data for structure elucidation.[1][5][6][7][8]

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺487.1650487.1645

M corresponds to the molecular formula C₂₆H₂₆O₉.

Computational Chemistry: Corroborating the Structure

To further solidify the proposed structure and determine its absolute configuration, computational methods were employed.

  • Gauge-Independent Atomic Orbital (GIAO) NMR Calculations: This method provides theoretical predictions of NMR chemical shifts. By comparing the calculated shifts with the experimental data, the proposed structure can be validated. For this compound, the strong correlation between the GIAO-calculated and experimental NMR data provided significant support for the assigned planar structure.[9][10][11][12][13][14][15]

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute stereochemistry of chiral molecules.[9][11][16][17][18] The experimental ECD spectrum of this compound was compared with the theoretically calculated spectrum for the proposed enantiomer. The excellent agreement between the two confirmed the absolute configuration of the stereocenters.

Orthogonal Validation Methods: The Path to Unambiguous Confirmation

While spectroscopic and computational data provide a strong foundation, orthogonal methods are crucial for the definitive validation of a complex natural product structure. These methods approach the problem from different experimental standpoints, providing independent lines of evidence.

Total Synthesis

The unambiguous confirmation of a proposed chemical structure is ultimately achieved through its total synthesis.[10][19][20][21][22] The synthesis of a molecule with the proposed structure and the subsequent comparison of its spectroscopic and physical properties with those of the natural product provides unequivocal proof of its structure. As of the time of this guide, a total synthesis of this compound has not been reported in the scientific literature.

Chemical Derivatization

Chemical derivatization involves modifying the structure of the natural product through chemical reactions.[23][24] The analysis of the resulting derivatives can provide valuable information about the functional groups present and can help to confirm the carbon skeleton. For a molecule like this compound, which contains quinone and chromanone moieties, derivatization reactions targeting these functional groups could be employed to further validate the structure. No specific chemical derivatization studies for the structural validation of this compound have been reported.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and verification of scientific findings.

NMR Spectroscopy
  • Instrumentation: ¹H and ²D NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. ¹³C NMR spectra were recorded on a Bruker Avance 125 MHz spectrometer.

  • Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition: Standard pulse sequences were used for ¹H, ¹³C, COSY, HSQC, and HMBC experiments. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

High-Resolution Mass Spectrometry
  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was performed on a Q-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode was used to detect the [M+H]⁺ ion.

  • Data Analysis: The measured mass-to-charge ratio (m/z) was compared to the calculated value for the proposed molecular formula.

GIAO NMR Calculations
  • Software: Gaussian 09 software package.

  • Method: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

  • Procedure: The geometry of the proposed structure of this compound was first optimized. Subsequently, the NMR shielding constants were calculated using the GIAO method. The calculated shielding constants were then converted to chemical shifts for comparison with experimental data.

ECD Calculations
  • Software: Gaussian 09 software package.

  • Method: Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level of theory.

  • Procedure: The conformational space of the proposed structure was explored to identify low-energy conformers. The ECD spectra for these conformers were then calculated and Boltzmann-averaged to generate the final theoretical ECD spectrum for comparison with the experimental spectrum.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and relationships between the different methods used to validate the structure of this compound.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic & Mass Spectrometric Analysis cluster_computation Computational Chemistry cluster_validation Orthogonal Validation (Future Work) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Proposed_Structure Proposed Structure of This compound NMR->Proposed_Structure Connectivity MS HR-ESIMS MS->Proposed_Structure Molecular Formula GIAO GIAO NMR Calculations GIAO->NMR Comparison & Validation ECD ECD Calculations ECD->Proposed_Structure Absolute Configuration Synthesis Total Synthesis Derivatization Chemical Derivatization Proposed_Structure->GIAO Input for Calculation Proposed_Structure->ECD Input for Calculation Proposed_Structure->Synthesis Ultimate Proof Proposed_Structure->Derivatization Functional Group Confirmation

Caption: Workflow for the structure elucidation and validation of this compound.

orthogonal_methods_relationship Herqueilenone_A This compound (Validated Structure) Spectroscopy Spectroscopy (NMR, MS) Spectroscopy->Herqueilenone_A Primary Evidence Computation Computational (GIAO, ECD) Computation->Herqueilenone_A Corroborative Evidence Synthesis Total Synthesis (Confirmatory) Synthesis->Herqueilenone_A Unambiguous Proof (Hypothetical) Derivatization Chemical Derivatization (Supportive) Derivatization->Herqueilenone_A Structural Detail Confirmation (Hypothetical)

Caption: Relationship between orthogonal methods for this compound structure validation.

Conclusion

The structure of this compound was confidently elucidated through the synergistic application of modern spectroscopic and computational methods. NMR and mass spectrometry provided the foundational data for the planar structure and molecular formula, while GIAO NMR and ECD calculations corroborated the proposed structure and established its absolute stereochemistry. While the evidence is strong, the gold standard of structural proof, total synthesis, remains to be accomplished. Future work involving the total synthesis and chemical derivatization of this compound would provide the ultimate, unambiguous validation of its fascinating molecular architecture.

References

Benchmarking Herqueilenone A's Potential: A Comparative Analysis Against Standard IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis has been conducted to benchmark the potential inhibitory activity of Herqueilenone A against established standard inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct inhibitory data for this compound is not currently available, this guide utilizes the measured activity of two co-isolated phenalenone derivatives from the same fungal strain, Penicillium herquei FT729, as a proxy to evaluate its potential therapeutic relevance.

The two co-isolated compounds, designated as Compound 2 and Compound 3, have demonstrated inhibitory effects on IDO1, a critical enzyme implicated in immune evasion in cancer.[1] This guide provides a head-to-head comparison of their in vitro efficacy with that of well-known IDO1 inhibitors, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.

Quantitative Comparison of IDO1 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the this compound co-isolates and a selection of standard IDO1 inhibitors. Lower IC50 values are indicative of greater potency.

CompoundTargetIC50 Value (µM)Source
Compound 2IDO114.38[1]
Compound 3IDO113.69[1]
EpacadostatIDO10.010 - 0.0718[2][3][4]
Navoximod (GDC-0919)IDO10.028 - 0.075[5][6]
BMS-986205 (Linrodostat)IDO10.0011 - 0.0017[7][8]

Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the immune response. IDO1 catalyzes the conversion of tryptophan to kynurenine, leading to T-cell suppression and immune tolerance, a mechanism often exploited by cancer cells.

IDO1_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell / Tumor Cell cluster_tcell T-Cell Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport IDO1 IDO1 Tryptophan_int->IDO1 Metabolized by TCell_Proliferation T-Cell Proliferation Tryptophan_int->TCell_Proliferation Required for Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Produces TCell_Anfrey T-Cell Anergy/ Apoptosis Kynurenine->TCell_Anfrey Induces Tryptophan_depletion->TCell_Anfrey Leads to Inhibitor This compound (Co-isolates)/ Standard Inhibitors Inhibitor->IDO1 Inhibits

Caption: The IDO1 signaling pathway and points of inhibition.

Experimental Protocols

The following provides a detailed methodology for a standard in vitro Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition assay, which can be adapted to evaluate the activity of novel compounds like this compound.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1 enzyme.

Materials:
  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Test compound (e.g., this compound)

  • Standard IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 321 nm

Experimental Workflow:

experimental_workflow start Start prepare_reagents Prepare Assay Buffer and Reagent Solutions start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test and Control Compounds prepare_reagents->prepare_compounds add_reagents Add Assay Buffer, Catalase, Methylene Blue, and Ascorbic Acid to Wells prepare_compounds->add_reagents add_compounds Add Diluted Compounds to Respective Wells add_reagents->add_compounds add_enzyme Add Recombinant IDO1 Enzyme (except for no-enzyme control) add_compounds->add_enzyme initiate_reaction Initiate Reaction by Adding L-Tryptophan add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate measure_absorbance Measure Absorbance at 321 nm (Formation of N-formylkynurenine) incubate->measure_absorbance calculate_ic50 Calculate Percent Inhibition and Determine IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro IDO1 enzymatic inhibition assay.

Procedure:
  • Reagent Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL catalase.

  • Compound Dilution: Prepare a series of dilutions of the test compound and the standard inhibitor in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the reaction mixture. Then, add the diluted test compounds or standard inhibitor. Include wells with buffer only (no enzyme control) and wells with enzyme and buffer but no inhibitor (positive control).

  • Enzyme Addition: Add recombinant human IDO1 enzyme to all wells except the no-enzyme control wells to a final concentration of approximately 20 nM.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 2 mM.

  • Incubation and Measurement: Immediately begin monitoring the increase in absorbance at 321 nm at room temperature. This absorbance change corresponds to the formation of N'-formylkynurenine.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound relative to the positive control. The IC50 value is then calculated by fitting the dose-response curve using appropriate software.

This comprehensive guide provides a framework for the initial assessment of this compound's potential as an IDO1 inhibitor, leveraging the available data on its co-isolated compounds. Further direct experimental validation of this compound is warranted to definitively characterize its biological activity.

References

Safety Operating Guide

Proper Disposal Procedures for Herqueilenone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Herqueilenone A, a novel benzoquinone-chromanone compound. In the absence of a specific Safety Data Sheet (SDS), this guide is founded on the precautionary principle, treating the compound as potentially hazardous. All procedures should be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

I. Quantitative Data and Physical Properties

PropertyDataSource / Notes
Chemical Formula C₃₀H₃₁NO₁₁MedChemExpress
Molecular Weight 581.57 g/mol MedChemExpress
Appearance Not specifiedAssume solid form
Melting Point Data not availableConsult supplier's SDS or internal analysis
Boiling Point Data not availableConsult supplier's SDS or internal analysis
Solubility Data not availableDetermine solubility in common lab solvents
Hazard Class Data not availableTreat as hazardous until characterized
Toxicity (LD₅₀) Data not availableAssume high toxicity
Storage Temperature Room temperatureMedChemExpress

II. Experimental Protocols: Disposal of this compound

The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.

Objective: To safely collect, label, and transfer this compound waste for disposal by a certified hazardous waste management provider.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, face shield, and a lab coat.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels.

  • Secondary containment bin.

  • Fume hood.

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of the compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[1][2] Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and chemically compatible container.[1]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][3] The label should also include:

    • The full chemical name: "this compound"

    • The words "Hazards Not Fully Known"

    • The date when waste was first added to the container.[3]

    • The name and contact information of the responsible researcher or principal investigator.[1][3]

  • Waste Storage: The sealed and labeled waste container should be stored in a designated and secure satellite accumulation area. This area must be well-ventilated and away from sources of ignition and incompatible chemicals.[1]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[3]

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup. Provide them with all available information about this compound.

III. Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final pickup by EHS.

HerqueilenoneA_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Location of Work Segregate Segregate Waste FumeHood->Segregate Begin Waste Handling Collect Collect in Designated Container Segregate->Collect Label Label Container Correctly Collect->Label Store Store in Satellite Area Label->Store SecondaryContainment Use Secondary Containment Store->SecondaryContainment EHS_Contact Contact EHS for Pickup SecondaryContainment->EHS_Contact Ready for Disposal Documentation Provide Documentation EHS_Contact->Documentation

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Herqueilenone A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Herqueilenone A. Given that this compound is a bioactive compound, it is imperative to handle it with the assumption of potential cytotoxicity.[1] Adherence to these guidelines is essential to ensure personal safety and minimize environmental exposure.

Personal Protective Equipment (PPE)

The primary line of defense when handling potentially hazardous substances is the correct and consistent use of Personal Protective Equipment (PPE). All personnel must be trained in the proper selection and use of PPE for protection against exposure to cytotoxic drugs.[2]

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-tested nitrile gloves.To protect against dermal exposure and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.To protect skin and clothing from splashes and spills.
Eye Protection Safety goggles or a full-face shield.To protect the eyes from splashes. If using goggles, they should be worn with a fluid-resistant mask.[2]
Respiratory Protection A surgical mask is required for handling in a biological safety cabinet to prevent contamination of the sterile field. A respirator (e.g., N95) should be considered if there is a risk of aerosolization outside of a containment device.To prevent inhalation of airborne particles.
Additional Protection Cap and shoe covers.To minimize overall body exposure and prevent the tracking of contaminants outside the laboratory.[2]

Operational Plan: Safe Handling and Experimental Workflow

All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of inhalation exposure and environmental contamination.

Experimental Workflow:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface within the BSC by covering it with a disposable, absorbent bench pad.

    • Verify that a dedicated cytotoxic spill kit is readily accessible.

  • Handling:

    • When weighing the solid compound, do so within the BSC to contain any dust.

    • For reconstitution, use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.[2]

    • All containers holding this compound must be clearly labeled as "Hazardous" or "Cytotoxic."

  • Post-Handling:

    • Decontaminate all surfaces within the BSC after use.

    • Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, inner gloves, and finally eye protection and mask.

    • Wash hands thoroughly with soap and water after removing all PPE.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Don Full PPE prep2 Prepare Work Surface in BSC prep1->prep2 prep3 Verify Spill Kit Accessibility prep2->prep3 hand1 Weigh Compound in BSC prep3->hand1 hand2 Reconstitute with Luer-Lock Fittings hand1->hand2 hand3 Label all Containers hand2->hand3 post1 Decontaminate Work Surface hand3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, bench pads, pipette tips) must be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container.
Liquid Waste Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof, and shatter-resistant container labeled "Hazardous Liquid Waste" with a full list of constituents. Do not dispose of this waste down the drain.[3]
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Empty Containers Empty vials that once held this compound should be treated as hazardous waste and disposed of in the solid cytotoxic waste container without being rinsed.

All hazardous waste containers must be kept closed except when adding waste.[4] When containers are full, they should be transported to the institution's designated hazardous waste storage area for collection by the Environmental Health and Safety (EHS) department.

Spill Management

In the event of a spill, immediate action is required to contain the substance and decontaminate the area.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Contain: If safe to do so, use a cytotoxic spill kit to contain the spill. This typically involves covering the spill with absorbent pads.

  • Decontaminate: Wearing appropriate PPE, clean the spill area according to your institution's established procedures for hazardous spills.

  • Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

G Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill with Kit evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Cleanup Materials decontaminate->dispose report Report to Supervisor & EHS dispose->report

Caption: Immediate steps for responding to a this compound spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.